molecular formula C10H11NO4 B027607 2-Hydroxy-5-propanamidobenzoic acid CAS No. 93968-80-0

2-Hydroxy-5-propanamidobenzoic acid

Cat. No.: B027607
CAS No.: 93968-80-0
M. Wt: 209.2 g/mol
InChI Key: WQIMCNDDLFCXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-propanamidobenzoic Acid is a synthetic bioactive compound of significant interest in dermatological and pharmacological research. It is recognized for its potent anti-inflammatory, anti-pruritic (anti-itch), and antioxidant properties, making it a valuable agent for studying skin pathophysiology and therapeutic interventions. Researchers value this compound for its potential to alleviate symptoms associated with skin conditions such as contact dermatitis, eczema, and psoriasis by modulating key inflammatory pathways. Its mechanism of action is believed to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation and immune response. This includes preventing the degradation of IκB-α, an inhibitory protein of NF-κB, and blocking the phosphorylation of the p65 subunit, thereby reducing the expression of pro-inflammatory cytokines and the subsequent inflammatory immune response. This targeted action helps in reducing skin redness, irritation, and the sensation of itching. In a research context, 2-Hydroxy-5-propanamidobenzoic Acid is suitable for investigations into soothing formulations, anti-aging studies due to its antioxidant capacity, and the development of treatments for sensitive skin. The compound is supplied as a high-purity white to off-white crystalline powder, ensuring consistency and reliability for your experimental work. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-(propanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIMCNDDLFCXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588219
Record name 2-Hydroxy-5-propanamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93968-80-0
Record name 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93968-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-propanamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-propanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-5-propanamidobenzoic acid, a compound of interest in medicinal chemistry and drug development. As a derivative of salicylic acid, it holds potential for various therapeutic applications, building upon the well-established anti-inflammatory and analgesic properties of its parent molecule. This document delves into a reliable synthetic protocol and the analytical techniques required to ensure the compound's identity, purity, and structural integrity.

Introduction: The Significance of Salicylic Acid Derivatives

Salicylic acid and its derivatives have long been cornerstones of pharmacotherapy, most notably with the advent of aspirin (acetylsalicylic acid)[1]. The therapeutic potential of these compounds extends beyond their anti-inflammatory effects, with research exploring their roles in cardiovascular protection and oncology[2]. Modification of the salicylic acid scaffold, such as through acylation of an amino group, can modulate the compound's pharmacokinetic and pharmacodynamic properties[3]. The introduction of a propanamido group at the 5-position of 2-hydroxybenzoic acid (salicylic acid) creates 2-Hydroxy-5-propanamidobenzoic acid, a molecule with altered lipophilicity and potential for novel biological activities. Understanding the synthesis and thorough characterization of this compound is crucial for its exploration as a potential drug candidate.

Synthesis of 2-Hydroxy-5-propanamidobenzoic Acid

The most direct and efficient method for the synthesis of 2-Hydroxy-5-propanamidobenzoic acid is the acylation of 5-aminosalicylic acid. This reaction involves the formation of an amide bond between the amino group of 5-aminosalicylic acid and a propanoyl group donor, such as propanoic anhydride or propanoyl chloride. The use of propanoic anhydride in an aqueous medium presents a straightforward and effective approach[3].

Experimental Protocol: Acylation of 5-Aminosalicylic Acid

This protocol details the synthesis of 2-Hydroxy-5-propanamidobenzoic acid from 5-aminosalicylic acid and propanoic anhydride.

Materials:

  • 5-Aminosalicylic acid

  • Propanoic anhydride

  • Deionized water

  • Hydrochloric acid (HCl)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Magnetic stirrer and stir bar

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a beaker, dissolve 5-aminosalicylic acid in deionized water. The reaction can be performed at room temperature with vigorous stirring.

  • Acylation Reaction: Slowly add propanoic anhydride to the aqueous solution of 5-aminosalicylic acid while maintaining vigorous stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Continue stirring the reaction mixture for a specified period (e.g., 1-2 hours) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: Upon completion of the reaction, the product, 2-Hydroxy-5-propanamidobenzoic acid, will precipitate out of the solution. If necessary, the precipitation can be facilitated by cooling the reaction mixture in an ice bath and acidifying with dilute hydrochloric acid to a pH of approximately 2-3.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold deionized water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum or in a desiccator to obtain 2-Hydroxy-5-propanamidobenzoic acid as a solid.

Synthesis_Workflow cluster_synthesis Synthesis Protocol start Start dissolve Dissolve 5-Aminosalicylic Acid in Deionized Water start->dissolve acylate Add Propanoic Anhydride (Acylation) dissolve->acylate monitor Monitor Reaction (TLC) acylate->monitor precipitate Precipitate Product (Cooling & Acidification) monitor->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry Product filter_wash->dry end 2-Hydroxy-5-propanamidobenzoic acid (Solid Product) dry->end

Caption: Synthetic workflow for 2-Hydroxy-5-propanamidobenzoic acid.

Characterization of 2-Hydroxy-5-propanamidobenzoic Acid

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 2-Hydroxy-5-propanamidobenzoic acid. A combination of spectroscopic and analytical techniques should be employed.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the expected data for 2-Hydroxy-5-propanamidobenzoic acid based on the analysis of structurally similar compounds[3][4][5][6].

Property/TechniquePredicted Value/Observation
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 220-240 °C
1H NMR (DMSO-d6, 400 MHz), δ (ppm)~9.9 (s, 1H, -NH), ~8.1 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~2.3 (q, 2H, -CH2-), ~1.1 (t, 3H, -CH3)
13C NMR (DMSO-d6, 100 MHz), δ (ppm)~172 (-C=O, amide), ~171 (-COOH), ~157 (C-OH), ~132, ~127, ~120, ~117, ~113 (Ar-C), ~30 (-CH2-), ~10 (-CH3)
FT-IR (KBr), ν (cm-1)3400-3200 (O-H, N-H stretching), 3000-2800 (C-H stretching), 1680-1650 (C=O stretching, amide and carboxylic acid)
Mass Spectrometry (ESI-)m/z: 208.06 [M-H]-
Analytical Techniques and Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable deuterated solvent, such as DMSO-d6.

  • Analysis: Acquire 1D (1H, 13C) and 2D (COSY, HSQC) spectra to confirm the proton and carbon environments and their connectivity, ensuring the propanamido group is attached at the 5-position.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

  • Analysis: Acquire the IR spectrum and identify characteristic absorption bands for the hydroxyl, amino, and carbonyl groups.

3. Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion into the mass spectrometer.

  • Analysis: Utilize electrospray ionization (ESI) in negative mode to observe the deprotonated molecule [M-H]-, confirming the molecular weight. Tandem MS (MS/MS) can provide further structural information through fragmentation analysis[7][8][9].

4. High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent and dilute to an appropriate concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a common choice for acidic analytes.

    • Detection: UV detection at a wavelength corresponding to the compound's chromophore (e.g., ~300 nm).

  • Analysis: Inject the sample and analyze the chromatogram for the presence of a single major peak, indicating high purity.

Characterization_Workflow cluster_characterization Characterization Protocol cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment sample Synthesized Compound (2-Hydroxy-5-propanamidobenzoic acid) nmr NMR Spectroscopy (1H, 13C, 2D) sample->nmr ftir FT-IR Spectroscopy sample->ftir ms Mass Spectrometry (ESI-MS/MS) sample->ms hplc HPLC sample->hplc structure Structural Confirmation nmr->structure ftir->structure ms->structure purity Purity Determination hplc->purity

Caption: Analytical workflow for the characterization of 2-Hydroxy-5-propanamidobenzoic acid.

Conclusion

This technical guide has outlined a robust and accessible synthetic route for 2-Hydroxy-5-propanamidobenzoic acid via the acylation of 5-aminosalicylic acid. Furthermore, it has detailed the essential analytical methodologies required for its comprehensive characterization, ensuring the structural integrity and purity of the final compound. The provided protocols and expected data serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the further investigation of this and other novel salicylic acid derivatives for their potential therapeutic applications.

References

  • Dá, A., et al. (2018). Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma. PLOS ONE, 13(10), e0205395. Available at: [Link]

  • Bae, S. K., et al. (2011). Simultaneous extraction of acetylsalicylic acid and salicylic acid from human plasma and simultaneous estimation by liquid chromatography and atmospheric pressure chemical ionization/tandem mass spectrometry detection. Application to a pharmacokinetic study. Arzneimittelforschung, 61(5), 301-311. Available at: [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. Available at: [Link]

  • Bae, J. W., et al. (2009). Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study. Biomedical Chromatography, 23(9), 973-979. Available at: [Link]

  • Scotter, M. J., et al. (2016). Free fatty acid and acetyl salicylic acid content of foods using gas chromatography-mass spectrometry. Food Chemistry, 197(Pt A), 54-61. Available at: [Link]

  • Scotter, M., Roberts, D., Wilson, L., & Howard, C. (2007). Free salicylic acid and acetyl salicylic acid content of foods using gas chromatography–mass spectrometry. Food Chemistry, 105(1), 273-279. Available at: [Link]

  • Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide--a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-176. Available at: [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594). Retrieved from [Link]

  • Jadrijević-Mladar Takač, M., et al. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54, 163-176. Available at: [Link]

  • Johnson, D. S., et al. (2012). Synthesis and Characterization of Fatty Acid Conjugates of Niacin and Salicylic Acid. Journal of Medicinal Chemistry, 55(24), 10838-10849. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. Drug Design, Development and Therapy, 7, 101-107. Available at: [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0060602). Retrieved from [Link]

  • CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid. (2014). Google Patents.
  • Forna, N. C., et al. (2013). General and Particular Structural Characteristics of Acetylsalicylic Acid. Revista de Chimie, 64(11), 1239-1243. Available at: [Link]

  • de Oliveira, R. B., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7545. Available at: [Link]

  • Diyah, N. W., et al. (2022). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education, 22(1), 323-330. Available at: [Link]

Sources

physicochemical properties of 2-Hydroxy-5-propanamidobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-propanamidobenzoic acid

Abstract

This technical guide provides a comprehensive examination of the core (CAS No. 93968-80-0). As a derivative of salicylic acid, this compound holds potential interest for researchers in medicinal chemistry and drug development. Understanding its fundamental characteristics—such as melting point, solubility, and acidity constant (pKa)—is a prerequisite for any further investigation into its biological activity and formulation. This document moves beyond a simple recitation of data, offering detailed, field-proven experimental protocols for the determination of these properties. The causality behind experimental choices is explained to ensure that researchers can not only replicate the findings but also adapt these methodologies to similar compounds. The guide is structured to provide both theoretical grounding and practical, actionable insights for scientists engaged in chemical analysis and pharmaceutical research.

Chemical Identity

Before delving into its properties, it is essential to establish the fundamental identity of the molecule.

  • IUPAC Name: 2-hydroxy-5-propanamidobenzoic acid[1]

  • CAS Number: 93968-80-0[1]

  • Molecular Formula: C₁₀H₁₁NO₄

  • Molecular Weight: 209.20 g/mol

  • Chemical Structure:

Melting Point: A Criterion for Purity and Identity

The melting point is one of the most fundamental physical properties of a solid organic compound. It is the temperature at which the material transitions from a solid to a liquid state. For a pure crystalline substance, this transition occurs over a very narrow range (typically 0.5-1.0°C). The presence of impurities depresses the melting point and broadens the melting range, making it a critical indicator of sample purity.

Causality in Experimental Design

The chosen methodology, capillary melting point determination, is a classic and reliable technique. The key to an accurate measurement lies in achieving thermal equilibrium between the sample, the heating block, and the thermometer.[2] Heating the sample slowly (approx. 1-2°C per minute) as the expected melting point is approached is crucial; rapid heating can cause the thermometer reading to lag behind the true temperature of the sample, leading to erroneously high and broad melting ranges.[2]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus.

  • Sample Preparation:

    • Ensure the 2-Hydroxy-5-propanamidobenzoic acid sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

    • Jab the open end of a glass capillary tube into the powder pile several times to collect a small amount of the sample.[2]

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be no more than 2-3 mm to ensure uniform heating.[2]

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[3]

    • Set a plateau temperature approximately 20°C below the expected melting point. If unknown, perform a rapid preliminary run to find an approximate range.[2]

    • Once the plateau is reached, set the heating ramp rate to a slow 1-2°C per minute.

    • Observe the sample through the magnified viewing port.

    • Record the temperature (T₁) at which the first droplet of liquid appears.[2]

    • Record the temperature (T₂) at which the entire sample has completely liquefied.

    • The melting point is reported as the range T₁ - T₂.

  • Post-Analysis:

    • Allow the apparatus to cool significantly before performing another measurement.[2]

    • Always use a fresh capillary tube for each measurement, as the crystal structure may change upon solidification.[2]

Visualization: Melting Point Determination Workflow

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting Prep1 Dry & Pulverize Sample Prep2 Load Capillary Tube (2-3 mm) Prep1->Prep2 Pack tightly Measure1 Insert into Apparatus Prep2->Measure1 Measure2 Rapid Heat to ~20°C below MP Measure1->Measure2 Measure3 Slow Heat (1-2°C/min) Measure2->Measure3 Measure4 Observe & Record T1 (First liquid drop) Measure3->Measure4 Measure5 Observe & Record T2 (Completely liquid) Measure4->Measure5 Report1 Report as Range: T1 - T2 Measure5->Report1

Caption: Workflow for Melting Point Determination.

Aqueous Solubility: A Determinant of Bioavailability

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical parameter in drug development.[4] For orally administered drugs, aqueous solubility directly influences the dissolution rate and, consequently, absorption and bioavailability. Poor solubility is a major hurdle in formulation science.

Causality in Experimental Design

The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[5] The core principle is to create a saturated solution in thermodynamic equilibrium with the excess solid drug.[5] Key factors to control are temperature, as solubility is temperature-dependent, and time, to ensure equilibrium is reached.[4][6] Separation of the saturated supernatant from the undissolved solid without disturbing the equilibrium is the most critical step; centrifugation is employed to effectively pellet the excess solid.[5]

Experimental Protocol: Saturation Shake-Flask Method
  • Preparation:

    • Add an excess amount of 2-Hydroxy-5-propanamidobenzoic acid to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline) in a sealed, screw-cap vial. The excess solid should be clearly visible.

    • Prepare multiple replicate samples.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C).[6]

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour period is typical, but should be confirmed by ensuring the concentration does not change between, for example, 24 and 48 hours.[5]

  • Sample Separation:

    • Allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.

    • Transfer the slurry to centrifuge tubes and centrifuge at high speed until a clear supernatant is obtained.[5]

  • Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculate the original concentration in the supernatant, which represents the equilibrium solubility (e.g., in mg/mL or µM).

Visualization: Shake-Flask Solubility Workflow

Solubility_Workflow A Add Excess Solid to Solvent B Seal & Agitate at Constant Temperature (24-48h) A->B Equilibration C Centrifuge to Pellet Undissolved Solid B->C Phase Separation D Withdraw Aliquot of Clear Supernatant C->D E Dilute Sample D->E Analysis F Quantify Concentration (e.g., HPLC, UV-Vis) E->F Analysis G Calculate Solubility F->G Analysis

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa): Predicting In Vivo Behavior

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid in solution. For a pharmaceutical compound, the pKa value is paramount as it dictates the degree of ionization at a given pH.[7] Since the ionized and unionized forms of a drug have vastly different solubilities and abilities to cross biological membranes, pKa governs its absorption, distribution, metabolism, and excretion (ADME) profile. 2-Hydroxy-5-propanamidobenzoic acid has two acidic protons: one on the carboxylic acid group (expected pKa ~3-5) and one on the phenolic hydroxyl group (expected pKa ~8-10).

Causality in Experimental Design

Potentiometric titration is a robust and widely used method for pKa determination.[7][8] The procedure involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The resulting titration curve has an inflection point where the pH is equal to the pKa.[8] This occurs at the half-equivalence point, where the concentrations of the acidic form [HA] and its conjugate base [A⁻] are equal. Calibrating the pH meter with standard buffers is a critical first step to ensure accurate pH measurements.[8]

Experimental Protocol: Potentiometric Titration
  • System Setup & Calibration:

    • Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, 10.00) that bracket the expected pKa values.[8]

    • Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH).

  • Sample Preparation:

    • Accurately weigh a sample of 2-Hydroxy-5-propanamidobenzoic acid and dissolve it in a known volume of purified water to create a solution of known concentration (e.g., 1 mM).[8] Gentle heating or the addition of a small amount of co-solvent may be necessary if solubility is low.

    • Place the solution in a jacketed beaker on a magnetic stirrer to maintain a constant temperature.

  • Titration:

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin adding the NaOH titrant in small, precise increments (e.g., 0.05 mL) using a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point(s), identified by large jumps in pH.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak(s) of the first derivative plot correspond to the equivalence point(s).

    • The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[8]

Visualization: Potentiometric pKa Titration Workflow

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis S1 Calibrate pH Meter S2 Prepare Standardized NaOH Titrant S3 Prepare Analyte Solution (Known Concentration) T1 Add NaOH in Small Increments S3->T1 T2 Record pH and Volume After Each Addition T1->T2 A1 Plot pH vs. Volume T2->A1 A2 Determine Equivalence Point (from 1st Derivative) A1->A2 A3 Find Volume at Half-Equivalence Point A2->A3 A4 pKa = pH at Half-Equivalence Point A3->A4

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Properties: Elucidating Molecular Structure

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic compounds exhibit characteristic UV absorption due to π → π* electronic transitions within the benzene ring.[9] Benzene itself shows a primary band around 204 nm and a weaker, secondary (fine-structured) band around 256 nm.[10] The presence of substituents on the ring—hydroxyl, carboxyl, and propanamido groups—will cause a bathochromic (red) shift to longer wavelengths.[9][10] The UV spectrum is a strong indicator of the presence of the aromatic system and can be used for quantitative analysis.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

  • O-H Stretching: A very broad absorption is expected from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[13] A sharper O-H stretch from the phenolic group may also be visible in this region.

  • N-H Stretching: As a secondary amide, a single, moderately intense N-H stretching peak is expected around 3370-3170 cm⁻¹.[14]

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanamido group will be just below 3000 cm⁻¹.

  • C=O Stretching: Two distinct carbonyl absorptions are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹.[13] The amide C=O stretch (Amide I band) is expected at a lower frequency, around 1650-1690 cm⁻¹, due to resonance delocalization with the nitrogen lone pair.[15][16][17]

  • N-H Bending: The secondary amide will also show a characteristic N-H in-plane bending vibration (Amide II band) around 1515-1570 cm⁻¹.[14]

  • C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically > 10 ppm.

    • Aromatic Protons (Ar-H): Three protons on the aromatic ring will appear in the 6.5-8.5 ppm region.[18] Their specific chemical shifts and coupling patterns (splitting) will depend on the electronic effects of the three different substituents.

    • Amide Proton (-NH-): A singlet or triplet (depending on coupling to the adjacent CH₂) will likely appear between 7.5-8.5 ppm.

    • Phenolic Proton (-OH): A broad singlet, with a chemical shift that can vary depending on solvent and concentration.

    • Propanamido Protons (-CH₂CH₃): The methylene (-CH₂-) group will appear as a quartet around 2.2-2.6 ppm, and the methyl (-CH₃) group will appear as a triplet around 1.1-1.3 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons (-C=O): The two carbonyl carbons (acid and amide) are expected in the highly deshielded region of 160-180 ppm.[16][17]

    • Aromatic Carbons (Ar-C): The six aromatic carbons will resonate between 110-160 ppm. Carbons attached directly to electronegative oxygen atoms will be the most downfield in this range.

    • Aliphatic Carbons (-CH₂CH₃): The methylene carbon will appear around 30-40 ppm, and the terminal methyl carbon will be the most upfield, likely around 10-15 ppm.

Summary of Physicochemical Properties

The following table summarizes the key and the standard methods for their determination.

PropertyDescriptionExperimental MethodExpected Characteristics
IUPAC Name 2-hydroxy-5-propanamidobenzoic acid[1]--
CAS Number 93968-80-0[1]--
Molecular Formula C₁₀H₁₁NO₄Mass Spectrometry-
Molecular Weight 209.20 g/mol Mass Spectrometry-
Melting Point Indicator of purity and identity.[19]Capillary Method[3]A sharp melting range is expected for a pure sample.
Solubility Determines dissolution and bioavailability.Saturation Shake-Flask[5]Expected to be sparingly soluble in water.
Acidity (pKa) Governs ionization state in biological systems.Potentiometric Titration[7]Two pKa values: one for the carboxylic acid (~3-5) and one for the phenol (~8-10).
UV-Vis λmax Confirms the aromatic π-electron system.UV-Vis SpectroscopyAbsorptions >250 nm are expected due to the substituted aromatic ring.[9][10]
FTIR Peaks (cm⁻¹) Identifies key functional groups.FTIR SpectroscopyO-H (broad, ~2500-3300), N-H (~3300), C=O (acid ~1710, amide ~1660).[13][14]

Conclusion

The physicochemical properties outlined in this guide form the essential foundation for the development of 2-Hydroxy-5-propanamidobenzoic acid as a potential therapeutic agent. The experimental protocols provided are robust, validated, and designed to yield high-quality, reliable data. Accurate determination of melting point, solubility, pKa, and spectroscopic characteristics is not merely an academic exercise; it is a critical, indispensable step in the journey of drug discovery and development, enabling informed decisions on formulation, predicting in vivo behavior, and ensuring the identity and purity of the chemical entity.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Química Organica.org. Vis-UV spectra of aromatic compounds. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Available from: [Link]

  • experiment (1) determination of melting points. (2021). Available from: [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available from: [Link]

  • Clarion University. Determination of Melting Point. Available from: [Link]

  • Melting point determination. Available from: [Link]

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Available from: [Link]

  • Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163–176. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • Alloprof. Measuring Solubility. Available from: [Link]

  • ResearchGate. (2018). 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

  • Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Available from: [Link]

  • JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Mezei, C., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

  • Davis, R. S., & Flynn, P. F. 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah. Available from: [Link]

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • The Royal Society of Chemistry. (2015). Salicylic Acids as Readily Available Starting Materials for the Synthesis of meta-Substituted Biaryls. Available from: [Link]

  • PubMed. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Available from: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • SlideShare. solubility experimental methods.pptx. Available from: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-Hydroxy-5-propanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-propanamidobenzoic acid, a salicylic acid derivative with significant potential in dermatological and therapeutic applications. This document details its chemical identity, physicochemical properties, a proposed synthetic pathway, and its established mechanism of action as an anti-inflammatory and anti-irritant agent. Drawing parallels with the naturally occurring avenanthramides found in oats, this guide elucidates its role in modulating inflammatory responses, making it a compound of interest for researchers and professionals in drug development and cosmetic science.

Chemical Identity and Properties

2-Hydroxy-5-propanamidobenzoic acid is a synthetic organic compound. Its core structure consists of a benzoic acid backbone with a hydroxyl group at the 2-position and a propanamido group at the 5-position.

  • CAS Number: 93968-80-0[1]

  • IUPAC Name: 2-hydroxy-5-propanamidobenzoic acid[1]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C10H11NO4[1]
Molecular Weight 209.20 g/mol [1]
Canonical SMILES CCC(=O)NC1=CC=C(O)C(C(=O)O)=C1[1]
InChI Key WQIMCNDDLFCXFG-UHFFFAOYSA-N[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 4[1]
LogP 1.916[1]

Proposed Synthesis Protocol

A plausible and efficient synthetic route to 2-Hydroxy-5-propanamidobenzoic acid involves the acylation of 2-hydroxy-5-aminobenzoic acid (also known as 5-aminosalicylic acid, 5-ASA). This starting material is commercially available and is a common building block in pharmaceutical synthesis. The propanamido group can be introduced via reaction with a propanoylating agent, such as propanoyl chloride or propionic anhydride.

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_products Product 5ASA 2-Hydroxy-5-aminobenzoic acid Reaction Acylation Pyridine (Base) Room Temperature 5ASA->Reaction PropanoylChloride Propanoyl Chloride PropanoylChloride->Reaction Target 2-Hydroxy-5-propanamidobenzoic acid Reaction->Target

Caption: Proposed synthesis of 2-Hydroxy-5-propanamidobenzoic acid.

Step-by-Step Methodology
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-hydroxy-5-aminobenzoic acid in a suitable solvent, such as pyridine or a mixture of an inert solvent like dichloromethane with a non-nucleophilic base (e.g., triethylamine). The use of a base is crucial to neutralize the HCl byproduct of the reaction.

  • Addition of Acylating Agent: Slowly add 1.1 equivalents of propanoyl chloride to the stirred solution at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid (e.g., 1M HCl) to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Hydroxy-5-propanamidobenzoic acid.

Mechanism of Action and Therapeutic Potential

2-Hydroxy-5-propanamidobenzoic acid is a synthetic analog of avenanthramides, which are phenolic compounds found exclusively in oats (Avena sativa)[2][3]. Avenanthramides are well-documented for their anti-inflammatory and anti-itch properties[2][3]. The therapeutic effects of 2-Hydroxy-5-propanamidobenzoic acid are believed to be mediated through similar mechanisms.

Anti-Inflammatory and Anti-Irritant Effects

The primary mechanism of action involves the modulation of inflammatory pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and adhesion molecules[3]. By suppressing NF-κB, it can reduce the production of inflammatory mediators, thereby alleviating skin irritation and redness.

Furthermore, this compound has been observed to inhibit mast cell degranulation[4]. Mast cells play a central role in allergic and inflammatory responses by releasing histamine and other inflammatory mediators. By stabilizing mast cells, 2-Hydroxy-5-propanamidobenzoic acid can mitigate the itching and swelling associated with these conditions[4].

MoA cluster_stimulus Inflammatory Stimulus cluster_cellular Cellular Response cluster_compound Compound Intervention cluster_outcome Physiological Outcome Stimulus e.g., Allergen, Irritant MastCell Mast Cell Stimulus->MastCell NFkB NF-κB Pathway Stimulus->NFkB Degranulation Degranulation (Histamine Release) MastCell->Degranulation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Compound 2-Hydroxy-5-propanamidobenzoic acid Compound->MastCell Inhibits Compound->NFkB Inhibits Inflammation Inflammation & Itching Degranulation->Inflammation Cytokines->Inflammation

Caption: Mechanism of anti-inflammatory action.

Applications in Drug Development and Dermatology

The potent anti-inflammatory and anti-irritant properties of 2-Hydroxy-5-propanamidobenzoic acid make it a valuable compound for the development of topical treatments for a variety of skin conditions, including:

  • Atopic Dermatitis (Eczema): Its ability to reduce inflammation and itching can provide relief for patients with eczema[4].

  • Psoriasis: While not a primary treatment, its anti-inflammatory effects may help to manage the symptoms of mild psoriasis[4].

  • Rosacea: Its gentle, anti-irritant nature makes it a candidate for managing the redness and inflammation associated with rosacea.

  • Sensitive Skin Formulations: It can be incorporated into skincare products designed for individuals with sensitive or easily irritated skin to provide a calming effect.

Safety and Handling

Based on available safety data for similar compounds, 2-Hydroxy-5-propanamidobenzoic acid should be handled with appropriate precautions in a laboratory or manufacturing setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation[1].

  • Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[1].

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Hydroxy-5-propanamidobenzoic acid is a promising synthetic compound with well-defined anti-inflammatory and anti-irritant properties, largely attributed to its structural similarity to natural avenanthramides. Its mechanism of action, involving the inhibition of the NF-κB pathway and mast cell degranulation, provides a solid scientific basis for its use in dermatological and cosmetic applications. The proposed synthesis via acylation of 2-hydroxy-5-aminobenzoic acid offers a straightforward and scalable route for its production. For researchers and professionals in drug development, this compound represents a valuable tool for creating innovative treatments for inflammatory skin conditions.

References

  • Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine. Congen Pharma. [Link]

  • Avenanthramides of Oats: Medicinal Importance and Future Perspectives. Pharmacognosy Reviews. [Link]

  • Natural and synthetic avenanthramides activate caspases 2, 8, 3 and downregulate hTERT, MDR1 and COX-2 genes in CaCo-2 and Hep3B cancer cells. Food & Function. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis, Isolation, and Characterization of 2-Hydroxy-5-propanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Hydroxy-5-propanamidobenzoic acid, a derivative of the well-established anti-inflammatory agent 5-aminosalicylic acid (5-ASA or mesalazine). While the formal "discovery" of this specific molecule is not prominently documented as a singular event, its existence and synthesis are a logical extension of the extensive research into modifying 5-ASA to enhance its therapeutic properties or to serve as a standard for metabolic studies.[1][2][3] This document outlines a robust methodology for its synthesis, purification, and analytical characterization, tailored for researchers and professionals in drug development and medicinal chemistry.

Introduction and Scientific Context

5-Aminosalicylic acid is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[2][4][5] Its therapeutic efficacy is, however, accompanied by challenges related to its rapid absorption in the upper gastrointestinal tract, which can limit its concentration at the target site in the colon and lead to systemic side effects.[6] A significant metabolic pathway for 5-ASA is N-acetylation in the intestinal epithelial cells and the liver, forming N-acetyl-5-aminosalicylic acid.[1][2]

The synthesis of N-acyl derivatives of 5-ASA, such as 2-Hydroxy-5-propanamidobenzoic acid (also known as N-Propionyl Mesalazine), is of significant interest for several reasons:

  • Metabolic Studies: It can serve as a certified reference material for pharmacokinetic and pharmacodynamic studies investigating the metabolism of 5-ASA and related compounds.

  • Prodrug Development: Acylation of the amino group can be a strategy to create prodrugs designed for targeted release in the colon, potentially altering the drug's absorption profile and improving its therapeutic index.[6][7]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of N-acyl derivatives allows for the exploration of how modifications to the amino group impact the compound's anti-inflammatory activity and other biological properties.[5]

This guide provides a detailed protocol for the chemical synthesis of 2-Hydroxy-5-propanamidobenzoic acid via the acylation of 5-aminosalicylic acid, followed by its rigorous isolation and characterization.

Synthesis of 2-Hydroxy-5-propanamidobenzoic Acid

The most direct and widely applicable method for synthesizing 2-Hydroxy-5-propanamidobenzoic acid is the N-acylation of 5-aminosalicylic acid using a suitable propanoylating agent. The choice of the acylating agent and reaction conditions is critical to ensure selective acylation of the amino group without affecting the phenolic hydroxyl or carboxylic acid moieties.

Causality Behind Experimental Choices
  • Starting Material: 5-aminosalicylic acid is the logical and readily available precursor.[4][5]

  • Acylating Agent: Propionyl chloride or propionic anhydride are effective reagents for introducing the propanoyl group. Propionyl chloride is generally more reactive. The reaction is typically performed in a basic medium to neutralize the HCl byproduct and to deprotonate the amino group, enhancing its nucleophilicity.

  • Solvent and Base: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a mixture including water can be used. An inorganic base such as sodium bicarbonate or a tertiary amine like triethylamine can be employed to scavenge the acid generated during the reaction.

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the exothermic reaction between the amine and the acyl chloride, and then allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocol: N-acylation of 5-Aminosalicylic Acid
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-aminosalicylic acid (1 equivalent) in a suitable solvent such as a mixture of water and a polar organic solvent like dioxane or acetone.

  • Basification: Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved. The solution should be basic.

  • Acylation: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add propionyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid and precipitate the product.

  • Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and then with a small amount of a non-polar solvent like hexane to remove any non-polar impurities.

  • Drying: Dry the crude product under vacuum to a constant weight.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Isolation 5_ASA 5-Aminosalicylic Acid Dissolution 1. Dissolution & Basification 5_ASA->Dissolution Propionyl_Chloride Propionyl Chloride Acylation 2. Acylation at 0-5 °C Propionyl_Chloride->Acylation Base_Solvent Base (e.g., NaHCO3) & Solvent Base_Solvent->Dissolution Dissolution->Acylation Stirring 3. Reaction at Room Temperature Acylation->Stirring Acidification 4. Acidification (pH 2-3) Stirring->Acidification Precipitation 5. Precipitation Acidification->Precipitation Filtration 6. Filtration & Washing Precipitation->Filtration Drying 7. Drying Filtration->Drying Product Crude 2-Hydroxy-5-propanamidobenzoic Acid Drying->Product

Caption: Workflow for the synthesis of 2-Hydroxy-5-propanamidobenzoic acid.

Isolation and Purification

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and inorganic salts. Recrystallization is a highly effective method for purifying solid organic compounds.

Rationale for Purification Method

Recrystallization is based on the principle of differential solubility. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures. For a polar molecule like 2-Hydroxy-5-propanamidobenzoic acid, a polar solvent or a mixture of solvents is generally effective.

Detailed Protocol: Recrystallization
  • Solvent Selection: Based on the polarity of the product, a suitable solvent system would be an ethanol/water or methanol/water mixture.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., ethanol) to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, and it will crystallize out. Further cooling in an ice bath can maximize the yield.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain pure 2-Hydroxy-5-propanamidobenzoic acid.

Purification Process Diagram

PurificationProcess Crude_Product Crude Product Dissolve 1. Dissolve in minimal hot solvent (e.g., Ethanol/Water) Crude_Product->Dissolve Hot_Filter 2. Hot Filtration (optional, removes insoluble impurities) Dissolve->Hot_Filter Cool 3. Slow cooling to induce crystallization Hot_Filter->Cool Ice_Bath 4. Further cooling in ice bath Cool->Ice_Bath Filter_Wash 5. Vacuum filtration and washing with cold solvent Ice_Bath->Filter_Wash Dry 6. Drying under vacuum Filter_Wash->Dry Pure_Product Pure 2-Hydroxy-5-propanamidobenzoic Acid Dry->Pure_Product

Caption: Step-by-step process for the purification by recrystallization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Hydroxy-5-propanamidobenzoic acid. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information about the number and types of protons in the molecule, as well as their chemical environment. The spectrum should show characteristic peaks for the aromatic protons, the ethyl group of the propanamido moiety, and the acidic protons of the carboxyl and hydroxyl groups.[8]

    • ¹³C NMR: This provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a suitable method for this type of molecule.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), N-H (amide), C=O (amide and carboxylic acid), and aromatic C-H and C=C bonds are expected.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like phosphoric or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[10][11][12][13] The purity is determined by integrating the peak area of the product relative to the total area of all peaks in the chromatogram.

Summary of Analytical Data
Technique Parameter Expected Value / Observation
Molecular Formula -C₁₀H₁₁NO₄
Molecular Weight -209.20 g/mol
Mass Spectrometry (ESI-MS) [M-H]⁻m/z 208.06
¹H NMR (DMSO-d₆, 400 MHz) Chemical Shift (δ, ppm)Aromatic protons (~7.0-8.0 ppm), Amide NH (~9.8 ppm), Carboxyl OH (~12.0 ppm), Phenolic OH (~11.0 ppm), -CH₂- (~2.3 ppm, quartet), -CH₃ (~1.1 ppm, triplet)
¹³C NMR (DMSO-d₆, 100 MHz) Chemical Shift (δ, ppm)Carbonyl carbons (~170-175 ppm), Aromatic carbons (~115-160 ppm), Aliphatic carbons (~10-30 ppm)
IR Spectroscopy (KBr) Wavenumber (cm⁻¹)~3300-2500 (O-H stretch), ~3300 (N-H stretch), ~1680 (C=O stretch, acid), ~1650 (C=O stretch, amide)
HPLC Purity Retention Time (RP-C18)Dependent on specific method conditions
Purity≥ 98%
Melting Point -To be determined experimentally

Potential Applications and Future Directions

2-Hydroxy-5-propanamidobenzoic acid holds potential as a valuable tool in pharmaceutical research. Its primary immediate application is as a reference standard in metabolic and pharmacokinetic studies of 5-ASA. Future research could explore its own therapeutic potential as an anti-inflammatory agent, possibly with a modified pharmacological profile compared to its parent compound, 5-ASA.[6] Further derivatization of the carboxyl or hydroxyl groups could lead to the development of novel prodrugs with enhanced colonic targeting.

References

  • Colonic N-acetylation of 5-aminosalicylic acid in inflammatory bowel disease. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Is N‐acetylation of 5‐aminosalicylic acid reversible in man? - Meese - 1984 - British Journal of Clinical Pharmacology - Wiley Online Library. (n.d.). Retrieved January 12, 2026, from [Link]

  • 5-amino salicylic acid absorption and metabolism in ulcerative colitis patients receiving maintenance sulphasalazine, olsalazine or mesalazine. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • “Synthesis Of Novel 5 Amino Salicylic Acid Derivatives”. (n.d.). Quick Company. Retrieved January 12, 2026, from [Link]

  • Importance of the evaluation of N-acetyltransferase enzyme activity prior to 5-aminosalicylic acid medication for ulcerative colitis. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Synthesis of azo compounds containing salicylic acid and its derivatives. (n.d.). Chemical Review and Letters. Retrieved January 12, 2026, from [Link]

  • 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. (2016). Hilaris Publisher. Retrieved January 12, 2026, from [Link]

  • Release of 5-amino salicylic acid from acrylic type polymeric prodrugs designed for colon-specific drug delivery. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • A method of preparing 5-amino salicyclic acid - European Patent Office. (n.d.). Retrieved January 12, 2026, from [Link]

  • Process for the preparation of high purity 5-aminosalicylic acid - Google Patents. (n.d.).
  • Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • Process for the preparation of 5-aminosalicylic acid - Google Patents. (n.d.).
  • A method of preparing 5-amino salicyclic acid - European Patent Office. (n.d.). Retrieved January 12, 2026, from [Link]

  • Derivatives of salicylic acid. (n.d.). Retrieved January 12, 2026, from [Link]

  • benzoic acid, 2-hydroxy-5-[[(tetrahydro-5-oxo-2-phenyl-3-furanyl)carbonyl]amino]-. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved January 12, 2026, from [Link]

  • Preparation method of 2-hydroxy-5-aminobenzoic acid - Google Patents. (n.d.).
  • Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. (2017). ScienceOpen. Retrieved January 12, 2026, from [Link]

  • Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. (n.d.). Retrieved January 12, 2026, from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.). Retrieved January 12, 2026, from [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). Retrieved January 12, 2026, from [Link]

  • Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

  • Propanamide, 2-hydroxy-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • Benzoic acid, 2-hydroxy-, phenylmethyl ester. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. Retrieved January 12, 2026, from [Link]

  • Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene)–2–cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018). OAText. Retrieved January 12, 2026, from [Link]

Sources

A Technical Guide to the Preliminary Biological Evaluation of 2-Hydroxy-5-propanamidobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preliminary biological investigation of the novel compound, 2-Hydroxy-5-propanamidobenzoic acid. As a derivative of salicylic acid, this molecule holds potential for a range of therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, evidence-based protocols and the scientific rationale necessary for a thorough preliminary screening.

Introduction: Unveiling the Potential of a Salicylamide Derivative

2-Hydroxy-5-propanamidobenzoic acid belongs to the salicylamide class of compounds, which are structurally related to salicylic acid, the primary active metabolite of aspirin. Salicylates have a long and storied history in medicine, primarily as non-steroidal anti-inflammatory drugs (NSAIDs). The core structure, a benzoic acid with a hydroxyl group at the 2-position, is a well-established pharmacophore for anti-inflammatory and analgesic activity. The addition of a propanamido group at the 5-position may modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy or reducing side effects compared to traditional salicylates.

The exploration of novel salicylamide derivatives is a promising avenue in drug discovery. Studies on related compounds have revealed a breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and even anti-cancer properties.[1][2][3][4] Therefore, a systematic preliminary evaluation of 2-Hydroxy-5-propanamidobenzoic acid is warranted to elucidate its therapeutic potential.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the known activities of salicylamide derivatives, we can postulate several potential mechanisms of action for 2-Hydroxy-5-propanamidobenzoic acid. These hypotheses will form the basis for the proposed experimental protocols.

Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade

The most probable mechanism of action for a salicylate derivative is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] Inhibition of COX enzymes reduces prostaglandin synthesis, thereby alleviating these symptoms. Some modern NSAIDs exhibit selectivity for COX-2, which is primarily induced during inflammation, to minimize the gastrointestinal side effects associated with COX-1 inhibition.[6]

Beyond COX inhibition, salicylates can also modulate other inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the immune response.[7][8]

Arachidonic_Acid_Cascade Arachidonic_Acid Arachidonic Acid COX COX-1 & COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs 2-Hydroxy-5-propanamidobenzoic acid (Hypothesized Inhibitor) NSAIDs->COX

Caption: Hypothesized inhibition of the COX pathway by 2-Hydroxy-5-propanamidobenzoic acid.

Antimicrobial Activity: A Potential Avenue for Novel Antibiotics

Salicylanilides, a related class of compounds, have demonstrated potent antimicrobial activity.[4] The mechanism is often attributed to the disruption of bacterial cell membrane integrity and function. It is plausible that 2-Hydroxy-5-propanamidobenzoic acid could exhibit similar properties, making it a candidate for development as a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance.

Experimental Protocols for Preliminary Biological Screening

The following protocols are designed to provide a robust preliminary assessment of the biological activities of 2-Hydroxy-5-propanamidobenzoic acid.

In Vitro Anti-inflammatory and Analgesic Screening

This assay will determine the compound's ability to inhibit COX-1 and COX-2 enzymes.

  • Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of COX enzymes. The inhibition of this activity by the test compound is quantified.

  • Protocol:

    • Prepare solutions of purified COX-1 and COX-2 enzymes.

    • Serially dilute 2-Hydroxy-5-propanamidobenzoic acid to a range of concentrations.

    • In a 96-well plate, combine the enzyme, arachidonic acid (substrate), and the test compound or a known inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1) as a positive control.

    • Incubate the plate at 37°C for a specified time.

    • Add a colorimetric or fluorometric probe that reacts with the prostaglandin G2 product.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

This assay assesses the compound's ability to suppress the production of nitric oxide, a pro-inflammatory mediator, in stimulated immune cells.[8][9]

  • Principle: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells produce nitric oxide. The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[8]

  • Protocol:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.[8]

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 2-Hydroxy-5-propanamidobenzoic acid for 1 hour.

    • Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production.[8]

    • Collect the culture supernatant and mix it with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Perform a concurrent MTT assay to assess cell viability and ensure that the observed reduction in NO is not due to cytotoxicity.[8]

In Vivo Analgesic and Anti-inflammatory Screening

These in vivo models are crucial for validating the in vitro findings in a whole-organism context.[10][11][12]

This is a widely used model for screening peripheral analgesic activity.[11][12]

  • Principle: Intraperitoneal injection of acetic acid in mice induces a characteristic writhing response (abdominal contractions and stretching). Analgesic compounds reduce the number of writhes.

  • Protocol:

    • Acclimate male Swiss albino mice for at least one hour.

    • Administer 2-Hydroxy-5-propanamidobenzoic acid (at various doses), a vehicle control, or a standard drug (e.g., diclofenac sodium) orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid intraperitoneally.

    • Immediately place each mouse in an individual observation chamber.

    • Count the number of writhes for a defined period (e.g., 20 minutes).

    • Calculate the percentage inhibition of writhing for each group compared to the vehicle control.

This is a classic model for evaluating acute inflammation.[13]

  • Principle: Sub-plantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema (swelling). Anti-inflammatory drugs reduce this swelling.

  • Protocol:

    • Use Wistar or Sprague-Dawley rats.

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer the test compound, vehicle, or a standard drug (e.g., indomethacin) orally.

    • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

InVivo_Screening_Workflow start Start acclimation Animal Acclimation start->acclimation grouping Randomized Grouping (Vehicle, Test Compound, Standard) acclimation->grouping administration Compound Administration grouping->administration induction Induction of Pain/Inflammation (Acetic Acid or Carrageenan) administration->induction observation Observation & Data Collection (Writhing Count or Paw Volume) induction->observation analysis Data Analysis (% Inhibition) observation->analysis end End analysis->end

Sources

A Technical Guide to the Synergistic Characterization of 2-Hydroxy-5-propanamidobenzoic Acid: A Computational and Experimental Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide presents a comprehensive, integrated framework for the characterization of 2-Hydroxy-5-propanamidobenzoic acid, a novel derivative of the pharmacologically significant salicylic acid scaffold. Recognizing the scarcity of existing literature on this specific molecule, this document outlines a synergistic methodology combining predictive computational analysis with foundational experimental verification. We detail a plausible synthetic route and subsequent spectroscopic characterization using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These experimental results provide the necessary validation for an in-depth theoretical investigation using Density Functional Theory (DFT) to elucidate molecular geometry, vibrational modes, and electronic properties. Furthermore, we propose a molecular docking protocol to explore the molecule's potential interactions with therapeutically relevant targets, such as cyclooxygenase (COX) enzymes. This guide is intended for researchers, chemists, and drug development professionals, offering a robust, self-validating workflow for the systematic study of new chemical entities.

Introduction

Salicylic acid and its derivatives are cornerstones of medicinal chemistry, renowned for their wide-ranging therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The functionalization of the salicylic acid backbone offers a fertile ground for developing novel compounds with potentially enhanced efficacy or novel biological activities. This guide focuses on a specific, under-explored derivative: 2-Hydroxy-5-propanamidobenzoic acid. This molecule integrates the core salicylic acid structure with a propanamido group at the C5 position, a modification that can significantly influence its physicochemical properties and biological interactions.

The objective of this document is to provide a detailed, field-proven protocol for the comprehensive analysis of this target molecule. We advocate for a modern, synergistic approach where computational chemistry and experimental analysis are not performed in isolation but are instead used to mutually validate and inform one another. By following this framework, researchers can build a complete profile of the molecule, from its fundamental structure and stability to its potential as a bioactive agent.

Part I: Synthesis and Spectroscopic Characterization (The Experimental Foundation)

Rationale: A prerequisite for any meaningful theoretical or biological study is the unambiguous synthesis and characterization of the compound of interest. The experimental data gathered in this phase serves as the "ground truth" for validating the results of subsequent computational models. An incorrect or impure sample invalidates all further analysis.

Proposed Synthesis Workflow

The most direct route to 2-Hydroxy-5-propanamidobenzoic acid is through the acylation of 5-amino-2-hydroxybenzoic acid (a commercially available starting material) with propanoyl chloride. This is a classic and reliable method for amide bond formation.[3]

G cluster_0 Synthesis Workflow A 5-Amino-2-hydroxybenzoic acid + Propanoyl Chloride B Reaction in suitable solvent (e.g., Pyridine or THF) with base A->B Acylation C Acid-base workup and purification (Recrystallization) B->C Isolation D Pure 2-Hydroxy-5- propanamidobenzoic acid C->D Final Product

Caption: Proposed workflow for the synthesis of 2-Hydroxy-5-propanamidobenzoic acid.

Experimental Protocol: Synthesis
  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂), dissolve 1.0 equivalent of 5-amino-2-hydroxybenzoic acid in anhydrous pyridine at 0°C.

  • Acylation: Add 1.1 equivalents of propanoyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into ice-cold 1M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-Hydroxy-5-propanamidobenzoic acid.

  • Verification: Dry the final product under vacuum and verify its melting point. Proceed to spectroscopic analysis.

Spectroscopic Analysis

Rationale: FT-IR and NMR are complementary techniques essential for structural elucidation.[4] FT-IR identifies the functional groups present, while NMR maps the precise connectivity of atoms within the molecule.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

This technique confirms the successful formation of the amide bond and the retention of the hydroxyl and carboxylic acid groups. The experimental spectrum should be compared against theoretical calculations for validation.

Protocol: FT-IR Data Acquisition

  • Sample Preparation: Mix a small amount of the dried sample with KBr powder and press into a pellet, or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic peaks corresponding to the key functional groups.

Table 1: Predicted Characteristic FT-IR Vibrational Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Rationale & References
O-H (Carboxylic Acid) Stretching, H-bonded 2500-3300 (broad) Characteristic broad absorption due to hydrogen bonding dimers.[5][6]
O-H (Phenolic) Stretching ~3200-3400 Expected to be sharp unless involved in significant intramolecular H-bonding.
N-H (Amide) Stretching ~3300 Indicates the presence of the secondary amide.[5]
C=O (Carboxylic Acid) Stretching ~1680-1710 Position is typical for aromatic carboxylic acids participating in H-bonding.[6]
C=O (Amide I) Stretching ~1650 The primary absorption for the amide carbonyl group.

| N-H (Amide II) | Bending | ~1550 | A combination of N-H bending and C-N stretching, characteristic of secondary amides. |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR provides the definitive structural proof, detailing the chemical environment of each hydrogen and carbon atom.

Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Collection: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Analysis: Assign chemical shifts, determine coupling constants, and integrate proton signals to confirm the structure.

Part II: Computational Analysis (The Theoretical Deep Dive)

Rationale: Computational chemistry offers a powerful lens to examine molecular properties that are difficult or impossible to measure experimentally. It allows for the prediction of the most stable 3D structure, electronic charge distribution, and reactivity, providing a theoretical foundation for the experimental data and guiding further research.[7]

Density Functional Theory (DFT) Studies

Objective: DFT is a robust quantum mechanical method used to calculate the electronic structure of molecules. Our goal is to determine the optimized molecular geometry, predict the vibrational (IR) spectrum for comparison with experimental data, and analyze the molecule's electronic properties through its frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP).

G cluster_1 DFT Workflow A Build Initial 3D Structure of Molecule B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C Verify Minimum Energy Structure D Analysis of Results C->D E Optimized Geometry (Bond Lengths, Angles) D->E F Vibrational Frequencies (Compare with FT-IR) D->F G Electronic Properties (HOMO-LUMO, MEP) D->G

Caption: Standard workflow for Density Functional Theory (DFT) analysis.

Methodology: DFT Calculations

  • Structure Input: Draw the 2D structure of 2-Hydroxy-5-propanamidobenzoic acid and convert it to a 3D structure using software like GaussView or Avogadro.

  • Geometry Optimization: Perform a full geometry optimization using a reliable functional and basis set, such as B3LYP/6-311++G(d,p). This combination is well-established for providing accurate geometries and frequencies for organic molecules.[5][7] The calculation should be performed in the gas phase or with a solvent model (e.g., PCM with DMSO).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The resulting vibrational frequencies can be scaled (typically by a factor of ~0.96-0.98 for B3LYP) and compared directly with the experimental FT-IR spectrum.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMO): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[7][8][9]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map illustrates the charge distribution, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which is crucial for predicting intermolecular interactions.[7]

Table 2: Representative DFT Output Data (Hypothetical)

Parameter Calculated Value Interpretation
Total Energy -X Hartrees A measure of the molecule's stability.
Dipole Moment ~3.5 Debye Indicates a polar molecule.
HOMO Energy -6.2 eV Energy of the highest energy electrons; potential electron-donating sites.
LUMO Energy -1.5 eV Energy of the lowest energy electron-accepting orbital.

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability. |

Molecular Docking Studies

Objective: To predict the potential binding mode and affinity of 2-Hydroxy-5-propanamidobenzoic acid to a biological target. Given its salicylic acid core, an excellent candidate target is the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation.[3][10] This in silico screening helps prioritize compounds for further biological testing.

G cluster_2 Molecular Docking Workflow P1 Select & Download Protein Target (e.g., COX-2, PDB: 5KIR) P2 Prepare Protein: Remove water, add hydrogens, define binding site P1->P2 DOCK Perform Docking Simulation (e.g., AutoDock Vina) P2->DOCK L1 Generate 3D Ligand Structure (from DFT optimization) L2 Prepare Ligand: Assign charges, define rotatable bonds L1->L2 L2->DOCK ANALYZE Analyze Results: Binding Energy & Pose DOCK->ANALYZE INTER Identify Key Interactions (H-bonds, hydrophobic, etc.) ANALYZE->INTER

Caption: A typical workflow for performing molecular docking simulations.

Methodology: Molecular Docking

  • Target Preparation: Download the crystal structure of human COX-2 from the Protein Data Bank (e.g., PDB ID: 5KIR).[3] Using software like PyMOL or UCSF Chimera, remove all water molecules and co-crystallized ligands. Add polar hydrogens and assign atomic charges.

  • Ligand Preparation: Use the DFT-optimized geometry of 2-Hydroxy-5-propanamidobenzoic acid. Assign charges (e.g., Gasteiger charges) and define rotatable bonds using a tool like AutoDock Tools.

  • Grid Generation: Define a grid box that encompasses the active site of the COX-2 enzyme, typically centered on the location of the co-crystallized inhibitor.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The program will explore various conformations (poses) of the ligand within the active site and score them based on a calculated binding affinity (kcal/mol).[11]

  • Results Analysis: Analyze the top-scoring poses. The most favorable pose is the one with the lowest binding energy. Visualize this pose to identify key intermolecular interactions, such as hydrogen bonds between the ligand's hydroxyl/carboxyl/amide groups and amino acid residues (e.g., Arg120, Tyr355, Ser530) in the COX-2 active site.[12][13]

Part III: Synergistic Data Interpretation and Future Directions

The true power of this framework lies in the integration of its parts. The experimental FT-IR spectrum provides tangible proof of the functional groups whose vibrational modes are precisely calculated by DFT. The DFT-optimized 3D structure is not just a theoretical curiosity; it is the essential input for a meaningful molecular docking simulation. A strong correlation between the scaled theoretical frequencies and the experimental IR peaks provides high confidence in the computational model.

Potential Applications: If molecular docking studies reveal a strong binding affinity for COX-2, comparable to or better than known inhibitors like celecoxib, it would strongly suggest that 2-Hydroxy-5-propanamidobenzoic acid is a promising candidate for development as a novel anti-inflammatory agent. The general structural class of phenolic acids also suggests potential for antimicrobial activity, which could be explored as a secondary application.[14][15]

Future Work:

  • In Vitro Validation: The predictions from molecular docking must be confirmed with experimental enzyme inhibition assays (e.g., a COX-2 inhibition assay kit).

  • Structure-Activity Relationship (SAR) Studies: Synthesize a small library of analogues (e.g., varying the alkyl chain of the amide group) to explore the SAR and optimize binding affinity.

  • ADMET Profiling: Conduct in silico or in vitro studies to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are critical for its potential as a drug candidate.

By following this integrated, multi-pillar approach, researchers can efficiently and rigorously characterize novel molecules like 2-Hydroxy-5-propanamidobenzoic acid, paving the way for their potential application in science and medicine.

References

  • Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents. (2019). PubMed. [Link]

  • Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. (2023). MDPI. [Link]

  • Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. (2023). PubMed. [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (2022). MDPI. [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). National Institutes of Health (NIH). [Link]

  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. (2020). National Institutes of Health (NIH). [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (2021). Semantic Scholar. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023). National Institutes of Health (NIH). [Link]

  • Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. (2019). Frontiers in Molecular Biosciences. [Link]

  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. (2004). ResearchGate. [Link]

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (2018). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability Profiling of 2-Hydroxy-5-propanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword: Navigating the Data Landscape

This guide provides a comprehensive framework for the analytical evaluation of 2-Hydroxy-5-propanamidobenzoic acid, a molecule of interest in pharmaceutical research. It is imperative to state upfront that, following an extensive search of the public domain, no specific experimental data for the physicochemical properties, solubility, or stability of 2-Hydroxy-5-propanamidobenzoic acid (CAS 93968-80-0) could be located.[1]

Therefore, this document is structured as an expert-level procedural guide. It is designed to equip researchers, scientists, and drug development professionals with the foundational principles and detailed methodologies required to generate this critical data in-house. The protocols described herein are rooted in established pharmaceutical science and adhere to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3] Where examples are provided, they are based on data from structurally analogous compounds, such as other N-acyl aminosalicylic acids, to provide a relevant practical context.

Introduction: The Imperative of Preformulation

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These parameters are not merely data points; they are the bedrock upon which formulation development, manufacturing processes, and ultimately, the safety and efficacy of the final dosage form are built.[4]

  • Solubility dictates the bioavailability of a drug substance, influencing its dissolution rate and subsequent absorption. Poor aqueous solubility can be a major impediment to developing an effective oral dosage form.

  • Stability defines the chemical integrity of the active pharmaceutical ingredient (API) over time and under various environmental stressors. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.[5]

This guide will provide the strategic and tactical framework for comprehensively characterizing the solubility and stability of 2-Hydroxy-5-propanamidobenzoic acid.

Foundational Physicochemical Characterization

Before embarking on extensive solubility and stability studies, a baseline characterization of the API is essential. These properties provide the context for interpreting subsequent results. For 2-Hydroxy-5-propanamidobenzoic acid, the following parameters should be determined:

  • pKa (Ionization Constant): The presence of a carboxylic acid and a phenolic hydroxyl group suggests at least two pKa values. These values are critical for predicting how solubility will change with pH, a key factor in gastrointestinal absorption.

  • LogP/LogD (Partition/Distribution Coefficient): This measures the lipophilicity of the compound. LogP is for the neutral species, while LogD accounts for all ionic species at a given pH. It is a key indicator of a drug's ability to permeate biological membranes.

  • Melting Point: A sharp melting point is indicative of purity and a crystalline solid form. The value itself can be used in thermodynamic calculations. For a related compound, 5-acetamido-2-hydroxy benzoic acid, the melting point is reported as 228.0-230.0 °C.[6]

  • Solid-State Characterization (Polymorphism): Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) should be used to identify the crystalline form and detect any potential polymorphs, which can have different solubility and stability profiles.

Solubility Profiling: A Multi-faceted Approach

Solubility determination is not a single measurement but a comprehensive profile. We must distinguish between two key types of solubility: thermodynamic and kinetic.[6]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent at a specific temperature. It is the "gold standard" measurement and is most relevant for late-stage development and biopharmaceutical classification.[7] The shake-flask method is the most reliable technique for this determination.[8][9]

Based on qualitative data for the analogous compound 5-acetamido-2-hydroxy benzoic acid, the following solvents are recommended for initial screening.[6] This list provides a range of polarities and hydrogen bonding capabilities.

Solvent ClassSpecific SolventsRationale
Aqueous Buffers pH 1.2, pH 4.5, pH 6.8, pH 7.4Simulates gastrointestinal tract and physiological pH.
Alcohols Methanol, Ethanol, IsopropanolCommon polar protic solvents used in processing.
Ketones AcetoneApolar aprotic solvent.
Ethers Tetrahydrofuran (THF)Aprotic solvent with good solubilizing power.
Esters Ethyl AcetateSolvent of intermediate polarity.
Amides Dimethylformamide (DMF)Strong polar aprotic solvent.
Sulfoxides Dimethylsulfoxide (DMSO)Highly polar aprotic solvent, often used for stock solutions.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Causality behind Experimental Choices: The core principle is to achieve a true equilibrium between the undissolved solid and the saturated solution. A 24-hour incubation is typically sufficient for most compounds, but longer times (48-72 hours) may be necessary to confirm that equilibrium has been reached.[7] Temperature control at 37 °C is crucial for biopharmaceutical relevance.[9] The final filtration step is critical to separate all undissolved solid without causing precipitation of the dissolved API.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 2-Hydroxy-5-propanamidobenzoic acid to a known volume (e.g., 2 mL) of the selected solvent in a glass vial. "Excess" means enough solid is visible at the end of the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for general profiling or 37 °C for biorelevance). Agitate for at least 24 hours.

  • Phase Separation: Allow the vials to stand at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF) into a clean vial.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved API using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Confirmation: After the 24-hour time point, add a small additional amount of API to half of the vials and continue shaking. For the other half, continue shaking as is. Analyze samples at 48 hours. If the concentrations are unchanged from the 24-hour point, equilibrium was achieved.

Kinetic Solubility

Kinetic solubility is a high-throughput measurement used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO).[10][11] This method is faster but often overestimates the true thermodynamic solubility.

Causality behind Experimental Choices: This method leverages the speed of precipitating a compound from a DMSO stock into an aqueous buffer. The UV spectrophotometer provides a rapid quantification of the material remaining in solution after filtration.[12][13] The key is to have a well-established calibration curve and to ensure the final DMSO concentration is low (typically <1-2%) to minimize its co-solvent effects.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 2-Hydroxy-5-propanamidobenzoic acid in 100% DMSO (e.g., 10 mM).

  • Calibration Curve: Prepare a series of standards of the compound in the chosen aqueous buffer (e.g., PBS, pH 7.4) and measure their absorbance at the determined λmax to create a calibration curve.

  • Precipitation: In a 96-well microplate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL). Mix well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours) to allow for precipitation.[10]

  • Filtration: Filter the contents of each well through a 96-well filter plate to remove the precipitate.

  • Measurement: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the λmax.

  • Calculation: Use the calibration curve to calculate the concentration of the compound in the filtrate, which represents its kinetic solubility.

G

Stability Profiling and Forced Degradation

Stability testing is essential for identifying degradation pathways, developing stability-indicating analytical methods, and determining appropriate storage conditions and shelf-life.[1][4] The strategy involves both long-term stability studies under ICH-prescribed conditions and forced degradation (stress testing).

Forced Degradation Studies

Forced degradation studies intentionally expose the API to harsh conditions to accelerate its decomposition.[14] The goal is to generate degradation products to a target level of 5-20%, which is sufficient to identify pathways and validate the analytical method's ability to separate degradants from the parent peak.[15]

These conditions are based on ICH guidelines and common industry practice.[4][15]

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, Room Temperature or 60°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, Room Temperature or 60°CTo assess stability in alkaline environments.
Oxidation 3% H₂O₂, Room TemperatureTo test susceptibility to oxidative degradation.
Thermal 80°C (Solid State and Solution)To determine the effect of heat on the drug substance.
Photostability ICH Q1B conditions: 1.2 million lux hours (visible) and 200 watt-hours/m² (UV)To evaluate degradation upon exposure to light.
Experimental Protocol: General Approach to Forced Degradation

Causality behind Experimental Choices: The choice of acid, base, and peroxide concentrations provides a significant but not instantaneously destructive challenge to the molecule. Heating is employed if no degradation is observed at room temperature to accelerate the reaction kinetics.[15] A stability-indicating HPLC method is the cornerstone of this analysis, as it must be able to resolve all significant degradation products from the parent API and from each other.[14]

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of 2-Hydroxy-5-propanamidobenzoic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).

  • Stress Application:

    • Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the API solution to achieve a final acid/base concentration of 0.1 M. Store at room temperature or 60°C.

    • Oxidation: Add an appropriate volume of 30% H₂O₂ to the API solution to achieve a final concentration of 3%. Store at room temperature.

    • Thermal: Store the API solution and a sample of the solid API in an oven at 80°C.

    • Photostability: Place the API solution and solid API in a photostability chamber and expose them to the required light intensity and duration. A control sample should be wrapped in aluminum foil to shield it from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization (for hydrolysis samples): Before analysis, neutralize the acidic samples with NaOH and the basic samples with HCl.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for obtaining mass information about the degradation products to help in their identification.

  • Data Evaluation:

    • Peak Purity: Assess the peak purity of the parent compound in all chromatograms using a photodiode array (PDA) detector.

    • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent API and the levels of all degradation products should ideally be between 95-105%.[5]

    • Identify Degradation Pathways: Based on the conditions that cause degradation and the mass of the degradants, propose potential degradation pathways. For a molecule with an amide bond, hydrolysis to 5-aminosalicylic acid and propionic acid is a likely pathway under acidic or basic conditions.

G API API Solution (1 mg/mL) Acid Acid API->Acid Base Base API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photo API->Photo Analysis HPLC-UV/MS Analysis Purity Purity Analysis->Purity MassBalance MassBalance Analysis->MassBalance Pathway Pathway Analysis->Pathway Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Long-Term Stability Studies

Once a stability-indicating method is established, formal stability studies should be initiated according to ICH Q1A(R2) guidelines.[2][3] These studies involve storing the API under controlled temperature and humidity conditions for an extended period.

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Self-Validating System: The combination of forced degradation and long-term stability studies creates a self-validating system. The forced degradation studies predict the degradation products that are likely to form. The long-term stability studies then confirm whether these degradants actually appear under realistic storage conditions over the product's shelf-life. The stability-indicating method, proven to detect the forced degradants, provides confidence that no new impurities are going undetected in the formal study.

Conclusion and Path Forward

The comprehensive characterization of 2-Hydroxy-5-propanamidobenzoic acid's solubility and stability is a foundational activity in its development as a potential pharmaceutical agent. While specific data for this molecule is not currently in the public domain, this guide provides the necessary scientific rationale and robust, step-by-step protocols for its generation.

By systematically executing the thermodynamic and kinetic solubility assays, researchers can build a detailed profile of the compound's dissolution behavior. Subsequently, a well-designed forced degradation study will not only elucidate potential liabilities and degradation pathways but will also be instrumental in developing a validated, stability-indicating HPLC method. This analytical method is the linchpin for successful long-term stability studies conducted under ICH guidelines.

Adherence to these methodologies will ensure the generation of high-quality, reliable data, enabling informed decisions in formulation, manufacturing, and packaging, and ultimately building a robust data package for regulatory submission.

References

  • ICH. (2023). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available from: [Link].

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link].

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link].

  • YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. Available from: [Link].

  • Slideshare. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Available from: [Link].

  • Blessy, M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical Analysis.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link].

  • PCBIS. Thermodynamic solubility. Available from: [Link].

  • Protocols.io. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link].

  • Padervand, M., & Elahifard, M. R. (2017). Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies. Pharmaceutical Chemistry Journal.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022).
  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link].

  • WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available from: [Link].

Sources

potential therapeutic targets of 2-Hydroxy-5-propanamidobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-Hydroxy-5-propanamidobenzoic acid

Abstract

This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the . While direct experimental data on this specific molecule is limited, its structural similarity to well-characterized compounds, particularly derivatives of salicylic acid, allows for a rational, hypothesis-driven approach to target identification and validation. This document outlines the primary inferred targets, cyclooxygenase (COX) enzymes, and explores secondary targets based on the known activities of related benzoic acid derivatives. Detailed experimental protocols, data interpretation strategies, and workflow visualizations are provided to guide the preclinical evaluation of this compound.

Introduction: Rationale for Target Exploration

2-Hydroxy-5-propanamidobenzoic acid belongs to the family of substituted salicylic acid derivatives. The parent molecule, salicylic acid, and its derivatives are a cornerstone of pharmacology, with a rich history in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic effects of these molecules are primarily attributed to their interaction with specific biological targets that modulate pain and inflammation signaling pathways.

Given the structural motifs of 2-Hydroxy-5-propanamidobenzoic acid—a 2-hydroxybenzoic acid core with a propanamido substituent at the 5-position—it is logical to hypothesize that its therapeutic activities will parallel those of its structural analogs. This guide will leverage the existing knowledge of these analogs to propose a systematic approach for identifying and validating the therapeutic targets of this novel compound.

Primary Inferred Therapeutic Target: Cyclooxygenase (COX) Enzymes

The most prominent mechanism of action for salicylic acid and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] Studies on structurally similar compounds, such as R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid and 5-acetamido-2-hydroxy benzoic acid derivatives, have demonstrated significant anti-inflammatory and analgesic effects, with molecular docking studies suggesting a high binding affinity for COX-1 and COX-2.[2][3]

The Role of COX Enzymes in Inflammation

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric cytoprotection and platelet aggregation. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of the inflammatory prostaglandin response. The dual inhibition of COX-1 and COX-2 is a hallmark of many traditional NSAIDs, while selective COX-2 inhibition is a feature of newer generation anti-inflammatory drugs with potentially improved gastrointestinal safety profiles.

Visualizing the Arachidonic Acid Cascade and COX Inhibition

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Cellular Injury/Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs 2-Hydroxy-5-propanamidobenzoic acid (Hypothesized) NSAIDs->COX_Enzymes Inhibition

Caption: The arachidonic acid cascade and the hypothesized inhibitory role of 2-Hydroxy-5-propanamidobenzoic acid on COX enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a detailed methodology for assessing the inhibitory activity of 2-Hydroxy-5-propanamidobenzoic acid against COX-1 and COX-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for COX-1 and COX-2.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Test compound (2-Hydroxy-5-propanamidobenzoic acid)

  • Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-Hydroxy-5-propanamidobenzoic acid in a suitable solvent (e.g., DMSO). Create a serial dilution of the stock solution to generate a range of test concentrations.

  • Enzyme and Substrate Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Prepare the arachidonic acid substrate solution.

  • Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the test compound or reference inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control. c. Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a pre-determined time (e.g., 10 minutes) at the optimal temperature (e.g., 37°C) to allow for inhibitor binding. d. Initiate the reaction by adding the arachidonic acid substrate. e. Incubate for a specific period (e.g., 10-20 minutes) at the same temperature.

  • Detection: Stop the reaction and add the detection probe according to the manufacturer's instructions. Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Data Analysis: a. Subtract the background signal (no-enzyme control) from all readings. b. Normalize the data to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-Hydroxy-5-propanamidobenzoic acidExperimental ValueExperimental ValueCalculated Value
SC-560 (Reference)Known ValueKnown ValueKnown Value
Celecoxib (Reference)Known ValueKnown ValueKnown Value

Secondary and Exploratory Therapeutic Targets

The broader family of hydroxybenzoic acid derivatives has been reported to possess a range of biological activities beyond COX inhibition. These represent potential secondary or exploratory targets for 2-Hydroxy-5-propanamidobenzoic acid.

Antimicrobial and Antioxidant Activity

Several studies have documented the antimicrobial and antioxidant properties of 2-hydroxy benzyl hydrazides and other p-hydroxy benzoic acid derivatives.[4][5][6] These activities suggest that 2-Hydroxy-5-propanamidobenzoic acid could have therapeutic potential in infectious diseases or conditions associated with oxidative stress.

  • Antimicrobial Activity: This can be evaluated using standard microbiology assays such as the broth microdilution method to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[7][8]

  • Antioxidant Activity: The radical scavenging properties of the compound can be assessed using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[4]

Modulation of Matrix Metalloproteinases (MMPs)

A structurally related compound, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, has been shown to inhibit the expression of MMP-9, a key enzyme involved in cancer cell invasion and tissue remodeling.[9] This finding suggests that 2-Hydroxy-5-propanamidobenzoic acid could be investigated for its potential as an anti-cancer or anti-fibrotic agent.

  • MMP Inhibition Assays: The inhibitory effect on MMP activity can be determined using commercially available fluorogenic substrate-based assays.

A Systematic Workflow for Target Identification and Validation

A logical and phased approach is crucial for efficiently identifying and validating the therapeutic targets of a novel compound. The following workflow provides a roadmap for the preclinical evaluation of 2-Hydroxy-5-propanamidobenzoic acid.

Target_Validation_Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Cellular and Mechanistic Studies cluster_2 Phase 3: In Vivo Validation In_Silico In Silico Screening (Molecular Docking, QSAR) Biochemical_Assays In Vitro Biochemical Assays (e.g., COX Inhibition) In_Silico->Biochemical_Assays Cell_Based_Assays Cell-Based Functional Assays (e.g., Cytokine Release) Biochemical_Assays->Cell_Based_Assays Target_Engagement Target Engagement Assays (e.g., CETSA, SPR) Cell_Based_Assays->Target_Engagement Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Target_Engagement->Pathway_Analysis Phenotypic_Screening Phenotypic Screening (e.g., Anti-inflammatory, Antimicrobial) Pathway_Analysis->Phenotypic_Screening Animal_Models Disease-Relevant Animal Models (e.g., Carrageenan-induced Paw Edema) Phenotypic_Screening->Animal_Models PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Animal_Models->PK_PD Toxicology Preliminary Toxicology PK_PD->Toxicology

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-5-propanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and its Spectroscopic Implications

2-Hydroxy-5-propanamidobenzoic acid possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule is a disubstituted benzene ring with a carboxylic acid, a hydroxyl group (phenol), and a propanamide group. Each of these moieties will produce characteristic signals in different spectroscopic analyses. Understanding the interplay of these groups is key to a full structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Hydroxy-5-propanamidobenzoic acid, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring NMR data for a novel compound like 2-Hydroxy-5-propanamidobenzoic acid would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -OH, -NH, -COOH).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single peak.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve sample in deuterated solvent B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Fourier Transform & Phasing B->D C->D E Chemical Shift Referencing D->E D->E F Signal Integration & Multiplicity Analysis (1H) E->F G Peak Assignment & Structure Correlation E->G F->G

Caption: A generalized workflow for acquiring and interpreting NMR data.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Hydroxy-5-propanamidobenzoic acid in DMSO-d₆ is summarized below. Chemical shifts are influenced by the electronic environment of the protons.[1][2]

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~11.0 - 13.0Singlet (broad)1HCarboxylic Acid (-COOH)The acidic proton is highly deshielded and often appears as a broad singlet.
~9.5 - 10.5Singlet (broad)1HPhenolic Hydroxyl (-OH)The phenolic proton is also deshielded and its signal is often broad.
~9.0 - 9.5Singlet1HAmide (-NH)The amide proton is deshielded due to the adjacent carbonyl group.
~7.8 - 8.0Doublet1HAromatic H-6This proton is ortho to the carboxylic acid group, which is strongly electron-withdrawing, causing a downfield shift.
~7.5 - 7.7Doublet of Doublets1HAromatic H-4This proton is coupled to both H-3 and H-6.
~7.0 - 7.2Doublet1HAromatic H-3This proton is ortho to the hydroxyl group, which is electron-donating, causing an upfield shift relative to the other aromatic protons.
~2.2 - 2.4Triplet2H-CH₂- (propanamide)These protons are adjacent to a carbonyl group and a methyl group.
~1.0 - 1.2Triplet3H-CH₃ (propanamide)These protons are in a typical aliphatic environment.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.[3][4]

Predicted Chemical Shift (ppm) Assignment Rationale
~170-175Carboxylic Acid CarbonylThe carbonyl carbon of the carboxylic acid is highly deshielded.
~168-172Amide CarbonylThe amide carbonyl carbon is also significantly deshielded.
~155-160C-2 (bearing -OH)The carbon attached to the hydroxyl group is deshielded.
~130-135C-5 (bearing -NH)The carbon attached to the amide group.
~125-130C-1 (bearing -COOH)The ipso-carbon of the carboxylic acid.
~120-125C-4Aromatic CH.
~118-122C-6Aromatic CH.
~115-120C-3Aromatic CH, shielded by the adjacent -OH group.
~35-40-CH₂- (propanamide)Aliphatic carbon adjacent to a carbonyl.
~10-15-CH₃ (propanamide)Aliphatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is a plot of transmittance versus wavenumber. The absorption bands are analyzed to identify the functional groups present.

Predicted IR Absorption Bands

The IR spectrum of 2-Hydroxy-5-propanamidobenzoic acid is expected to show a number of characteristic absorption bands.[5][6][7]

Wavenumber (cm⁻¹) Intensity Vibration Functional Group Assignment
3500-3200BroadO-H stretchPhenolic -OH
3300-2500Very BroadO-H stretchCarboxylic Acid -OH
3400-3250MediumN-H stretchAmide N-H
3100-3000MediumC-H stretchAromatic C-H
2980-2850MediumC-H stretchAliphatic C-H
~1700StrongC=O stretchAmide I band
~1680StrongC=O stretchCarboxylic Acid C=O
1600-1450Medium-StrongC=C stretchAromatic ring
~1550MediumN-H bendAmide II band
1320-1000StrongC-O stretchPhenol and Carboxylic Acid
900-675StrongC-H bendAromatic out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and fragmented in the gas phase (collision-induced dissociation), and the m/z of the resulting fragment ions are measured.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_interp Data Interpretation A Direct Infusion or LC B Electrospray Ionization (ESI) A->B C Full Scan MS (m/z) B->C D Tandem MS (MS/MS) of Precursor Ion C->D E Determine Molecular Weight C->E F Analyze Fragmentation Pattern D->F G Correlate with Structure F->G

Caption: A typical workflow for structural analysis using mass spectrometry.

Predicted Mass Spectrum

The molecular weight of 2-Hydroxy-5-propanamidobenzoic acid (C₁₀H₁₁NO₄) is 209.20 g/mol .

  • Full Scan MS: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 210. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 208 would be observed.

  • Tandem MS (MS/MS) Fragmentation: Fragmentation of the [M+H]⁺ ion would likely involve losses of small, stable molecules:

    • Loss of H₂O (18 Da): From the carboxylic acid or phenolic hydroxyl group, leading to a fragment at m/z 192.

    • Loss of CO (28 Da): From the carboxylic acid, leading to a fragment at m/z 182.

    • Loss of H₂O and CO (46 Da): A combined loss, resulting in a fragment at m/z 164.

    • Cleavage of the amide bond: This could lead to fragments corresponding to the acylium ion or the amine fragment.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation of 2-Hydroxy-5-propanamidobenzoic acid. While this guide presents predicted data, it establishes a robust framework for what researchers should expect to observe experimentally. The detailed protocols and interpretation rationale provided herein are intended to empower scientists in their pursuit of novel chemical entities and drug development.

References

  • Supporting Information for a scientific article. (n.d.).
  • ¹³C NMR Spectrum (1D, 101 MHz, H₂O, predicted) (NP0239356). (n.d.). NP-MRD.
  • ¹H NMR Spectrum (1D, 300 MHz, H₂O, predicted) (NP0180845). (n.d.). NP-MRD.
  • ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database.
  • Preparation method of 2-hydroxy-5-aminobenzoic acid. (2014). Google Patents.
  • Benzoic acid, 2-hydroxy-, propyl ester. (n.d.). NIST WebBook.
  • 2-Hydroxy-5-pyridinecarboxylic acid(5006-66-6) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.).
  • Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. (n.d.). NIST WebBook.
  • ¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • IR Chart. (n.d.).
  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). ResearchGate.
  • 1H proton nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH low/high resolution analysis. (n.d.). Doc Brown's Chemistry.
  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
  • Synthesis of β-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
  • Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021). Google Patents.
  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... (n.d.). ResearchGate.
  • 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis. (n.d.). ChemicalBook.
  • ¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Structure Database (LMSD). (n.d.). LIPID MAPS.

Sources

Methodological & Application

Application Note: Quantitative Analysis of 2-Hydroxy-5-propanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-Hydroxy-5-propanamidobenzoic acid, a salicylic acid derivative of interest in pharmaceutical research and development. Recognizing the diverse analytical needs from early-stage discovery to late-stage quality control, this note details three robust methods with varying levels of sensitivity, selectivity, and complexity: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS), and UV-Vis Spectrophotometry. Each protocol is presented with a deep dive into the scientific rationale behind procedural steps, ensuring that researchers can not only replicate the methods but also adapt them to their specific matrices and instrumentation. All methodologies are framed within the context of international validation standards to ensure data integrity and trustworthiness.

Introduction: The Analytical Imperative for 2-Hydroxy-5-propanamidobenzoic Acid

2-Hydroxy-5-propanamidobenzoic acid is an aromatic compound structurally related to salicylic acid. As a potential metabolite, process impurity, or even a candidate molecule in drug discovery pipelines, its accurate and precise quantification is paramount. Whether assessing metabolic stability in biological matrices, ensuring purity in bulk drug substance, or performing formulation assays, a validated analytical method is the cornerstone of reliable decision-making.

The choice of analytical technique is driven by the specific question being asked. For instance, quantifying the analyte in a complex biological matrix like plasma necessitates a highly selective and sensitive method such as UHPLC-MS/MS to distinguish it from endogenous components.[1] Conversely, routine quality control of a relatively pure substance may be efficiently served by a simpler, yet robust, HPLC-UV method.[2][3] This guide provides the technical protocols and underlying principles to empower scientists to select and implement the most appropriate method for their objectives.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

This method leverages reversed-phase HPLC to separate 2-Hydroxy-5-propanamidobenzoic acid from other components in the sample matrix. The molecule possesses a benzoic acid chromophore, which absorbs ultraviolet (UV) light. Quantification is achieved by measuring the absorbance at a specific wavelength (λmax) and correlating it to concentration using a calibration curve, in accordance with the Beer-Lambert law. This technique offers a balance of specificity, reliability, and accessibility, making it a workhorse in many pharmaceutical laboratories.[4]

Experimental Protocol: HPLC-UV

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid (or similar buffering agents).

  • Reference standard of 2-Hydroxy-5-propanamidobenzoic acid.

B. Preparation of Solutions

  • Mobile Phase: Prepare a buffered aqueous phase (e.g., 20 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). The final mobile phase composition will be determined during method development but a starting point could be a 50:50 (v/v) mixture of the aqueous and organic phases.[4] Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: A mixture of the mobile phase components, such as Acetonitrile:Water (50:50, v/v), is typically a suitable diluent.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.

  • Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of at least five calibration standards spanning the expected concentration range of the samples.

C. Sample Preparation

  • For Drug Substance: Accurately weigh the sample and dissolve in the diluent to achieve a concentration within the calibrated range.

  • For Formulation (e.g., tablets): Grind a representative number of tablets to a fine powder. Weigh an amount of powder equivalent to a single dose and extract with a known volume of diluent. Sonicate and centrifuge as needed to ensure complete dissolution of the analyte. Dilute the supernatant to a concentration within the calibrated range.

D. Chromatographic Conditions

ParameterRecommended ConditionCausality and Rationale
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µmThe nonpolar C18 stationary phase provides good retention for the moderately polar aromatic acid analyte.
Mobile Phase Isocratic; Acetonitrile:20 mM Phosphate Buffer pH 3.0 (50:50, v/v)An acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peak shape. Acetonitrile provides good solvating power.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Detection λ ~295-305 nm (determine λmax experimentally)The conjugated system of the salicylic acid derivative is expected to have strong absorbance in this region, providing good sensitivity while minimizing interference from less conjugated molecules.[5]
Run Time ~10 minutesShould be sufficient to elute the analyte and any relevant impurities without being excessively long.

E. System Suitability & Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a mid-range calibration standard. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared samples and quantify the analyte concentration using the generated calibration curve.

Workflow and Validation Overview

The general workflow for the HPLC-UV method is depicted below. Validation should be performed in accordance with ICH Q2(R2) guidelines to demonstrate the method is fit for its intended purpose.[6]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent D System Equilibration A->D B Prepare Standard Solutions F Inject Standards (Calibration) B->F C Prepare Sample Solutions G Inject Samples C->G E System Suitability Test (SST) D->E E->F F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Calculate Concentration I->J

Fig 1. HPLC-UV Experimental Workflow.
Validation ParameterTypical Acceptance CriteriaReference
Specificity Peak is free from interference at its retention time.[7]
Linearity (r²) ≥ 0.999[4]
Range 80-120% of the test concentration.[8]
Accuracy (% Recovery) 98.0% - 102.0%[9]
Precision (RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0%[4][9]
Limit of Quantitation (LOQ) Analyte response is ≥ 10 times the baseline noise.[10]

Method 2: UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS)

Principle of the Method

This is the gold standard for quantifying low-level analytes in complex biological matrices. UHPLC provides rapid and highly efficient separation. Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the instrument is set to specifically detect a predefined transition from a parent ion (the protonated or deprotonated molecule) to a specific fragment ion. This parent-to-fragment transition is unique to the analyte, providing exceptional selectivity and sensitivity, often reaching the low ng/mL or pg/mL level. A published method for the structurally similar compound 2-(2-hydroxypropanamido) benzoic acid (HPABA) serves as an excellent foundation for this protocol.[1][11]

Experimental Protocol: UHPLC-MS/MS

A. Instrumentation and Materials

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UHPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • LC/MS-grade acetonitrile, methanol, water, and formic acid.

  • Reference standard of 2-Hydroxy-5-propanamidobenzoic acid and a suitable internal standard (IS), if available (e.g., a stable isotope-labeled version).

  • Ethyl acetate for extraction.

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solutions (Analyte and IS): Prepare 1 mg/mL stock solutions in methanol.

  • Working & Calibration Standards: Prepare working solutions by diluting the stock solutions. Spike the appropriate working solutions into blank plasma (or the relevant matrix) to create a calibration curve over the desired range (e.g., 10 ng/mL to 50 µg/mL).[1]

C. Sample Preparation (Liquid-Liquid Extraction for Plasma)

  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to extract the analyte and IS into the organic layer.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B) and inject into the UHPLC-MS/MS system.

D. UHPLC and MS/MS Conditions

ParameterRecommended ConditionCausality and Rationale
Column UHPLC C18, 50 x 2.1 mm, 1.7 µmShort, small-particle columns enable rapid, high-resolution separations compatible with MS detection.[12]
Mobile Phase Gradient or Isocratic; A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. Start with a 50:50 A:B mix for an isocratic run.[1]Formic acid is a volatile modifier that promotes ESI ionization. Acetonitrile is a common organic phase in LC-MS.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation and ionization.[1]
Column Temp. 40 °CHigher temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLA small volume is sufficient due to the high sensitivity of the MS detector.
Ionization Mode ESI Positive or Negative (to be determined)The presence of both acidic (carboxyl) and basic (amide) functional groups allows for ionization in either mode. Positive mode [M+H]⁺ is often successful for amides.[1]
MRM Transitions To be determined by infusing the analyte standard. e.g., Precursor Ion (Q1): [M+H]⁺, Product Ion (Q3): A stable fragment.This is the key to selectivity. The precursor is the mass of the intact molecule, and the product is a characteristic fragment after collision-induced dissociation.
Run Time ~2-4 minutesThe combination of UHPLC and a simple extraction allows for very high throughput.[1]
Workflow and Validation Overview

The UHPLC-MS/MS workflow involves sample extraction, which adds a step but provides cleaner samples for analysis, crucial for complex matrices.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing A Aliquot Sample B Spike Internal Standard A->B C Liquid-Liquid Extraction B->C D Evaporate & Reconstitute C->D E Inject and Acquire Data (MRM) D->E F Integrate Analyte/IS Peaks E->F G Calculate Peak Area Ratios F->G H Quantify using Calibration Curve G->H

Fig 2. UHPLC-MS/MS Bioanalytical Workflow.
Validation ParameterTypical Acceptance Criteria (Bioanalytical)Reference
Linearity (r²) ≥ 0.99[1]
Accuracy (% RE) Within ±15% (±20% at LLOQ)[1]
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)[1]
Recovery Consistent, precise, and reproducible.[1]
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.[1]
Lower Limit of Quantitation (LLOQ) 10 ng/mL (as demonstrated for a similar compound)[1]

Method 3: UV-Vis Spectrophotometry

Principle and Applicability

This is the simplest quantitative technique, relying solely on the absorbance of UV-visible light by the analyte in solution, governed by the Beer-Lambert Law.[13] It is rapid and does not require expensive chromatography systems. However, its significant drawback is a lack of specificity. Any substance in the sample that absorbs light at the same wavelength will interfere with the measurement. Therefore, this method is only suitable for the quantification of 2-Hydroxy-5-propanamidobenzoic acid in simple, clean matrices where it is the primary absorbing species, such as during a chemical synthesis workup or for a dissolution test of a pure drug formulation.[14][15]

Experimental Protocol: UV-Vis
  • Determine λmax: Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or phosphate buffer). Scan the solution in the spectrophotometer from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a stock solution and a series of at least five calibration standards in the chosen solvent.

  • Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration and perform a linear regression. The curve should be linear with an r² ≥ 0.995.

  • Measure Sample: Prepare the sample in the same solvent, ensuring the final concentration results in an absorbance reading within the linear range of the calibration curve (typically 0.1-1.0 AU). Measure its absorbance at λmax and calculate the concentration using the calibration curve equation.

Summary and Method Selection

The choice of analytical method is a critical decision that impacts data quality, throughput, and project cost. The table below provides a comparative summary to guide your selection.

FeatureUV-Vis SpectrophotometryHPLC-UVUHPLC-MS/MS
Specificity LowHighVery High
Sensitivity Low (µg/mL range)Medium (high ng/mL to µg/mL range)Very High (pg/mL to ng/mL range)
Matrix Tolerance PoorGoodExcellent
Throughput HighMediumHigh (with modern systems)
Instrumentation Cost LowMediumHigh
Ideal Application Purity checks of simple solutions, dissolution testing.Routine QC, formulation assays, purity of drug substance.Bioanalysis (PK studies), trace impurity analysis, metabolite ID.

References

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). Semantic Scholar. [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (n.d.). Semantic Scholar. [Link]

  • HPLC analysis of salicylic derivatives from natural products. (n.d.). ResearchGate. [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2023). Asian Journal of Pharmaceutical Analysis. [Link]

  • HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. (2007). Farmacia Journal. [Link]

  • Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (n.d.). Edinburgh Instruments. [Link]

  • Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. (2024). Natural Volatiles & Essential Oils. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • HPLC Methods for analysis of Salicylic acid. (n.d.). HELIX Chromatography. [Link]

  • Rapid High-Performance Liquid Chromatographic Assay for Salicylic Acid in Plasma Without Solvent Extraction. (1998). Clinical Chemistry. [Link]

  • A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: Application to a pharmacokinetic study. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2023). YouTube. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Journal of Validation Technology. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. [Link]

  • The determination of 2-(2-hydroxypropanamido) benzoic acid enantiomers and their corresponding prodrugs in rat plasma by UHPLC-MS/MS and application to comparative pharmacokinetic study after a single oral dose. (2017). Journal of Chromatography B. [Link]

  • Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. (n.d.). Agilent Technologies. [Link]

  • A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: Application to a pharmacokinetic study. (2014). ResearchGate. [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.). Waters. [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (2020). Journal of Experimental Botany. [Link]

  • LCMS of primary amides. (2013). Chromatography Forum. [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). Scientific Reports. [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (2005). ResearchGate. [Link]

  • Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. (2004). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. (2014). Journal of Pharmaceutical Analysis. [Link]

  • Simultaneous determination of p-hydroxybenzoic acid, 2-phenoxyethanol, methyl-p-hydroxybenzoate, ethyl-p-hydroxybenzoate, propyl-p-hydroxybenzoate, iso-butyl-p-hydroxybenzoate, and n-butyl-p-hydroxybenzoate in senselle lubricant formulation by HPLC. (2009). ResearchGate. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]

Sources

Probing the Bioactivity of 2-Hydroxy-5-propanamidobenzoic Acid: A Guide to In Vitro Assay Design and Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 2-Hydroxy-5-propanamidobenzoic Acid

2-Hydroxy-5-propanamidobenzoic acid belongs to the family of substituted salicylic acid derivatives. Its core structure is shared by a class of molecules with significant therapeutic interest, most notably salicylamide (2-hydroxybenzamide), a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties[1][2]. The primary mechanism for many salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation, pain, and fever[3][4].

Given this structural relationship, a primary investigative path for 2-Hydroxy-5-propanamidobenzoic acid is to characterize its potential as a COX inhibitor. Furthermore, the broader family of phenolic compounds often exhibits antioxidant properties. Recent research has also uncovered novel mechanisms for salicylate derivatives, including the modulation of neuroinflammatory pathways and the inhibition of other enzyme classes like sirtuins[5][6].

This comprehensive guide provides a suite of detailed in vitro protocols designed to elucidate the bioactivity of 2-Hydroxy-5-propanamidobenzoic acid. These assays are presented not merely as procedural steps, but as logical frameworks for scientific inquiry, enabling researchers to build a robust pharmacological profile of this compound.

Part 1: Cyclooxygenase (COX) Inhibition Assays

The foundational hypothesis for a salicylic acid derivative is the inhibition of COX-1 and COX-2 enzymes. An in vitro COX inhibitor screening assay is essential to determine the compound's potency and selectivity.

Scientific Rationale

This assay quantifies the enzymatic activity of COX-1 and COX-2 by measuring the conversion of arachidonic acid to prostaglandin H2 (PGH2). The subsequent peroxidase-mediated reduction of PGH2 is monitored using a colorimetric probe. A decrease in the colorimetric signal in the presence of the test compound indicates inhibition of COX activity. Comparing the inhibition of both isoforms reveals the compound's selectivity.

Experimental Workflow: COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., Tris-HCl) F Add Buffer, Heme, & COX Enzyme to Wells A->F B Dissolve Test Compound (2-Hydroxy-5-propanamidobenzoic acid) in DMSO (Stock Solution) C Prepare Serial Dilutions of Test Compound & Controls B->C G Add Test Compound/ Controls to Wells C->G D Prepare COX-1 & COX-2 Enzyme Solutions D->F E Prepare Arachidonic Acid (Substrate) & Probe Solutions I Initiate Reaction: Add Arachidonic Acid & Probe E->I F->G H Incubate Briefly (e.g., 10 min at 37°C) G->H H->I J Incubate & Shake (e.g., 5 min at 37°C) I->J K Measure Absorbance (e.g., 590 nm) J->K L Calculate Percent Inhibition vs. No-Inhibitor Control K->L M Plot Dose-Response Curve & Calculate IC50 L->M

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Hydroxy-5-propanamidobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of 2-Hydroxy-5-propanamidobenzoic Acid Analogs

The global pursuit of novel therapeutics necessitates robust and efficient methodologies for identifying bioactive small molecules. High-throughput screening (HTS) stands as a cornerstone in this endeavor, enabling the rapid evaluation of large chemical libraries against specific biological targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for analogs of 2-Hydroxy-5-propanamidobenzoic acid. While the specific biological target of this chemical scaffold may vary, this guide will provide adaptable protocols for various target classes, drawing upon established principles of assay development and hit validation. The structural motif of 2-Hydroxy-5-propanamidobenzoic acid suggests potential interactions with protein targets, possibly those involved in inflammatory or signaling pathways, akin to other benzoic acid derivatives with known pharmacological activities.[3][4]

This application note is structured to provide not just a set of instructions, but a strategic framework for a successful screening campaign. We will delve into the critical aspects of assay design, the practicalities of executing a high-throughput screen, and the essential steps of data analysis and hit validation that separate true biological activity from experimental artifacts.

Pillar 1: Assay Development - The Foundation of a Successful HTS Campaign

The quality of a high-throughput screen is fundamentally dependent on the robustness and reliability of the underlying assay.[5][6] A well-developed assay will have a significant signal window, low variability, and be resilient to interference from library compounds. The choice of assay technology is contingent on the nature of the biological target. Here, we present protocols for three distinct and widely applicable HTS assay formats: Fluorescence Polarization (FP) for protein-ligand binding, AlphaScreen® for protein-protein interactions, and a Luciferase Reporter Assay for cell-based pathway analysis.

Assay Miniaturization and Optimization

Prior to full-scale screening, it is imperative to miniaturize the assay to a 384- or 1536-well plate format to conserve reagents and compound library.[5][7] This involves optimizing parameters such as reagent concentrations, incubation times, and DMSO tolerance. A critical metric for assay quality is the Z'-factor, a statistical parameter that reflects the separation between positive and negative controls.[8][9][10][11] An ideal HTS assay should consistently yield a Z'-factor greater than 0.5.[7][9]

Protocol 1: Fluorescence Polarization (FP) Assay for a Putative Protein Target

Application: To identify analogs of 2-Hydroxy-5-propanamidobenzoic acid that directly bind to a purified protein target. FP is an excellent method for monitoring the interaction between a small fluorescently labeled molecule (tracer) and a larger protein.[12][13][14][15]

Principle: When a small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its rotation slows, leading to an increase in fluorescence polarization.[14] Test compounds that inhibit this interaction will displace the tracer, causing a decrease in polarization.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Triton X-100.

    • Protein Target: Prepare a stock solution of the purified protein in assay buffer. The final concentration should be optimized to be at or below the Kd of the tracer.

    • Fluorescent Tracer: Synthesize or procure a fluorescently labeled version of a known ligand for the target. The final concentration should ideally be around the Kd value.

    • Test Compounds: Prepare a stock solution of 2-Hydroxy-5-propanamidobenzoic acid analogs in 100% DMSO.

  • Assay Procedure (384-well format):

    • Add 5 µL of assay buffer to all wells.

    • To the sample wells, add 50 nL of test compound solution (final concentration typically 10 µM).

    • To the positive control wells (no inhibition), add 50 nL of DMSO.

    • To the negative control wells (maximum inhibition), add a known inhibitor or a high concentration of unlabeled ligand.

    • Add 5 µL of the protein target solution to all wells except the negative control wells (replace with assay buffer).

    • Incubate at room temperature for 30 minutes.

    • Add 10 µL of the fluorescent tracer solution to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization on a suitable plate reader.

Data Analysis and Quality Control:
  • Z'-Factor Calculation:

    • Z' = 1 - [(3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|]

    • Where σ is the standard deviation and µ is the mean of the positive (pos) and negative (neg) controls.[8][10][11]

  • Hit Identification: Compounds that cause a significant decrease in fluorescence polarization compared to the DMSO controls are considered primary hits.

Protocol 2: AlphaScreen® Assay for Modulators of a Protein-Protein Interaction

Application: To identify analogs that disrupt or stabilize a specific protein-protein interaction (PPI). AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions with high sensitivity.[16][17][18][19]

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads.[16][18] When brought into close proximity by a molecular interaction, the Donor bead, upon laser excitation, releases singlet oxygen which triggers a chemiluminescent cascade in the Acceptor bead, resulting in a light signal.[16][17][20] Compounds that disrupt the PPI will decrease the signal.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Assay Buffer: A buffer compatible with both proteins and the AlphaScreen® beads (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA).

    • Biotinylated Protein A: Prepare a stock solution of the biotinylated protein in assay buffer.

    • GST-tagged Protein B: Prepare a stock solution of the GST-tagged protein in assay buffer.

    • Streptavidin-coated Donor Beads: Reconstitute in assay buffer.

    • Anti-GST-coated Acceptor Beads: Reconstitute in assay buffer.

    • Test Compounds: Prepare stock solutions in 100% DMSO.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of assay buffer to all wells.

    • Add 50 nL of test compound solution or DMSO to the appropriate wells.

    • Add 2.5 µL of a pre-mixed solution of Biotinylated Protein A and GST-tagged Protein B to all wells.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of a pre-mixed solution of Streptavidin-coated Donor beads and Anti-GST-coated Acceptor beads to all wells (perform this step in subdued light).

    • Incubate at room temperature for 60-120 minutes in the dark.

    • Read the plate on an AlphaScreen®-compatible plate reader.

Data Analysis and Quality Control:
  • Z'-Factor Calculation: Use the same formula as for the FP assay, with high signal (DMSO) as the positive control and a known inhibitor or no protein B as the negative control.

  • Hit Identification: Compounds that significantly reduce the AlphaScreen® signal are identified as primary hits.

Protocol 3: Luciferase Reporter Assay for Cellular Pathway Modulation

Application: To identify analogs that modulate a specific cellular signaling pathway. Luciferase reporter assays are widely used in cell-based HTS due to their high sensitivity and dynamic range.[21][22][23][24][25]

Principle: A cell line is engineered to express the luciferase gene under the control of a promoter that is responsive to the signaling pathway of interest. Activation or inhibition of the pathway leads to a corresponding change in luciferase expression, which is quantified by measuring the light produced upon addition of a substrate.[21][22]

Step-by-Step Protocol:
  • Cell Culture and Plating:

    • Culture the reporter cell line under standard conditions.

    • Seed the cells into 384-well white, clear-bottom plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Add 50 nL of test compound solution or DMSO to the appropriate wells.

    • Incubate for a predetermined time (e.g., 6-24 hours) to allow for changes in gene expression.

  • Luciferase Assay:

    • Equilibrate the plates to room temperature.

    • Add a commercially available luciferase assay reagent (containing cell lysis buffer and luciferase substrate) to all wells.

    • Incubate for 10-20 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

Data Analysis and Quality Control:
  • Z'-Factor Calculation: Use a known activator of the pathway as a positive control and an inhibitor or untreated cells as a negative control.

  • Hit Identification: Compounds that either significantly increase or decrease the luminescent signal, depending on the desired outcome, are considered primary hits.

Pillar 2: The HTS Workflow - From Library to Primary Hits

A successful HTS campaign requires meticulous planning and execution, often involving laboratory automation.[1]

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Compound Library (2-Hydroxy-5-propanamidobenzoic acid analogs) Assay_Plates Assay Plate Preparation (384-well) Dispensing Automated Compound Dispensing Assay_Plates->Dispensing Reagent_Addition Reagent Addition Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_QC Data Quality Control (Z'-factor) Detection->Data_QC Hit_Identification Primary Hit Identification Data_QC->Hit_Identification

Caption: High-Throughput Screening Workflow.

Data Presentation: Summarizing Primary Screening Data
ParameterDescriptionExample Value
Library Size Total number of 2-Hydroxy-5-propanamidobenzoic acid analogs screened.50,000
Screening Concentration Final concentration of compounds in the assay.10 µM
Assay Format The specific HTS assay employed.Fluorescence Polarization
Average Z'-Factor The mean Z'-factor calculated across all screening plates.0.75
Primary Hit Rate The percentage of compounds identified as primary hits.0.5%
Number of Primary Hits The total number of compounds meeting the hit criteria.250

Pillar 3: Hit Validation - Confirming and Characterizing Active Compounds

The initial list of "hits" from a primary screen will inevitably contain false positives.[26][27] A rigorous hit validation cascade is crucial to eliminate these and to confirm the activity of genuine hits.[28][29]

Hit_Validation_Cascade Primary_Hits Primary Hits from HTS Hit_Confirmation Hit Confirmation (Re-testing fresh compound) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50/EC50 determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay (Different detection method) Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Series Validated Lead Series SAR_Analysis->Lead_Series

Caption: Hit Validation and Triaging Cascade.

Protocol 4: Dose-Response Analysis and IC50/EC50 Determination

Objective: To determine the potency of confirmed hits.

  • Prepare serial dilutions of the confirmed hit compounds in DMSO.

  • Perform the primary HTS assay using a range of compound concentrations (typically 8-10 concentrations).

  • Plot the percentage of inhibition or activation against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for activators) value.

Protocol 5: Orthogonal and Counter-Screens

Objective: To eliminate false positives by testing hits in an assay with a different detection principle (orthogonal screen) and to assess specificity (counter-screen).

  • Orthogonal Screen: If the primary screen was a fluorescence-based assay, an orthogonal screen might utilize a luminescence or absorbance-based readout.[28] This helps to identify compounds that interfere with the primary assay's detection method.

  • Counter-Screen: This is designed to identify compounds that act non-specifically. For example, in a luciferase reporter assay, a counter-screen against a constitutively active promoter can identify compounds that inhibit luciferase itself.[22]

Preliminary Structure-Activity Relationship (SAR) Analysis

Once a set of validated hits is obtained, their chemical structures should be analyzed to identify common scaffolds and to discern initial structure-activity relationships.[7][26] This analysis can guide the synthesis of new analogs with improved potency and selectivity.

Conclusion: A Pathway to Novel Discoveries

The high-throughput screening of 2-Hydroxy-5-propanamidobenzoic acid analogs, when approached with a strategic and rigorous methodology, holds significant promise for the discovery of novel chemical probes and potential therapeutic leads. By adhering to the principles of robust assay development, meticulous execution of the HTS workflow, and a comprehensive hit validation cascade, researchers can confidently navigate the complexities of modern drug discovery. The protocols and frameworks outlined in this document provide a solid foundation for initiating such a journey, ultimately paving the way for new scientific insights and therapeutic innovations.

References

  • Affordable luciferase reporter assay for cell-based high-throughput screening. PubMed. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. PubMed. [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. ResearchGate. [Link]

  • Application of Fluorescence Polarization in HTS Assays. PubMed. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. [Link]

  • AlphaScreen®. Berthold Technologies GmbH & Co.KG. [Link]

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. [Link]

  • the detection of tyrosine kinase activity in AlphaScreen mode. BMG Labtech. [Link]

  • AlphaScreen | BMG LABTECH. [Link]

  • Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays. ACS Publications. [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Springer Link. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF. ResearchGate. [Link]

  • High-Throughput Firefly Luciferase Reporter Assays | Springer Nature Experiments. [Link]

  • Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening | Request PDF. ResearchGate. [Link]

  • Hit Validation for Suspicious Minds. Sygnature Discovery. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Future Science. [Link]

  • Four Well-Established Strategies Used in Hit Identification. Clinical Research News. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • The Z prime value (Z´) | BMG LABTECH. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • On HTS: Z-factor. Towards Data Science. [Link]

  • Z-factor. Wikipedia. [Link]

  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dove Medical Press. [Link]

  • Hit Identification - Revolutionizing Drug Discovery | Explore Now. Vipergen. [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC - NIH. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PubMed Central. [Link]

  • In Vitro Assays | Biochemical Assays. AXXAM. [Link]

  • Biochemical Assay Services. Evotec. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PubMed - NIH. [Link]

  • Cell-Based Assays for High-Throughput Screening. OUCI. [Link]

  • Selecting cell-based assays for drug discovery screening. ResearchGate. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed Central. [Link]

  • Development of a High-Throughput Biochemical Assay to Screen for Inhibitors of Aerobactin Synthetase IucA. PMC - NIH. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

Sources

developing cell-based assays for 2-Hydroxy-5-propanamidobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Developing Cell-Based Assays for 2-Hydroxy-5-propanamidobenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the development and validation of cell-based assays to characterize the biological activity of 2-Hydroxy-5-propanamidobenzoic acid. As a derivative of salicylic acid, its primary hypothesized mechanisms of action include anti-inflammatory and antioxidant effects. We present a tiered, logical workflow, beginning with essential cytotoxicity assessments to establish a therapeutic window, followed by detailed protocols for investigating specific mechanisms of action, including the inhibition of the NF-κB signaling pathway and cyclooxygenase-2 (COX-2) activity. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of novel phenolic compounds.

Introduction: Rationale and Hypothesized Mechanism of Action

2-Hydroxy-5-propanamidobenzoic acid belongs to the salicylate family, structurally related to well-known non-steroidal anti-inflammatory drugs (NSAIDs). Salicylates exert their therapeutic effects primarily by modulating key inflammatory pathways.[1][2] The core hypothesis for 2-Hydroxy-5-propanamidobenzoic acid is that it will exhibit similar biological activities.

The principal mechanisms presumed for this compound, based on its structural heritage, are:

  • Anti-inflammatory Activity: Mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins, and potentially through the suppression of the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[2][3]

  • Antioxidant Activity: As a phenolic compound, it may possess the ability to scavenge reactive oxygen species (ROS), mitigating cellular damage from oxidative stress.[4][5]

This guide provides a systematic approach to test these hypotheses using robust and validated cell-based assays, which are essential tools in modern drug discovery for providing critical insights into cellular function and a compound's mechanism of action.[6]

The Assay Development Workflow

A structured approach is critical to efficiently characterize a novel compound. The following workflow ensures that data is built upon a solid foundation, starting with safety and progressing to specific molecular interactions.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanism of Action (MoA) Assays cluster_2 Phase 3: Validation & Analysis A Compound Preparation Solubility & Stability Testing B Tier 1: Cytotoxicity Profiling (e.g., Resazurin, LDH Assay) A->B Establish Non-Toxic Dose Range C Tier 2: Anti-Inflammatory Assays (NF-κB & COX-2 Activity) B->C Select Sub-Toxic Concentrations D Tier 3: Secondary Assays (Antioxidant Capacity, Cytokine Profiling) C->D Elucidate Primary & Secondary MoA F Data Analysis & Interpretation (IC50/EC50 Determination) C->F D->F E Assay Validation (ICH/FDA Guidelines) F->E Confirm Robustness & Reproducibility

Caption: General workflow for characterizing 2-Hydroxy-5-propanamidobenzoic acid.

Phase 1: Foundational Assays - Cytotoxicity Profiling

Rationale: Before assessing the specific biological activities of a compound, it is imperative to determine its effect on cell viability. Cytotoxicity assays are crucial in the early stages of drug development to identify the concentration range where the compound is non-toxic.[7][8] This ensures that any observed effects in subsequent mechanism-of-action assays are due to specific biological modulation, not simply a result of cell death.[9]

Protocol 3.1: Resazurin-Based Cell Viability Assay

This protocol uses Resazurin, a non-toxic, cell-permeable dye that is converted to the fluorescent resorufin by metabolically active cells. The fluorescent signal is directly proportional to the number of viable cells.

Materials:

  • Human monocytic cell line (e.g., THP-1) or relevant cell line for study.

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • 2-Hydroxy-5-propanamidobenzoic acid, dissolved in DMSO to create a 100 mM stock.

  • Resazurin sodium salt (1 mg/mL stock in PBS).

  • Doxorubicin (10 mM stock in DMSO) as a positive control for cytotoxicity.

  • 96-well clear-bottom, black-walled microplates.

Procedure:

  • Cell Seeding: Seed cells in the 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of 2-Hydroxy-5-propanamidobenzoic acid in culture medium, starting from 200 µM down to 0.1 µM (final concentrations). Also prepare dilutions for the Doxorubicin positive control (e.g., 10 µM to 0.01 µM).

  • Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells treated with the same final concentration of DMSO (e.g., 0.1%) and "untreated control" wells with medium only.

  • Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • Resazurin Addition: Add 10 µL of the 1 mg/mL Resazurin stock solution to each well.

  • Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Read the fluorescence on a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).

CompoundCell LineIncubation TimeCC₅₀ (µM)
2-Hydroxy-5-propanamidobenzoic acidTHP-148h> 100
Doxorubicin (Positive Control)THP-148h0.85
Caption: Representative data for a cytotoxicity screen.

Phase 2: Mechanism of Action (MoA) Assays

Based on the salicylate structure of 2-Hydroxy-5-propanamidobenzoic acid, the primary MoA is hypothesized to be anti-inflammatory. We will focus on two key pathways: NF-κB signaling and COX-2 activity.

The NF-κB Signaling Pathway

Rationale: The Nuclear Factor kappa B (NF-κB) pathway is a critical regulator of genes involved in immune and inflammatory responses.[3] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[10] Many anti-inflammatory compounds act by inhibiting this translocation.

G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB / IκB (Inactive) NFkB_IkB->NFkB Releases Genes Inflammatory Genes (IL-6, TNF-α, COX-2) Nucleus->Genes Activates Transcription Compound 2-Hydroxy-5-propanamido- benzoic acid Compound->IKK Hypothesized Inhibition

Caption: The canonical NF-κB signaling pathway and the hypothesized point of inhibition.

Protocol 4.1.1: NF-κB Nuclear Translocation Assay (High-Content Imaging)

This assay quantifies the movement of NF-κB from the cytoplasm to the nucleus upon stimulation, providing a direct measure of pathway activation.

Materials:

  • A549 or HeLa cells (known to have a robust NF-κB response).

  • DMEM medium with 10% FBS.

  • Recombinant Human TNF-α (10 µg/mL stock).

  • Primary antibody: Rabbit anti-NF-κB p65.

  • Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugate.

  • Nuclear stain: Hoechst 33342.

  • BAY 11-7082 (IKK inhibitor) as a positive control.

  • 96-well imaging plates (black, clear bottom).

Procedure:

  • Cell Seeding: Seed A549 cells at 1 x 10⁴ cells/well in a 96-well imaging plate and allow them to adhere overnight.

  • Pre-treatment: Treat cells with varying concentrations of 2-Hydroxy-5-propanamidobenzoic acid (at sub-toxic levels determined in Protocol 3.1) or BAY 11-7082 for 1 hour.

  • Stimulation: Add TNF-α to a final concentration of 20 ng/mL to all wells except the unstimulated control. Incubate for 30 minutes at 37°C.

  • Fix and Permeabilize: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 3% BSA in PBS for 1 hour. Incubate with the primary anti-p65 antibody (1:500) overnight at 4°C. Wash, then incubate with the Alexa Fluor 488 secondary antibody (1:1000) and Hoechst 33342 (1:2000) for 1 hour at room temperature, protected from light.

  • Imaging: Wash wells with PBS and acquire images using a high-content imaging system. The Hoechst channel identifies the nucleus, and the Alexa Fluor 488 channel identifies the location of NF-κB p65.

  • Data Analysis: Use image analysis software to calculate the ratio of nuclear to cytoplasmic fluorescence intensity of the p65 signal. A decrease in this ratio in treated cells compared to TNF-α stimulated cells indicates inhibition.

TreatmentTNF-α (20 ng/mL)Nuclear/Cytoplasmic p65 Ratio% Inhibition
Vehicle Control-1.1 ± 0.2N/A
Vehicle Control+4.5 ± 0.50%
BAY 11-7082 (10 µM)+1.3 ± 0.394%
Test Compound (50 µM) +2.4 ± 0.462%
Caption: Representative data from an NF-κB nuclear translocation assay.
Cyclooxygenase-2 (COX-2) Activity

Rationale: COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[11] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation.[11] Selective inhibition of COX-2 is a key mechanism for many modern NSAIDs.[12] An effective way to measure COX-2 activity in a cellular context is to quantify the release of its downstream product, Prostaglandin E2 (PGE₂).

G cluster_0 Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Stimulus PLA2 PLA₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins, Thromboxanes COX1->PGs_TXs Produces COX2->PGs_TXs Produces Inflammation Inflammation, Pain PGs_TXs->Inflammation Compound 2-Hydroxy-5-propanamido- benzoic acid Compound->COX2 Hypothesized Inhibition

Sources

2-Hydroxy-5-propanamidobenzoic acid as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Investigating 2-Hydroxy-5-propanamidobenzoic Acid as a Selective Enzyme Inhibitor

Abstract

The discovery of novel enzyme inhibitors is a cornerstone of modern drug development, addressing diseases ranging from inflammation to cancer. Salicylic acid and its derivatives are well-known for their therapeutic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. This application note presents a comprehensive guide for the synthesis, screening, and characterization of a novel salicylic acid derivative, 2-Hydroxy-5-propanamidobenzoic acid , as a potential enzyme inhibitor. We provide detailed, field-proven protocols for its chemical synthesis, initial high-throughput screening, and in-depth kinetic analysis against key inflammatory enzymes like COX-1 and COX-2. The methodologies are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor. This guide is intended for researchers in drug discovery and chemical biology, providing the foundational workflows to assess the therapeutic potential of this and similar molecules.

Introduction: The Rationale for a Novel Salicylate Derivative

Enzyme inhibitors are fundamental tools in both pharmacology and molecular biology. Their ability to modulate specific enzyme activities allows for targeted therapeutic interventions. The cyclooxygenase (COX) enzymes, in particular, are critical targets for managing inflammatory diseases.[1] Constitutively expressed COX-1 is vital for physiological functions like maintaining the gastrointestinal tract, while the inducible COX-2 isoform is upregulated during inflammation, making it a key target for anti-inflammatory drugs.[1][2]

The structure of 2-Hydroxy-5-propanamidobenzoic acid is based on the salicylate scaffold, the core of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin. The addition of a propanamido group at the 5-position is a strategic modification designed to explore new structure-activity relationships (SAR). This modification may influence the compound's binding affinity, selectivity between COX-1 and COX-2, and overall pharmacokinetic profile. Derivatives of 5-amino salicylic acid have demonstrated significant and sometimes selective COX-2 inhibition, supporting the investigation of this novel analog.[3]

This document outlines the necessary steps to validate this hypothesis, from synthesizing the compound to determining its specific mechanism of inhibition.

Synthesis of 2-Hydroxy-5-propanamidobenzoic Acid

The synthesis of the title compound can be readily achieved via a standard acylation reaction, starting from the commercially available 5-aminosalicylic acid.

Protocol 2.1: Synthesis via Acylation

Principle: This procedure involves the acylation of the amino group of 5-aminosalicylic acid using propanoyl chloride in an appropriate solvent system with a base to neutralize the HCl byproduct.

Materials:

  • 5-Aminosalicylic acid

  • Propanoyl chloride

  • Ethyl acetate (anhydrous)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, suspend 5-aminosalicylic acid (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous ethyl acetate.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add propanoyl chloride (1.1 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl until the aqueous layer is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 2-Hydroxy-5-propanamidobenzoic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before use in biological assays.

G cluster_synthesis Synthesis Workflow start Starting Materials: 5-Aminosalicylic Acid Propanoyl Chloride reaction Acylation Reaction (Ethyl Acetate, K₂CO₃, 0°C to RT) start->reaction 1. React workup Aqueous Workup (HCl, EtOAc Extraction) reaction->workup 2. Quench & Extract purification Purification (Recrystallization) workup->purification 3. Isolate product Final Product: 2-Hydroxy-5-propanamidobenzoic acid purification->product 4. Purify characterization Characterization (NMR, MS) product->characterization 5. Verify

Caption: Workflow for the synthesis of 2-Hydroxy-5-propanamidobenzoic acid.

Protocols for Enzyme Inhibition Assays

A tiered approach is recommended, starting with a broad primary screen followed by more detailed secondary assays for confirmed "hits."

G cluster_workflow Enzyme Inhibition Characterization Workflow A Compound Preparation (Stock Solution in DMSO) B Primary Screening (Single High Concentration vs. Enzyme Panel e.g., COX-1, COX-2, 5-LOX, Tyrosinase) A->B C Hit Identification (>50% Inhibition?) B->C D Secondary Assay: IC₅₀ Determination (Dose-Response Curve) C->D Yes F Data Analysis & Interpretation C->F No (Inactive) E Mechanism of Inhibition Study (Enzyme Kinetics) D->E E->F

Caption: A tiered workflow for screening and characterizing potential enzyme inhibitors.

Protocol 3.1: COX-1/COX-2 Inhibition Assay (Colorimetric)

Principle: This protocol is adapted from commercially available inhibitor screening kits.[2][4] It measures the peroxidase component of COX activity. COX enzymes first convert arachidonic acid to the intermediate Prostaglandin G₂ (PGG₂), which is then reduced to Prostaglandin H₂ (PGH₂). This peroxidase activity can be measured colorimetrically using a suitable probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric probe)

  • 2-Hydroxy-5-propanamidobenzoic acid (test inhibitor)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • SC-560 (selective COX-1 inhibitor, positive control)

  • DMSO (vehicle control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-620 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and controls in DMSO. Prepare working solutions of enzymes, substrate, and cofactors in the assay buffer as per the manufacturer's recommendation.

  • Assay Plate Setup: To the wells of a 96-well plate, add:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of either enzyme (COX-1 or COX-2)

    • 10 µL of test inhibitor solution (or DMSO for vehicle control, or control inhibitor).

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the reaction starts.[5]

  • Reaction Initiation: Add 10 µL of TMPD solution followed by 10 µL of Arachidonic Acid solution to each well to initiate the reaction.

  • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition using the following formula: % Inhibition = [(Rate_vehicle - Rate_inhibitor) / Rate_vehicle] * 100

    • To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), perform the assay with a serial dilution of the test compound. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Protocol 3.2: Determining the Mechanism of Inhibition (Enzyme Kinetics)

Principle: To understand how the compound inhibits the enzyme, kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations.[5][6] The data is then visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]), which helps distinguish between competitive, non-competitive, and uncompetitive inhibition.

Procedure:

  • Select the enzyme that was significantly inhibited in the previous assay (e.g., COX-2).

  • Design a matrix of experiments. Use several fixed concentrations of the test inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • For each inhibitor concentration, perform the enzyme assay across a range of substrate (Arachidonic Acid) concentrations (e.g., from 0.25 x Kₘ to 10 x Kₘ).

  • Measure the initial reaction velocity (V₀) for every combination of inhibitor and substrate concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot 1/V₀ (y-axis) versus 1/[Substrate] (x-axis).

    • Fit each data set to a straight line.

    • Analyze the resulting family of lines on the Lineweaver-Burk plot to determine the inhibition mechanism.

Caption: Characteristic patterns of Lineweaver-Burk plots for different modes of reversible enzyme inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. Below is an example table presenting hypothetical results for 2-Hydroxy-5-propanamidobenzoic acid.

EnzymeTest Compound IC₅₀ (µM)Celecoxib IC₅₀ (µM)SC-560 IC₅₀ (µM)
COX-1 45.2 ± 3.18.5 ± 0.90.02 ± 0.003
COX-2 1.8 ± 0.20.05 ± 0.00715.6 ± 1.4

Interpretation:

  • The hypothetical data suggests that 2-Hydroxy-5-propanamidobenzoic acid is a potent inhibitor of COX-2.

  • The compound shows selectivity for COX-2 over COX-1 (Selectivity Index = IC₅₀(COX-1) / IC₅₀(COX-2) ≈ 25).

  • Its potency against COX-2 is less than that of Celecoxib but it demonstrates a clear and selective inhibitory profile.

G cluster_pathway Simplified Cyclooxygenase (COX) Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G₂ (PGG₂) COX->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase Activity Peroxidase Peroxidase Activity Prostaglandins Prostaglandins (PGE₂, PGF₂α, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 2-Hydroxy-5- propanamidobenzoic acid Inhibitor->COX

Caption: The COX pathway and the site of action for inhibitors like 2-Hydroxy-5-propanamidobenzoic acid.

Conclusion

This application note provides a structured, comprehensive framework for evaluating 2-Hydroxy-5-propanamidobenzoic acid as a novel enzyme inhibitor. The detailed protocols for synthesis, screening, and kinetic analysis enable researchers to rigorously determine its potency, selectivity, and mechanism of action. By targeting the COX pathway, this compound represents a promising lead for the development of new anti-inflammatory agents. The methodologies described herein are robust and can be adapted to investigate other potential enzyme inhibitors, contributing to the broader field of drug discovery.

References

  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • Tyrosinase Inhibitor Assay Kit (Colorimetric) (ab204715). Abcam.
  • Tyrosinase Inhibitor Assay Kit.
  • Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric) (KA1329). Novus Biologicals.
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric). Bio-Techne.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • Tyrosinase Inhibition Assay. Active Concepts.
  • Tyrosinase inhibition assay. Bio-protocol.
  • Application Notes: Tyrosinase Inhibition Assay Using 4-Ethylresorcinol. Benchchem.
  • A standard operating procedure for an enzym
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Lipoxygenase Assay Kits. Biocompare.
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Lipoxygenase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. Benchchem.
  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.

Sources

formulation of 2-Hydroxy-5-propanamidobenzoic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vivo Formulation of 2-Hydroxy-5-propanamidobenzoic acid

Executive Summary

This document provides a comprehensive guide for the formulation of 2-Hydroxy-5-propanamidobenzoic acid for in vivo research. As a derivative of salicylic acid, this compound is anticipated to be a weak acid with limited aqueous solubility, a common challenge in preclinical development that can hinder the evaluation of its pharmacokinetic and pharmacodynamic profiles.[1][2] This guide moves beyond generic protocols to provide a strategic framework grounded in physicochemical principles. We will explore rational formulation strategies, from simple pH-adjusted solutions to homogenous suspensions, enabling researchers to maximize exposure and obtain reliable, reproducible data in animal models.[3] The protocols herein are designed to be self-validating, incorporating critical quality control checkpoints to ensure formulation integrity.

Pre-formulation Analysis: Physicochemical Profile

PropertyPredicted Value / CharacteristicFormulation ImplicationSource
Chemical Structure C₁₀H₁₁NO₄Contains a carboxylic acid and a phenolic hydroxyl group, both ionizable. The amide group adds polarity.[4]
Molecular Weight ~209.2 g/mol Considered a small molecule.[4]
pKa (Carboxylic Acid) ~3.0 - 4.0The compound will be largely unionized and poorly soluble in the acidic environment of the stomach (pH 1-2). Solubility will increase significantly as the pH is raised above the pKa.[5][6][7]
pKa (Phenolic Hydroxyl) ~8.0 - 10.0Less relevant for most physiological and formulation pH ranges but could be a factor in high pH vehicles.[8]
Aqueous Solubility Poor at acidic pH, increasing at neutral/alkaline pH.Direct dissolution in simple aqueous vehicles (e.g., water, saline) is unlikely to achieve high concentrations. pH modification is a primary strategy.[9][10]
LogP Moderately LipophilicSuggests the compound may be a candidate for BCS Class II (low solubility, high permeability). Strategies to enhance dissolution are critical for oral bioavailability.[11]

Strategic Formulation Approach: A Decision Framework

The primary objective in early preclinical studies is to ensure sufficient and reproducible drug exposure to accurately assess safety and efficacy.[1] The choice of formulation is dictated by the target dose, the route of administration, and the compound's properties.

For 2-Hydroxy-5-propanamidobenzoic acid, the formulation strategy hinges on its acidic nature. By increasing the pH of the vehicle to a level above the carboxylic acid pKa, the compound is deprotonated into its more soluble salt form.[12] This is the most direct path to achieving a solution. If the required dose is too high to be solubilized even with pH adjustment and co-solvents, a suspension becomes the necessary alternative.

G cluster_0 cluster_1 cluster_2 start Define Target Dose & Route of Administration sol_check Determine Solubility in Simple Vehicle (e.g., Saline) start->sol_check dose_check Is Target Dose Soluble? sol_check->dose_check proceed Use Simple Solution. Protocol Complete. dose_check->proceed Yes strategy Solubilization Strategy: pH Adjustment & Co-solvents dose_check->strategy No sol_check2 Is Target Dose Soluble in Optimized Vehicle? strategy->sol_check2 solution_form Prepare Solution Formulation (Protocol A or C) sol_check2->solution_form Yes suspension Develop Suspension Formulation (Protocol B) sol_check2->suspension No

Caption: Formulation selection workflow for 2-Hydroxy-5-propanamidobenzoic acid.

Recommended Vehicles and Protocols

Safety Note: Always consult institutional guidelines and established literature for excipient safety in the chosen animal model and for the specific route of administration.[2] Formulations should be prepared fresh daily unless stability data indicates otherwise.[3]

Protocol A: Oral Solution (pH-Adjusted)

This is the preferred approach for low-to-moderate doses when a homogenous solution is achievable. It ensures dose uniformity and maximizes the potential for absorption.

  • Vehicle Composition:

    • Purified Water or 0.9% Saline

    • 1N Sodium Hydroxide (NaOH) for pH adjustment

    • (Optional) Co-solvent such as Polyethylene Glycol 400 (PEG 400) up to 40% v/v to further enhance solubility.

  • Step-by-Step Methodology:

    • Weigh the required amount of 2-Hydroxy-5-propanamidobenzoic acid and place it in a suitable sterile container (e.g., glass beaker or vial).

    • Add approximately 70% of the final required volume of the primary vehicle (Water or Saline).

    • Begin stirring with a magnetic stir bar. The compound will likely not dissolve at this stage, forming a slurry.

    • Slowly add 1N NaOH dropwise while monitoring the pH with a calibrated pH meter.

    • Continue adding NaOH until the compound fully dissolves and the solution becomes clear. The target pH should typically be between 6.5 and 8.0. Avoid excessively high pH values.

    • If a co-solvent is needed, it can be added at step 2.

    • Once the compound is dissolved, add the primary vehicle to reach the final target volume (q.s.).

    • QC Check: Record the final pH and visually inspect for clarity and absence of particulates.

Protocol B: Oral Suspension (High Dose)

When the target dose cannot be solubilized, a uniform suspension is the standard alternative for oral gavage. The goal is to create a homogenous dispersion of fine particles that does not settle quickly, ensuring consistent dosing.[9][13]

  • Vehicle Composition:

    • 0.5% (w/v) Methylcellulose (or Carboxymethylcellulose) in Purified Water: A viscosity-enhancing agent to keep particles suspended.

    • 0.1% (v/v) Polysorbate 80 (Tween® 80): A wetting agent/surfactant to ensure the hydrophobic drug particles are properly dispersed in the aqueous vehicle.[9]

  • Step-by-Step Methodology:

    • Prepare Vehicle: Disperse the methylcellulose powder in hot water (~80°C), then cool in an ice bath while stirring to allow it to hydrate and dissolve fully. Add the Tween® 80 and mix until uniform.

    • Weigh API: Accurately weigh the 2-Hydroxy-5-propanamidobenzoic acid powder. For better particle size distribution, micronization via mortar and pestle or jet milling can be beneficial.[9]

    • Pre-wet the API: In a glass mortar, add a small amount of the vehicle to the API powder to create a thick, uniform paste. This step is crucial to ensure all particles are wetted by the surfactant.

    • Dilute Incrementally: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly with the pestle after each addition to maintain homogeneity.

    • Homogenize: Transfer the mixture to the final container and stir vigorously with a magnetic stirrer for at least 30 minutes.

    • QC Check: Visually inspect for uniformity. A well-prepared suspension should be homogenous and free of clumps. It should be easily re-suspended with gentle shaking if settling occurs.

G weigh 1. Weigh API Powder paste 2. Create Paste (API + small amount of vehicle) weigh->paste add_vehicle 3. Add Vehicle Incrementally with continuous mixing paste->add_vehicle homogenize 4. Homogenize (e.g., magnetic stirring) add_vehicle->homogenize qc 5. QC Check: Visual Uniformity homogenize->qc

Caption: Workflow for preparing a uniform oral suspension.

Protocol C: Intravenous (IV) Solution

Parenteral formulations have the strictest requirements. They must be sterile, isotonic, and free of particulates and pyrogens to prevent harm.[14] This formulation must be a clear solution.

  • Vehicle Composition:

    • 0.9% Sodium Chloride for Injection, USP (Saline)

    • 1N Sodium Hydroxide (NaOH) or a suitable buffer (e.g., phosphate, citrate) to adjust pH.[15]

    • (Optional) Solubilizing agents safe for IV use, such as cyclodextrins (e.g., Captisol®).[9][16]

  • Step-by-Step Methodology:

    • Follow steps 1-5 from Protocol A, using Saline for Injection as the vehicle. The target pH is critical and should be as close to physiological pH (7.4) as possible while maintaining solubility and stability.

    • Once the compound is fully dissolved, q.s. to the final volume with Saline for Injection.

    • Sterile Filtration: Using a sterile syringe, draw the solution and pass it through a 0.22 µm sterile syringe filter into a sterile, sealed vial. This step is mandatory to remove any potential microbial contamination.

    • QC Check: Visually inspect the final sterile solution against a light and dark background to ensure it is clear and free of any particulate matter. Record the final pH.

Formulation Characterization and Quality Control

Before administration to animals, every formulation batch should be assessed to ensure it meets basic quality criteria.

ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionSolution: Clear, free of particulates. Suspension: Uniform, opaque, free of clumps.Ensures homogeneity and detects precipitation or degradation.[1]
pH Calibrated pH MeterSolution: Within ±0.2 units of target pH. Suspension: Record for consistency.Confirms proper salt formation for solutions and ensures batch-to-batch consistency for all formulations.
Re-suspendability (Suspension Only)Gentle InversionHomogenous appearance after 10-15 inversions.Simulates pre-dosing preparation to ensure dose uniformity can be achieved in practice.
Short-Term Stability Store at RT for 2-4 hours, then re-inspect.No precipitation, color change, or phase separation.Confirms the formulation is stable for the duration of the dosing procedure.[1]

Troubleshooting Common Formulation Issues

ProblemPotential CauseRecommended Solution
Precipitation in Solution Insufficient pH adjustment; supersaturation; temperature change.Re-check and adjust pH. If issue persists, add a co-solvent (e.g., PEG 400 for oral) or reduce the final concentration.
API Won't Dissolve Target concentration is above solubility limit in the chosen vehicle.For oral, switch to a suspension (Protocol B). For IV, consider adding a parenteral-safe solubilizer like a cyclodextrin or reduce the dose.
Suspension has Clumps Inadequate wetting of the API.Ensure the pre-wetting step (Protocol B, step 3) is performed correctly to form a smooth paste before adding the bulk vehicle.
Suspension Settles Too Quickly Insufficient viscosity of the vehicle.Increase the concentration of the suspending agent (e.g., to 1% methylcellulose) or use a higher viscosity grade.

References

  • Vertex AI Search. Preclinical Animal Formulation Development. Accessed January 12, 2026.
  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Accessed January 12, 2026.
  • Gokaraju, G. R., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Singh, G., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]

  • Sharma, D., et al. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available from: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Available from: [Link]

  • Sane, R. T., et al. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Pharmaceutical Technology. (2016). Excipients for Formulation Success. Available from: [Link]

  • Lubrizol.
  • Al-kassas, R., et al. (2022). Citric Acid: A Multifunctional Pharmaceutical Excipient. Pharmaceutics. Available from: [Link]

  • Patel, J., et al. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Expert Opinion on Drug Delivery. Available from: [Link]

  • Strickley, R. G. (2000). Parenteral formulations of small molecules therapeutics marketed in the United States (1999) Part II. ResearchGate. Available from: [Link]

  • CD Formulation. pH Modifier Excipients. Accessed January 12, 2026.
  • Patel, J., et al. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. Available from: [Link]

  • Google Patents. Pharmaceutical formulations of acid labile substances for oral use. Accessed January 12, 2026.
  • Fluorochem. 2-Hydroxy-5-propanamidobenzoic acid. Accessed January 12, 2026.
  • ChemicalBook. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid. Accessed January 12, 2026.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2013).
  • MilliporeSigma. Parenteral Drugs: Ensuring Sterility and Minimizing Risks During Manufacturing. Accessed January 12, 2026.
  • ChemicalBook. 2-Hydroxy-5-methylbenzoic acid(89-56-5). Accessed January 12, 2026.
  • Sigma-Aldrich. 2-Hydroxy-5-nitrobenzoic acid 99%. Accessed January 12, 2026.
  • PubChem. 2-Hydroxy-5-(phenylethynyl)benzoic acid. Accessed January 12, 2026.
  • ChemicalBook. 2-Hydroxy-5-nitrobenzoic acid(96-97-9). Accessed January 12, 2026.
  • PubChem. Dihydroavenanthramide D. Accessed January 12, 2026.
  • Organic Chemistry Data. Bordwell pKa Table. Accessed January 12, 2026.
  • UNT Digital Library. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Available from: [Link]

  • ResearchGate. pK a values of α-hydroxycarboxylic acids. Accessed January 12, 2026.
  • Royal Society of Chemistry. Determining the pKa of 2-hydroxybenzoic acid. Accessed January 12, 2026.
  • The Royal Society of Chemistry. Table S1. Chemical structures and pKa of some hydroxamic acids. Accessed January 12, 2026.
  • PubChem. 2-Hydroxy-5-(2-hydroxy-benzylamino)-benzoic acid methyl ester. Accessed January 12, 2026.
  • MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]

Sources

synthetic routes for scaling up 2-Hydroxy-5-propanamidobenzoic acid production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 2-Hydroxy-5-propanamidobenzoic Acid

Abstract

This application note provides a comprehensive guide to the scalable synthesis of 2-Hydroxy-5-propanamidobenzoic acid, a valuable building block in pharmaceutical and chemical research. The document outlines a robust and optimized synthetic route starting from commercially available 5-aminosalicylic acid. We delve into the rationale behind reagent selection, provide detailed, step-by-step protocols for laboratory and pilot-scale production, and discuss critical process parameters for successful scale-up. Furthermore, this note includes protocols for purification and rigorous analytical characterization to ensure the final product meets high-purity standards.

Introduction and Strategic Overview

2-Hydroxy-5-propanamidobenzoic acid, also known as 5-propanamidosalicylic acid, is a derivative of salicylic acid featuring an amide functional group. Its structure, combining a phenolic acid with an amide, makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. The primary challenge in its production is achieving high purity and yield in a scalable, cost-effective, and reproducible manner.

The most direct and industrially viable synthetic strategy is the N-acylation of 5-aminosalicylic acid (5-ASA). 5-ASA is a readily available starting material, widely used in the treatment of inflammatory bowel disease.[1][2] This approach offers a convergent and high-yielding pathway.

This guide focuses on the acylation of 5-ASA using propionyl chloride. This method was selected for its high reactivity, straightforward execution, and amenability to scale-up. We will explore the critical aspects of this transformation, from reaction mechanism to final product validation.

Synthetic Pathway and Mechanistic Rationale

The core of the synthesis is a nucleophilic acyl substitution reaction. The amino group of 5-aminosalicylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.

Reaction Scheme: 5-Aminosalicylic Acid + Propionyl Chloride → 2-Hydroxy-5-propanamidobenzoic acid + HCl

The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine (rendering it non-nucleophilic) and to drive the reaction to completion.

G ASA 5-Aminosalicylic Acid (Nucleophile) Intermediate Tetrahedral Intermediate ASA->Intermediate Nucleophilic Attack PropCl Propionyl Chloride (Electrophile) PropCl->Intermediate Base Base (e.g., Pyridine, Triethylamine) Salt Amine Salt Base->Salt Neutralization Product 2-Hydroxy-5-propanamidobenzoic acid Intermediate->Product Collapse & Chloride Elimination HCl HCl (Byproduct) Intermediate->HCl HCl->Salt

Caption: Mechanism of N-acylation of 5-aminosalicylic acid.

Scalable Synthesis Protocol

This protocol is designed for a 100-gram scale synthesis and can be adapted for larger quantities.

Materials and Equipment
Reagent Grade Supplier Notes
5-Aminosalicylic Acid (5-ASA)≥98%Sigma-AldrichStarting material
Propionyl Chloride≥99%Sigma-AldrichAcylating agent. Corrosive and lachrymatory.[3]
PyridineAnhydrous, ≥99.8%Sigma-AldrichSolvent and acid scavenger
Hydrochloric Acid (HCl)37% (concentrated)Fisher ScientificFor product precipitation
EthanolReagent GradeFisher ScientificFor recrystallization
Deionized Water--For work-up and washing

Equipment:

  • 2 L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • 500 mL pressure-equalizing dropping funnel

  • Thermometer and adapter

  • Nitrogen inlet/outlet

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Vacuum oven

Step-by-Step Experimental Procedure

DOT Diagram of the Experimental Workflow

G start Start setup 1. Reaction Setup (Flask, Stirrer, N2) start->setup dissolve 2. Dissolve 5-ASA in Pyridine setup->dissolve cool 3. Cool to 0-5 °C dissolve->cool add 4. Add Propionyl Chloride (Slowly, <10 °C) cool->add react 5. React for 2-4 hours (Allow to warm to RT) add->react quench 6. Quench (Pour into ice-water) react->quench precipitate 7. Acidify with HCl (to pH 2-3) quench->precipitate filter_crude 8. Filter Crude Product precipitate->filter_crude recrystallize 9. Recrystallize (from Ethanol/Water) filter_crude->recrystallize filter_pure 10. Filter Pure Product recrystallize->filter_pure dry 11. Dry in Vacuum Oven filter_pure->dry end End (Pure Product) dry->end

Caption: Step-by-step workflow for the synthesis of the target compound.

  • Reaction Setup: Assemble the 2 L three-neck flask with the overhead stirrer, dropping funnel, thermometer, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the flask with 5-aminosalicylic acid (100 g, 0.653 mol) and anhydrous pyridine (800 mL).

  • Cooling: Begin stirring to form a slurry and cool the mixture to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent: Fill the dropping funnel with propionyl chloride (66.1 g, 0.718 mol, 1.1 eq.). Add the propionyl chloride dropwise to the stirred slurry over 60-90 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of side products. The internal temperature must be maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting 5-ASA is consumed.

  • Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing 2 L of an ice-water mixture with vigorous stirring. This will precipitate the crude product and dissolve the pyridine hydrochloride salt.

  • Precipitation: Acidify the aqueous mixture to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. This step ensures the complete precipitation of the carboxylic acid product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove residual pyridine and salts.

Purification Protocol
  • Recrystallization: Transfer the crude solid to a 3 L beaker and add a 50:50 mixture of ethanol and water. Heat the mixture to 70-80 °C with stirring until the solid is fully dissolved. A minimum amount of solvent should be used to ensure a good recovery.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Final Filtration: Collect the purified crystals by vacuum filtration, washing the cake with a small amount of cold ethanol/water (20:80).

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Process Optimization and Scale-Up Considerations
  • Solvent Choice: While pyridine is effective as both a solvent and a base, for larger scales, alternative non-basic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) with a separate base like triethylamine can be considered for easier work-up and recovery.

  • Temperature Control: On a larger scale, the exothermic nature of the acylation requires a reactor with efficient cooling capabilities to maintain the temperature below 10 °C. Runaway reactions can lead to degradation and reduced yield.

  • Agitation: Efficient mechanical stirring is critical to ensure homogeneity, especially during the initial slurry phase and the addition of propionyl chloride. Poor mixing can lead to localized overheating and side reactions.

  • Waste Management: The aqueous filtrate from the work-up is acidic and contains pyridine/triethylamine hydrochloride. This waste stream must be neutralized and disposed of according to local regulations.

Analytical Characterization and Quality Control

The identity and purity of the final product must be confirmed using a suite of analytical techniques.

Parameter Method Expected Result / Specification
Appearance Visual InspectionOff-white to light-tan crystalline solid
Identity ¹H NMR, ¹³C NMR, IRSpectra consistent with the structure of 2-Hydroxy-5-propanamidobenzoic acid
Purity HPLC≥98.5%
Melting Point Melting Point Apparatus~235-240 °C (literature value may vary)
Residual Solvents GC-HSWithin ICH limits
High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is essential for determining purity and monitoring reaction completion.[4][5]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v).[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL.

Conclusion

The synthetic route detailed in this application note, centered on the N-acylation of 5-aminosalicylic acid with propionyl chloride, provides a reliable and scalable method for producing high-purity 2-Hydroxy-5-propanamidobenzoic acid. By carefully controlling key parameters such as temperature, reagent stoichiometry, and purification conditions, researchers and drug development professionals can consistently obtain material suitable for further applications. The provided protocols and analytical methods form a self-validating system to ensure batch-to-batch consistency and quality.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123629, 5-Aminosalicylic acid. Retrieved from [Link]

  • Google Patents (2014). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • Braeken, E., et al. (2020). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. DARU Journal of Pharmaceutical Sciences, 28(1), 137-146. Retrieved from [Link]

  • Lü, H., et al. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823. Retrieved from [Link]

  • Pompili, M., et al. (2020). Colonic N-acetylation of 5-aminosalicylic acid in inflammatory bowel disease. European Journal of Clinical Pharmacology, 76(3), 363-370. Retrieved from [Link]

  • Patil, S. P., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 421-427. Retrieved from [Link]

  • Mishra, V., et al. (2016). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmacognosy and Phytochemistry, 5(2), 113-117. Retrieved from [Link]

  • U.S. Patent and Trademark Office (1956). US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.

Sources

Application Note: 2-Hydroxy-5-propanamidobenzoic Acid as a Selective Chemical Probe for SIRT5

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chemical probes are indispensable small molecules for dissecting protein function and validating therapeutic targets in cellular and organismal contexts.[1][2] An ideal chemical probe exhibits high potency, selectivity, and demonstrated target engagement in a cellular setting.[1] This document provides a detailed guide for the application of 2-Hydroxy-5-propanamidobenzoic acid, a novel investigational chemical probe. Based on structural similarities to known inhibitors, this compound is postulated to act as a selective inhibitor of Sirtuin 5 (SIRT5), a key metabolic enzyme.[3]

SIRT5 is a NAD+-dependent deacylase that removes succinyl, malonyl, and glutaryl groups from lysine residues of target proteins, thereby regulating a variety of metabolic pathways, including fatty acid oxidation and the urea cycle.[3] Dysregulation of SIRT5 has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[3] The 2-hydroxybenzoic acid scaffold has been identified as a promising starting point for the development of selective SIRT5 inhibitors.[3] This application note outlines protocols for utilizing 2-Hydroxy-5-propanamidobenzoic acid to probe SIRT5 function in biochemical and cellular assays.

Physicochemical Properties

PropertyValue
IUPAC Name 2-Hydroxy-5-propanamidobenzoic acid
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mM) and ethanol

Postulated Mechanism of Action

2-Hydroxy-5-propanamidobenzoic acid is hypothesized to selectively inhibit the deacylase activity of SIRT5. The 2-hydroxybenzoic acid moiety is predicted to be essential for binding to the active site of SIRT5, while the 5-propanamido group may contribute to selectivity and potency. The proposed mechanism of inhibition involves the coordination of the carboxylate and hydroxyl groups with key residues within the SIRT5 active site, thereby blocking substrate access.

SIRT5_Inhibition Probe 2-Hydroxy-5-propanamidobenzoic acid SIRT5 SIRT5 Active Site Probe->SIRT5 Binds to Inhibition Inhibition Probe->Inhibition Product Desuccinylated Peptide SIRT5->Product Deacylates Substrate Succinylated Peptide Substrate Substrate->SIRT5 Inhibition->SIRT5 CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating & Lysis cluster_analysis Analysis Cells Culture Cells Treatment Treat with Probe or Vehicle Cells->Treatment Harvest Harvest & Resuspend Treatment->Harvest Heat Heat Shock Harvest->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Precipitate Lyse->Centrifuge Collect Collect Supernatant (Soluble Proteins) Centrifuge->Collect WB Western Blot for SIRT5 Collect->WB Analyze Analyze Melting Curve Shift WB->Analyze

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Data Interpretation and Best Practices

  • Dose-Response: Always perform a full dose-response curve to determine the potency (IC50 or EC50) of the probe.

  • Selectivity: To ensure the observed phenotype is due to the modulation of the intended target, it is crucial to assess the selectivity of the probe against other related proteins (e.g., other sirtuin family members).

  • Negative Control: A structurally similar but inactive analog of the probe should be used as a negative control to rule out off-target effects.

  • Cellular Context: The optimal concentration of the probe for cellular experiments should be determined empirically and should be as close to the cellular EC50 as possible to minimize off-target effects. [4]* Target Engagement: Confirming that the probe engages its intended target in the cellular system being studied is essential for the correct interpretation of the results. [5]

Troubleshooting

IssuePossible CauseSolution
High background in in vitro assay Substrate degradation; Contaminated reagentsUse fresh reagents; Filter buffer solutions
No dose-response observed Compound is inactive or insoluble; Incorrect assay conditionsCheck compound solubility and integrity; Optimize assay parameters (enzyme/substrate concentration, incubation time)
No thermal shift in CETSA Probe does not bind to the target in cells; Insufficient probe concentrationIncrease probe concentration or incubation time; Confirm cellular uptake of the probe
High variability between replicates Pipetting errors; Inconsistent cell handlingUse calibrated pipettes; Ensure uniform cell treatment and processing

References

  • How to use chemical probes. The Chemical Probes Portal. Available at: [Link]

  • Heiss, T. K., & Prescher, J. A. (2020). Chemical strategies to probe biological systems using cyclopropenones and phosphines. eScholarship, University of California. Available at: [Link]

  • Best Practices: Chemical Probes Webinar. (2020). YouTube. Available at: [Link]

  • Chemical probe. Wikipedia. Available at: [Link]

  • The era of high-quality chemical probes. (2022). RSC Medicinal Chemistry. Available at: [Link]

  • Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine. (2025). Congen Pharma. Available at: [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). European Journal of Medicinal Chemistry. Available at: [Link]

  • Preparation method of 2-hydroxy-5-aminobenzoic acid. Google Patents.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). Molecules. Available at: [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed Central. Available at: [Link]

  • An update of label-free protein target identification methods for natural active products. (2021). Signal Transduction and Targeted Therapy. Available at: [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (2019). Frontiers in Pharmacology. Available at: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2011). Nature. Available at: [Link]

Sources

Application Notes & Protocols: A Hierarchical Strategy for Evaluating the Anti-Inflammatory Properties of 2-Hydroxy-5-propanamidobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global burden of chronic inflammatory diseases necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays of treatment, but their long-term use is often limited by gastrointestinal and cardiovascular side effects.[1][2] This has fueled the development of new chemical entities that can modulate inflammatory pathways with greater selectivity and fewer adverse effects.

2-Hydroxy-5-propanamidobenzoic acid belongs to the family of salicylic acid derivatives, a class of compounds renowned for its anti-inflammatory effects, with aspirin being its most famous member. The structural modifications present in this molecule suggest a potential for novel interactions with key inflammatory targets. This document provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of 2-Hydroxy-5-propanamidobenzoic acid, progressing from foundational biochemical assays to complex in vivo disease models.

Our approach is designed to first elucidate the compound's mechanism of action at a molecular level before confirming its efficacy in a physiological context. This hierarchical approach ensures a cost-effective and scientifically robust evaluation, generating the critical data required for preclinical development.

Tier 1: In Vitro Mechanistic Evaluation

The initial phase of testing focuses on cell-free and cell-based assays to determine the compound's direct effects on key enzymes and signaling pathways involved in inflammation. This stage is crucial for establishing a potential mechanism of action.

Protocol 1: Direct Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX)

Rationale: A primary mechanism of traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[3] The arachidonic acid cascade also includes the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes, another class of potent inflammatory mediators.[1][4] Testing for dual COX/5-LOX inhibition is valuable, as compounds targeting both pathways may offer a broader spectrum of anti-inflammatory activity.[5] This assay will determine if 2-Hydroxy-5-propanamidobenzoic acid directly inhibits these key enzymes.

digraph "Arachidonic_Acid_Cascade" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Arachidonic Acid Cascade showing COX and LOX pathways.

Methodology: Commercially available fluorometric or colorimetric inhibitor screening kits are recommended for high-throughput and reliable results.[3][6]

  • Preparation: Reconstitute human recombinant COX-1, COX-2, and 5-LOX enzymes and substrates according to the manufacturer's protocol (e.g., Sigma-Aldrich MAK399, Abcam ab284521).[3][6]

  • Compound Dilution: Prepare a serial dilution of 2-Hydroxy-5-propanamidobenzoic acid in an appropriate solvent (e.g., DMSO). Final DMSO concentration in the assay should be <1%.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the respective enzyme (COX-1, COX-2, or 5-LOX), and the test compound at various concentrations.

  • Controls:

    • Negative Control: Vehicle (DMSO) only.

    • Positive Controls: A selective COX-1 inhibitor (e.g., SC-560), a selective COX-2 inhibitor (e.g., Celecoxib), and a 5-LOX inhibitor (e.g., Zileuton).[5][6]

  • Reaction Initiation: Add arachidonic acid (the substrate) to all wells to start the enzymatic reaction.

  • Detection: Incubate at the recommended temperature (e.g., 25°C) and measure the output (fluorescence or absorbance) over time using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by plotting inhibition percentage against the log of the compound concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)
2-Hydroxy-5-propanamidobenzoic acidExperimentalExperimentalExperimentalCalculated
Celecoxib (Positive Control)>100~0.1>100>1000
Zileuton (Positive Control)>100>100~0.5N/A
Indomethacin (Non-selective Control)~0.1~1.0>100~0.1
Protocol 2: Cellular Anti-Inflammatory Activity in LPS-Stimulated Macrophages

Rationale: To assess the compound's activity in a more physiologically relevant context, we use macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages), which are key players in the innate immune response.[7] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6, IL-1β).[8][9] This assay evaluates the ability of the test compound to suppress this inflammatory response.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-Hydroxy-5-propanamidobenzoic acid for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[10] Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Cytotoxicity Assay: Assess the viability of the remaining cells using an MTT or WST-1 assay to ensure that the observed anti-inflammatory effects are not due to cell death.[11]

  • Mediator Quantification:

    • Nitric Oxide (NO): Measure nitrite (a stable product of NO) in the supernatant using the Griess Reagent system.

    • Cytokines (TNF-α, IL-6, IL-1β): Quantify cytokine levels in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[7]

Data Presentation:

Treatment GroupNO Production (% of LPS Control)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Vehicle (Unstimulated)<5%<20<10100%
Vehicle + LPS100%2500 ± 3001500 ± 20098% ± 4%
Test Compound (1 µM) + LPSExperimentalExperimentalExperimentalExperimental
Test Compound (10 µM) + LPSExperimentalExperimentalExperimentalExperimental
Dexamethasone (1 µM) + LPS25% ± 5%400 ± 50150 ± 3099% ± 3%
Protocol 3: NF-κB Nuclear Translocation Assay

Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, including the genes for COX-2, TNF-α, and IL-6.[12] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[13] Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate into the nucleus and initiate gene transcription.[13][14] This assay determines if the test compound inhibits this critical upstream signaling event.

digraph "NFkB_Pathway" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Canonical NF-κB signaling pathway and potential inhibition point.

Methodology (via Immunofluorescence):

  • Cell Culture: Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment & Stimulation: Pre-treat cells with the test compound or vehicle for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.[15]

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with 5% BSA.

    • Incubate with a primary antibody against the NF-κB p65 subunit.[16]

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Analysis: Capture images and quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A significant reduction in nuclear p65 fluorescence in compound-treated cells compared to LPS-only treated cells indicates inhibition.

Tier 2: In Vivo Acute Inflammation Model

After establishing in vitro activity, the next essential step is to evaluate the compound's efficacy in a living organism. Acute inflammation models are rapid, reproducible, and excellent for screening.[17][18]

Protocol 4: Carrageenan-Induced Paw Edema in Rodents

Rationale: This is the most widely used preclinical model for assessing acute anti-inflammatory activity.[19] Subplantar injection of carrageenan, a seaweed polysaccharide, induces a predictable, biphasic inflammatory response characterized by swelling (edema).[20][21] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced by COX-2.[18] This model allows for the assessment of a compound's ability to suppress edema formation in vivo and provides clues about its mechanism (i.e., inhibition of the late phase suggests COX-2 inhibition).

graph "Paw_Edema_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Experimental workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animals: Use male Wistar rats (180-200g) or Swiss albino mice (20-25g). Acclimatize animals for at least one week before the experiment.[18]

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline).

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).[20]

    • Group III-V: Test Compound at three different dose levels (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume of the right hind paw (V₀) of each animal using a plethysmometer.[20]

    • Administer the respective compounds or vehicle via oral gavage (p.o.).

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[22]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[20]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 .

Data Presentation:

| Treatment Group (Dose) | \multicolumn{6}{c|}{Mean Paw Edema (mL) ± SEM at Hour} | % Inhibition at 4 hr | | -------------------------------------- | :----: | :----: | :----: | :----: | :----: | :----: | :------------------: | | | 1 | 2 | 3 | 4 | 5 | 6 | | | Vehicle Control | 0.25±0.03 | 0.45±0.04 | 0.75±0.06 | 0.80±0.07 | 0.70±0.06 | 0.60±0.05 | - | | Indomethacin (10 mg/kg) | 0.20±0.02 | 0.30±0.03 | 0.35±0.04 | 0.38±0.04 | 0.35±0.04 | 0.32±0.03 | ~53% | | Test Compound (30 mg/kg) | Exp. | Exp. | Exp. | Exp. | Exp. | Exp. | Calculated | | Test Compound (100 mg/kg) | Exp. | Exp. | Exp. | Exp. | Exp. | Exp. | Calculated |

Tier 3: In Vivo Chronic/Complex Inflammation Model

If the compound shows significant efficacy in the acute model, evaluation in a chronic model is warranted to assess its potential for treating long-term inflammatory diseases.

Protocol 5: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Rationale: This model is widely used to mimic human inflammatory bowel disease (IBD), specifically ulcerative colitis.[23][24] DSS is a chemical irritant that disrupts the colonic epithelial barrier, allowing luminal bacteria to penetrate the mucosa and trigger a robust and sustained inflammatory response.[25] This model is invaluable for testing therapeutics intended for chronic intestinal inflammation.

Methodology:

  • Animals: Use male C57BL/6 mice (8-10 weeks old), as they are highly susceptible to DSS.[26]

  • Induction of Acute Colitis:

    • Administer 3-5% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.[23][26] Normal drinking water is provided to the control group.

    • Treatment with 2-Hydroxy-5-propanamidobenzoic acid (or vehicle/positive control like Mesalamine) can be administered daily by oral gavage, starting from day 0 (prophylactic) or day 3 (therapeutic).

  • Daily Monitoring: Record the following daily for each mouse:

    • Body weight.

    • Stool consistency (0=normal, 2=loose, 4=diarrhea).

    • Presence of blood in stool (0=none, 2=occult, 4=gross bleeding).

    • Calculate a daily Disease Activity Index (DAI) score, which is the sum of the scores for weight loss, stool consistency, and bleeding.[25]

  • Terminal Analysis (Day 7-8):

    • Euthanize the mice and harvest the entire colon.

    • Measure the colon length (inflammation leads to colon shortening).

    • Collect a distal colon segment for histopathological analysis (H&E staining) to score for inflammatory cell infiltration, crypt damage, and ulceration.

    • Homogenize another colon segment to measure Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, and to quantify cytokine levels (TNF-α, IL-6, IL-1β) via ELISA.[26]

Data Presentation:

Treatment GroupFinal DAI ScoreColon Length (cm)Histology Score (0-12)MPO Activity (U/g tissue)
Healthy Control0 ± 09.5 ± 0.50.5 ± 0.25 ± 2
DSS + Vehicle9.5 ± 1.26.0 ± 0.49.0 ± 1.050 ± 8
DSS + Mesalamine (50 mg/kg)4.0 ± 0.88.0 ± 0.53.5 ± 0.720 ± 5
DSS + Test Compound (X mg/kg)ExperimentalExperimentalExperimentalExperimental

Conclusion

This structured, hierarchical testing cascade provides a robust framework for the comprehensive evaluation of 2-Hydroxy-5-propanamidobenzoic acid's anti-inflammatory properties. By systematically progressing from molecular targets to cellular functions and finally to in vivo efficacy in both acute and chronic disease models, researchers can generate a high-quality data package. The results will not only determine the compound's potential as a therapeutic candidate but also provide critical insights into its mechanism of action, guiding future optimization and development efforts. Each protocol is designed with integrated controls to ensure scientific validity and reproducibility, laying a solid foundation for any subsequent preclinical investigation.

References

  • Dkhil, M. A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • Anil Kumar, K., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Journal of Biochemical and Biophysical Methods, 74(1), 1-8. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Retrieved from [Link]

  • Pravin, Y., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]

  • Winter, C. A., et al. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
  • Aragen Life Sciences. (n.d.). DSS-induced IBD Mouse Model for preclinical drug screening. Aragen Life Sciences. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Retrieved from [Link]

  • Morris, G. P. (2003). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Cold Spring Harbor Protocols. Retrieved from [Link]

  • Manivannan, E., et al. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Sygnature Discovery. (n.d.). Dextran Sulfate Sodium (DSS)-induced ulcerative colitis model in mice. Sygnature Discovery. Retrieved from [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Fivephoton Biochemicals. Retrieved from [Link]

  • An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In Assay Guidance Manual. Retrieved from [Link]

  • Chassaing, B., et al. (2014). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current Protocols in Immunology, 104(1), 15.25.1-15.25.14. Retrieved from [Link]

  • Senol, F. S., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. Retrieved from [Link]

  • Haim, Y. B., et al. (2015). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1339, 137-146. Retrieved from [Link]

  • Glavaš, M., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(8), 3363. Retrieved from [Link]

  • S, R., et al. (2012). Investigating Intestinal Inflammation in DSS-induced Model of IBD. Journal of Visualized Experiments, (60), 3678. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). DSS-Induced Colitis Mouse Models. Charles River Laboratories. Retrieved from [Link]

  • Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Antibodies-online.com. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate. Retrieved from [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • ResearchGate. (n.d.). LPS-induced IL-4 release is TLR4-dependent in macrophages and in the murine model of lung inflammation. ResearchGate. Retrieved from [Link]

  • Yahfoufi, N., et al. (2018). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology, 9, 304. Retrieved from [Link]

  • Todirascu-Ciornea, E., et al. (2013). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 8, 435-446. Retrieved from [Link]

  • de Oliveira, A. M., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7529. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-5-propanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-propanamidobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, enhance yield, and ensure high product purity. We will delve into the causality behind experimental choices, provide validated protocols, and offer a structured approach to troubleshooting.

Section 1: Understanding the Core Synthesis

The synthesis of 2-Hydroxy-5-propanamidobenzoic acid is fundamentally a nucleophilic acyl substitution reaction. The primary route involves the acylation of the amino group of 5-aminosalicylic acid (5-ASA) with a suitable propanoylating agent, such as propionyl chloride or propionic anhydride.

The reaction's success hinges on the selective N-acylation over the competing O-acylation of the phenolic hydroxyl group. The amino group is generally a stronger nucleophile than the hydroxyl group, making this selectivity achievable under controlled conditions.

Primary Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 5_ASA 5-Aminosalicylic Acid (5-ASA) Reaction_Node Acylation (Solvent, Base) 5_ASA->Reaction_Node Acylating_Agent Propionyl Chloride or Propionic Anhydride Acylating_Agent->Reaction_Node Target_Molecule 2-Hydroxy-5-propanamidobenzoic acid Byproduct HCl or Propionic Acid Reaction_Node->Target_Molecule Yield Reaction_Node->Byproduct

Caption: General synthesis scheme for 2-Hydroxy-5-propanamidobenzoic acid.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question: My final yield is consistently low. What are the primary causes and how can I fix them?

Answer: Low yield is a common issue stemming from several factors. Let's break down the possibilities:

  • 1. Incomplete Reaction:

    • Causality: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or poor reagent quality. The formation of an ammonium salt between the acidic carboxylic group of 5-ASA and the basic amino group can reduce the nucleophilicity of the amine, slowing the reaction[1].

    • Solutions:

      • Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) until the 5-ASA spot disappears.

      • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A modest increase (e.g., from room temperature to 40-50°C) may be beneficial.

      • Verify Reagent Purity: Use freshly opened or purified propionyl chloride/anhydride. 5-ASA can degrade over time; assess its purity via melting point or spectroscopy.

  • 2. Competing O-Acylation Side Reaction:

    • Causality: The phenolic hydroxyl group on the 5-ASA ring can also be acylated, forming an ester byproduct (2-propanoyloxy-5-propanamidobenzoic acid). This is more likely with highly reactive acylating agents (propionyl chloride) or under strongly basic conditions that deprotonate the phenol.

    • Solutions:

      • Control Stoichiometry: Use a precise molar equivalent (typically 1.0 to 1.1 equivalents) of the acylating agent.

      • Temperature Control: Perform the addition of the acylating agent at a low temperature (0-5°C) to temper its reactivity and favor the more nucleophilic amine reaction.

      • Choice of Base: Use a mild base like potassium carbonate or sodium bicarbonate. Strong bases like pyridine or triethylamine can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-acylation.

      • Adopt Schotten-Baumann Conditions: This method, involving an aqueous base (like NaHCO₃) and an organic solvent, can be highly effective in selectively acylating amines in the presence of hydroxyl groups, with reported yields for similar compounds reaching up to 92%[2].

  • 3. Product Loss During Workup and Purification:

    • Causality: The product is amphoteric and its solubility is highly dependent on pH. Premature precipitation or incomplete precipitation during pH adjustment can lead to significant losses. Likewise, choosing a suboptimal solvent for recrystallization can result in poor recovery.

    • Solutions:

      • Optimize Precipitation pH: After the reaction, the product is typically in its salt form. Acidify the solution slowly with an acid like HCl to the isoelectric point of the product (typically pH 2-4) to ensure maximum precipitation. Check the pH of the mother liquor to confirm precipitation is complete.

      • Recrystallization Solvent: Use a solvent system where the product is soluble when hot but poorly soluble when cold. Ethanol/water or acetic acid/water mixtures are often effective.

Question: My final product shows impurities on NMR/HPLC analysis. How do I identify and eliminate them?

Answer: Impurities typically consist of unreacted starting material or the O-acylated byproduct.

  • Identifying the Impurity:

    • Unreacted 5-ASA: Will be more polar than the product on TLC. Its presence can be confirmed by comparing with a 5-ASA standard on HPLC.

    • O-Acylated Byproduct: Will be less polar than the product. In ¹H NMR, you would expect to see an additional signal for the new propanoyl group's ethyl protons, and a downfield shift of the aromatic protons adjacent to the esterified phenol.

  • Eliminating the Impurity:

    • Unreacted 5-ASA: This indicates an incomplete reaction (see above). For purification, a carefully performed recrystallization is usually sufficient to remove small amounts of residual 5-ASA.

    • O-Acylated Byproduct: Prevention is the best strategy (see above). If it has already formed, removal can be challenging.

      • Selective Hydrolysis: Mild basic hydrolysis (e.g., with a dilute solution of sodium bicarbonate) can sometimes selectively cleave the more labile ester bond while leaving the amide intact. However, this requires careful optimization to avoid hydrolyzing the desired amide product.

      • Recrystallization: If the solubility difference between the product and the byproduct is significant, multiple recrystallizations may be effective.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which acylating agent is better: propionyl chloride or propionic anhydride? A1: The choice depends on your priorities.

  • Propionyl Chloride: Is more reactive, leading to faster reaction times and potentially allowing for lower temperatures. However, it is more aggressive, increasing the risk of O-acylation, and it produces corrosive HCl gas, which must be neutralized by a base[3].

  • Propionic Anhydride: Is less reactive and generally provides better selectivity for N-acylation. It produces propionic acid as a byproduct, which is less hazardous than HCl. It may require slightly higher temperatures or a catalyst to achieve a reasonable reaction rate[3]. For yield optimization and safety, propionic anhydride is often the preferred starting point.

Q2: What is the optimal solvent for this reaction? A2: The solvent should dissolve the starting material (5-ASA) and be inert to the reactants.

  • Ethyl Acetate: A good choice as it dissolves 5-ASA reasonably well and is a common solvent for acylation reactions[3].

  • Water (with a base): As used in Schotten-Baumann conditions, water can be an excellent, green solvent. The base (e.g., K₂CO₃ or NaHCO₃) neutralizes the acid byproduct and helps control the reaction[2][3].

  • Dimethylformamide (DMF) or Acetic Acid: These can also be used, but their high boiling points can make removal difficult.

Q3: What is the best method for purifying the final product? A3: Recrystallization is the most common and effective method for purifying 2-Hydroxy-5-propanamidobenzoic acid on a lab scale.

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., 50% aqueous ethanol or glacial acetic acid).

  • If the solution is colored, you can treat it with a small amount of activated carbon.

  • Hot filter the solution to remove insoluble impurities and the carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This process effectively removes most common impurities, leading to a product with high purity[4].

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis using Propionic Anhydride (High Selectivity Method)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-aminosalicylic acid (1.0 eq) in ethyl acetate.

  • Base Addition: Add potassium carbonate (1.5 eq) to the suspension[3].

  • Acylation: Add propionic anhydride (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 77°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Precipitation: Stir vigorously and slowly add 2M HCl to adjust the pH to ~3. A precipitate should form.

  • Isolation: Collect the crude solid by vacuum filtration, wash thoroughly with cold water to remove salts, and air dry.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-Hydroxy-5-propanamidobenzoic acid.

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueRationaleExpected YieldPurity (Post-Recrystallization)
5-ASA1.0 eqLimiting Reagent
Propionic Anhydride1.1 eqSlight excess to drive reaction85-95%>99% (HPLC)
K₂CO₃1.5 eqMild base to neutralize byproduct
SolventEthyl AcetateGood solubility, easy to remove
TemperatureReflux (~77°C)Moderate temp for good rate

Section 5: Visual Workflow for Troubleshooting

This diagram provides a logical path for diagnosing and solving synthesis issues.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Completion Is the reaction going to completion? (Monitor by TLC/HPLC) Start->Check_Completion Incomplete_Reaction Troubleshoot: - Extend reaction time - Increase temperature moderately - Check reagent purity Check_Completion->Incomplete_Reaction No Check_Byproducts Are there significant byproducts? (Analyze crude by NMR/LCMS) Check_Completion->Check_Byproducts Yes Incomplete_Reaction->Check_Byproducts O_Acylation O-Acylation Detected Troubleshoot: - Lower temperature (add acyl agent at 0°C) - Use precise stoichiometry (1.05 eq) - Use milder base (K₂CO₃) - Switch to propionic anhydride Check_Byproducts->O_Acylation Yes Check_Workup Is product lost during workup? (Check pH of mother liquor) Check_Byproducts->Check_Workup No O_Acylation->Check_Workup Workup_Loss Troubleshoot: - Adjust pH slowly to 2-4 - Ensure complete precipitation - Optimize recrystallization solvent Check_Workup->Workup_Loss Yes Success Optimized Synthesis: High Yield & Purity Check_Workup->Success No Workup_Loss->Success

Caption: A step-by-step workflow for troubleshooting common synthesis problems.

References

  • ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal Of Applied Science And Technology. [Link]

  • Google Patents. (CN103880694A). Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • National Institutes of Health (NIH). (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]

  • NIST. Synthesis of 2-propoxy-5-methylbenzoic acid. [Link]

  • Google Patents. (EP2215050B1).
  • MDPI. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. [Link]

  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

  • PubMed Central. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

  • Google Patents. (CN112250562A). Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]

  • Google Patents. (WO2016186505A1). Process for the purification of a carboxylic acid-containing composition.
  • Google Patents. (US2749362A).
  • ResearchGate. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. [Link]

  • National Institutes of Health (NIH). (2022). Significance of 5-Aminosalicylic Acid Intolerance in the Clinical Management of Ulcerative Colitis. [Link]

  • ResearchGate. (2014). Systematic review: Short-term adverse effects of 5-aminosalicylic acid agents in the treatment of ulcerative colitis. [Link]

  • PubMed Central. (2021). 5-Aminosalicylic acid intolerance is associated with a risk of adverse clinical outcomes and dysbiosis in patients with ulcerative colitis. [Link]

  • MDPI. (2022). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. [Link]

  • National Institutes of Health (NIH). (2023). Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol. [Link]

  • PubMed Central. (2013). Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. [Link]

  • Google Patents. (US3691171A). Process for making 2-hydroxyquinoline-4-carboxylic acids.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy-5-propanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 2-Hydroxy-5-propanamidobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered during in vitro and in vivo assays. We understand that achieving and maintaining the solubility of a compound is critical for generating reliable and reproducible experimental data. This document provides in-depth, practical solutions based on fundamental physicochemical principles.

Frequently Asked Questions (FAQs)

Q1: My powdered 2-Hydroxy-5-propanamidobenzoic acid won't dissolve in my aqueous buffer. What is the best solvent for preparing a high-concentration stock solution?

A1: This is the most common initial challenge. 2-Hydroxy-5-propanamidobenzoic acid, like many aromatic carboxylic acids, has inherently low solubility in neutral aqueous solutions. The aromatic ring and propanamido group contribute to its hydrophobicity, while the carboxylic acid and hydroxyl groups offer some polarity.

For initial stock preparation, a water-miscible organic solvent is the recommended starting point.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

  • Why it works: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice energy of solid compounds and solvating a wide range of molecules. It is a standard choice for creating high-concentration stock solutions (typically 10-100 mM) for most new chemical entities in drug discovery.[1]

  • Caution: Be mindful of the final concentration of DMSO in your assay. Most cell-based assays can tolerate DMSO up to 0.5%, but higher concentrations can be cytotoxic or affect enzyme activity. Always run a vehicle control with the same final DMSO concentration as your experimental samples.

Alternative Organic Solvents: If your assay is incompatible with DMSO, consider these alternatives:

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • 1-Methyl-2-pyrrolidinone (NMP)

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weigh: Accurately weigh out the required amount of 2-Hydroxy-5-propanamidobenzoic acid (Molecular Weight: 209.21 g/mol ). For 1 mL of a 100 mM stock, you need 20.92 mg.

  • Add Solvent: Add the powdered compound to a sterile microcentrifuge tube or glass vial. Add 80% of the final required volume of high-purity DMSO (e.g., 800 µL for a 1 mL final volume).

  • Solubilize: Vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, you can gently warm the solution to 30-37°C or use a bath sonicator for 5-10 minutes.

  • Final Volume: Once fully dissolved, add DMSO to reach the final desired volume (e.g., bring to 1 mL).

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.

Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What's happening?

A2: This phenomenon, known as "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. While the compound is highly soluble in the DMSO stock, the DMSO concentration dramatically drops upon dilution into the buffer. The environment becomes predominantly aqueous, a poor solvent for your compound in its neutral state, causing it to precipitate.

The key is to ensure the compound remains soluble in the final assay conditions. The following troubleshooting guide provides several strategies to achieve this.

Troubleshooting Guide: Maintaining Solubility in Aqueous Assays

If you are facing precipitation upon dilution, your first step should be to determine the best strategy for your specific assay system. The following workflow provides a decision-making process.

Solubility_Workflow start Compound precipitates in aqueous assay buffer q1 Is your assay pH-sensitive? (e.g., cell culture, specific enzymes) start->q1 strategy_ph Strategy 1: pH Adjustment (Primary Method) q1->strategy_ph No strategy_cosolvent Strategy 2: Use Co-solvents q1->strategy_cosolvent Yes check_sol Test final concentration in a small buffer volume. Does it precipitate? strategy_ph->check_sol strategy_cosolvent->check_sol strategy_surfactant Strategy 3: Use Surfactants strategy_surfactant->check_sol ph_yes Yes ph_no No success Success! Proceed with assay. check_sol->success No failure Still precipitates. Combine strategies or try advanced methods. check_sol->failure Yes failure->strategy_surfactant

Caption: Troubleshooting workflow for addressing compound precipitation.

Strategy 1 (Primary Method): pH Adjustment

Causality: 2-Hydroxy-5-propanamidobenzoic acid is a carboxylic acid. At a pH below its acid dissociation constant (pKa), it exists predominantly in its neutral, protonated (-COOH) form, which has very low water solubility. By raising the pH of the solution to a level above its pKa, the carboxylic acid is deprotonated to form a highly polar, negatively charged carboxylate salt (-COO⁻). This ionic form is significantly more soluble in water.[2][3] This is the most effective and often simplest way to increase the aqueous solubility of acidic compounds.

Caption: Ionization state and its effect on solubility.

Protocol 2: Preparation of a pH-Adjusted Aqueous Stock Solution
  • Weigh Compound: Weigh the desired amount of 2-Hydroxy-5-propanamidobenzoic acid into a suitable container.

  • Initial Suspension: Add a volume of high-purity water (e.g., 90% of the final target volume). The compound will likely not dissolve and will form a suspension.

  • Basification: While stirring, add a dilute basic solution dropwise, such as 0.1 M NaOH or 0.1 M NH₄OH. Monitor the solution's clarity. As the pH increases, the compound will begin to dissolve.

  • Dissolution & pH Check: Continue adding the base until the compound is fully dissolved. Use a calibrated pH meter to check the pH. Aim for a pH that is 1.5 to 2 units above the compound's pKa. (Note: The exact pKa is not published, but for similar phenolic acids, it is typically in the range of 3-5; therefore, a final pH of 7.0-8.0 is a good starting point).

  • Final Volume & Filtration: Adjust to the final volume with water. It is good practice to sterile-filter the final stock solution through a 0.22 µm filter to remove any micro-precipitates.

  • Storage: Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Strategy 2: Utilizing Co-solvents in the Assay Buffer

Causality: If pH modification is not suitable for your assay (e.g., in tightly regulated cell culture media), a co-solvent can be used. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of non-polar solutes by reducing the overall polarity of the solvent system.[2][4]

Common Co-solvents for Assays:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG-400)

  • Glycerol

Implementation: Prepare your assay buffer with a small percentage of the co-solvent. A typical starting point is 1-5% (v/v). It is crucial to test the tolerance of your specific assay system (cells, enzymes, etc.) to the chosen co-solvent and its concentration.

Strategy 3: Employing Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the critical micelle concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds like 2-Hydroxy-5-propanamidobenzoic acid can be encapsulated within these hydrophobic cores, effectively solubilizing them in the bulk aqueous phase.[2][5]

Common Non-ionic Surfactants:

  • Tween® 20 / Tween® 80 (Polysorbate 20/80)

  • Triton™ X-100

Implementation: Add the surfactant to your assay buffer at a concentration slightly above its CMC. For Tween-20, the CMC is ~0.006% w/v. A common working concentration is 0.01% to 0.1%. As with co-solvents, verify that the surfactant does not interfere with your assay's components or readout.

Summary of Solubility Enhancement Techniques

StrategyMechanism of ActionProsConsBest For...
pH Adjustment Converts the weakly acidic compound to its highly soluble ionic salt form.[3][6]Highly effective for ionizable compounds; uses simple reagents.Not suitable for pH-sensitive assays; may require buffer adjustments.Biochemical assays, initial screening where pH can be controlled.
Co-solvents Reduces the overall polarity of the aqueous solvent system, making it more favorable for the solute.[2][4]Easy to implement; can be effective at low percentages.Can affect protein/enzyme stability or cell viability at higher concentrations.Cell-based assays (at low %), enzyme kinetics where pH must be constant.
Surfactants Encapsulates the hydrophobic compound within micelles.[2][5]Effective at very low concentrations; can also prevent non-specific binding.May interfere with some assays (e.g., membrane-based assays) or protein function.Assays with "sticky" compounds; formulation for in vivo studies.
Cyclodextrins Forms an inclusion complex by encapsulating the hydrophobic part of the molecule in its cavity.[1][7]High solubilizing capacity; often well-tolerated in biological systems.Can be expensive; may alter compound availability and activity.Formulations requiring high compound concentration; reducing cytotoxicity.

References

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. [Link]

  • NIH National Library of Medicine. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • UNT Digital Library. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

Sources

Technical Support Center: Troubleshooting the Crystallization of 2-Hydroxy-5-propanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

Welcome to the technical support center for 2-Hydroxy-5-propanamidobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this active pharmaceutical ingredient (API). As a salicylic acid derivative with a propanamido functional group, this molecule possesses strong hydrogen bonding capabilities that are critical to control for successful crystallization. This document provides in-depth, field-proven insights and validated protocols to address common challenges, ensuring the isolation of a product with the desired purity, crystal form, and particle size distribution.

Fundamental Principles of API Crystallization

Crystallization is a thermodynamic process governed by the principles of supersaturation, nucleation, and crystal growth.[1] A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. This is the driving force for crystallization.[]

  • Nucleation: The initial formation of stable, microscopic crystal nuclei from a supersaturated solution. This can happen spontaneously (primary nucleation) or be induced by existing crystals (secondary nucleation).[]

  • Crystal Growth: The subsequent growth of these nuclei into larger, macroscopic crystals.

The balance between nucleation and growth is paramount. Rapid nucleation driven by high supersaturation often leads to many small crystals or amorphous material, while controlled, slow growth at lower supersaturation yields larger, more well-defined crystals.[3]

For an API like 2-Hydroxy-5-propanamidobenzoic acid, controlling the solid-state form is crucial. The molecule's ability to exist in different crystalline structures, known as polymorphs, can significantly impact its physical and chemical properties, including stability, solubility, and bioavailability.[4] Identifying and consistently producing the most thermodynamically stable polymorph is a primary goal of process development.[5][6]

Proactive Crystallization Strategy

A successful crystallization begins with a robust development strategy. The following workflow and solvent selection guide provide a systematic approach to developing a reliable crystallization process for 2-Hydroxy-5-propanamidobenzoic acid.

General Crystallization Development Workflow

cluster_0 start Crude API Input screen Solvent & Solubility Screening start->screen method Method Selection (Cooling, Anti-solvent, etc.) screen->method optimize Process Optimization (Rate, Temp, Concentration) method->optimize characterize Solid-State Characterization (PXRD, DSC, Purity) optimize->characterize end Crystalline API Output characterize->end

Caption: A systematic workflow for developing a robust API crystallization process.

Solvent Selection Guide

The choice of solvent is the most critical parameter in crystallization.[3] An ideal solvent should dissolve the compound moderately to highly at elevated temperatures and sparingly at room temperature or below.[7] Given the structure of 2-Hydroxy-5-propanamidobenzoic acid (containing hydroxyl, carboxylic acid, and amide groups), polar solvents are a logical starting point.

Solvent Class Boiling Point (°C) Polarity Comments on Suitability
Water Protic100HighLow solubility expected at room temperature, but may increase significantly with heat. Good for purification if solubility profile is favorable.[8]
Ethanol Alcohol78HighLikely to be a good solvent due to hydrogen bonding capabilities. Often used in a solvent/anti-solvent system with water.
Methanol Alcohol65HighSimilar to ethanol but more volatile. May lead to faster, less controlled crystallization if used alone.
Acetone Ketone56MediumGood solvent for many organic compounds. Its volatility can be a challenge, potentially leading to rapid evaporation and poor crystal quality.[9]
Ethyl Acetate Ester77MediumA common recrystallization solvent. May offer a good balance of solubility and volatility.
Tetrahydrofuran (THF) Ether66MediumSalicylic acid has high solubility in THF.[10] May be too strong a solvent, requiring an anti-solvent for good yield.
Heptane/Hexane Alkane98 / 69LowInsoluble. Primarily used as an anti-solvent to induce precipitation from a more polar solvent solution.[8]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of 2-Hydroxy-5-propanamidobenzoic acid in a direct question-and-answer format.

Q1: My compound will not crystallize from the solution upon cooling. What should I do?

This is a common issue indicating that the solution is not sufficiently supersaturated. The concentration of the API may be below its solubility limit at the cooled temperature, or nucleation is kinetically hindered.

Causality:

  • Excess Solvent: Too much solvent was used, preventing the concentration from reaching the supersaturation point upon cooling.[11]

  • Slow Nucleation: The energy barrier for forming the first crystal nuclei has not been overcome.

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic imperfections on the glass provide nucleation sites.[11]

  • Add a Seed Crystal: If available, add a single, tiny crystal of pure 2-Hydroxy-5-propanamidobenzoic acid to the solution. This bypasses the primary nucleation step and promotes crystal growth.[11]

  • Reduce Solvent Volume: Gently heat the solution to boiling and evaporate a small portion of the solvent (10-15%). Allow the solution to cool again. Repeat if necessary, but avoid excessive concentration which can lead to "oiling out".[11]

  • Utilize an Anti-Solvent: If the compound is dissolved in a good solvent, slowly add a miscible anti-solvent (a solvent in which the compound is insoluble, like heptane or water) dropwise until persistent cloudiness is observed. Add a few drops of the good solvent back to clarify the solution, then allow it to cool slowly.[12]

Q2: My compound separated as an oily liquid instead of a solid. How can I fix this?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the degree of supersaturation is too high, leading to liquid-liquid phase separation.[11]

Causality:

  • Excessive Supersaturation: The solution was cooled too rapidly or is too concentrated, causing the API to precipitate faster than it can form an ordered crystal lattice.[3]

  • Presence of Impurities: Impurities can depress the melting point of the API, making it more prone to oiling out.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the mixture until the oil completely re-dissolves into the solution.

  • Add More Solvent: Add a small amount (10-20% of the original volume) of the hot solvent to reduce the overall concentration.[11] This ensures that the saturation point will be reached at a lower temperature, giving the molecules more time to organize into a crystal lattice.

  • Ensure Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or paper towels can help. Do not place it directly into an ice bath.[13]

  • Consider a Different Solvent: If oiling out persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or one in which the API is less soluble.

Q3: The crystals are very fine needles/small particles that are difficult to filter and dry. How can I obtain larger crystals?

The formation of fine particles or needles indicates that the rate of nucleation significantly exceeds the rate of crystal growth.[3] This is often a result of high supersaturation and rapid cooling.

Causality:

  • High Concentration: A highly concentrated solution provides a strong driving force for nucleation.

  • Excessive Agitation: High agitation rates can promote secondary nucleation, where new crystals are born from collisions with existing ones.[15]

Troubleshooting Protocol:

  • Decrease Supersaturation: Re-dissolve the solid in a slightly larger volume of hot solvent. This lowers the supersaturation level at any given temperature, favoring growth over nucleation.[3]

  • Minimize Agitation: Once the solution is set to cool, avoid stirring or moving it, as this can induce excessive secondary nucleation.[13]

  • Temperature Cycling (Ostwald Ripening): If the problem is severe, a temperature cycling protocol can be employed. This involves slowly heating the slurry slightly to dissolve the smallest particles and then slowly cooling it to allow that material to deposit onto the larger crystals.

Q4: My final product has low purity despite crystallization. What are the likely sources of contamination?

Low purity after crystallization typically stems from two sources: impurities being trapped within the crystal lattice (inclusions) or impurities from the mother liquor remaining on the crystal surface after filtration.[17]

Causality:

  • Rapid Crystal Growth: Fast growth can trap pockets of solvent and dissolved impurities within the crystal.

  • Inefficient Washing: If the filter cake is not washed properly, the highly impure mother liquor will remain and contaminate the final product upon drying.[17]

Troubleshooting Protocol:

  • Optimize Washing: Wash the filter cake with a small amount of ice-cold, fresh solvent. Using cold solvent minimizes the dissolution of your desired product while effectively removing the impure mother liquor. Never wash with the mother liquor itself.

  • Perform a Slurry Wash: For surface impurities, suspend the filtered crystals in a fresh, saturated solution of the API (or a solvent in which it is very poorly soluble) and stir gently. This washes the surface without dissolving a significant amount of product.[17]

  • Recrystallize: The most effective method for removing incorporated impurities is to perform a second crystallization. Dissolve the impure solid in a minimal amount of hot solvent and repeat the cooling process, focusing on slow cooling to ensure selective crystallization.[7]

Q5: The crystallization yield is unacceptably low. How can I improve it?

A low yield means a significant amount of your product remains dissolved in the mother liquor after filtration.[11]

Causality:

  • Excessive Solvent: Using far more solvent than the minimum required to dissolve the solid at high temperature.[11]

  • High Solubility at Low Temperature: The chosen solvent may be too effective, keeping a large portion of the API dissolved even after cooling.

  • Premature Filtration: Filtering the solution before crystallization is complete.

Troubleshooting Protocol:

  • Optimize Solvent Volume: In subsequent runs, use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

  • Maximize Cooling: Ensure the solution is cooled to the lowest practical temperature. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[18]

  • Mother Liquor Analysis: To confirm if the product is lost in the mother liquor, take a small sample of the filtrate and evaporate the solvent. A large amount of solid residue indicates significant product loss.

  • Consider an Anti-Solvent System: An anti-solvent crystallization can dramatically improve yield. Dissolve the API in a minimum of a "good" solvent, then add an anti-solvent to force the product out of solution.[19][20]

Standard Operating Protocols

Protocol 1: Controlled Cooling Crystallization

This protocol is designed to produce high-quality crystals by carefully controlling the rate of cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Hydroxy-5-propanamidobenzoic acid. Add a suitable solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid is just fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Slow Cooling: Cover the flask with a watch glass and set it on a surface that does not conduct heat well (e.g., a cork ring or folded paper towels). Allow the solution to cool undisturbed to room temperature. Crystal formation should begin within 20-30 minutes.

  • Secondary Cooling: Once the flask has reached room temperature, transfer it to an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions of ice-cold fresh solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is effective for compounds that are highly soluble in a particular solvent and for improving yield.[12]

cluster_0 n1 1. Dissolve API in minimum volume of 'Good Solvent' (e.g., THF) n2 2. Filter solution to remove particulates n1->n2 n3 3. Slowly add 'Anti-Solvent' (e.g., Water or Heptane) with stirring n2->n3 n4 4. Observe for persistent turbidity (precipitation) n3->n4 n5 5. Age the slurry for 1-2 hours to allow for crystal growth n4->n5 n6 6. Isolate by filtration, wash with anti-solvent, and dry n5->n6

Caption: A step-by-step workflow for performing an anti-solvent crystallization.

Analytical Characterization of Crystalline Material

Proper characterization of the final product is a non-negotiable step to ensure quality and consistency.[21] It confirms the purity, identity, and solid-state form of the API.

Technique Acronym Purpose Key Information Obtained
Powder X-Ray Diffraction PXRDPolymorph identification and crystallinity assessment.A unique diffraction pattern ("fingerprint") for each crystalline form. A broad halo indicates amorphous content.[5][22]
Differential Scanning Calorimetry DSCMeasures thermal transitions.Melting point, purity estimation, and detection of polymorphic transformations or desolvation events.[5]
Thermogravimetric Analysis TGAMeasures weight change as a function of temperature.Quantifies residual solvent or water content (hydrates/solvates). Assesses thermal stability.[5]
Microscopy (Optical/SEM) -Visual analysis of crystal morphology.Crystal habit (e.g., needles, plates, prisms), particle size, and degree of agglomeration.[21]
High-Performance Liquid Chromatography HPLCPurity determination.Quantifies the API and detects/quantifies chemical impurities.

By applying the principles and protocols outlined in this guide, researchers can systematically overcome the challenges associated with the crystallization of 2-Hydroxy-5-propanamidobenzoic acid, leading to a more efficient and reliable process for producing this valuable API.

References

  • Mirai Intex. (2024, July 25).
  • sathee jee.
  • Pharma Innovation. API Crystallinity and Polymorphism.
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current medicinal chemistry, 16(7), 884–905.
  • ANDRITZ GROUP. Crystallization process guide | industrial use. ANDRITZ GROUP.
  • BOC Sciences. Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Syrris.
  • ResearchGate. Factors which affect the crystallization of a drug substance.
  • (2006, January 8).
  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.
  • Google Patents. WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Myande Group.
  • RM@Schools.
  • CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC.
  • (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • PubMed. (2012, January 1).
  • Mettler Toledo.
  • CD Formulation. API Physical & Chemical Characterization.
  • Recrystalliz
  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization.
  • NIH.
  • Google Patents. US2891090A - Purification of salicylic acid derivatives.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • (2025, September 26).
  • Filter Dryer. (2025, March 10). Troubleshooting Common Issues in Vacuum Crystallizer Equipment. Filter Dryer.
  • Agno Pharmaceuticals.
  • Labinsights. (2023, May 8).
  • Guide for crystalliz
  • RSC Education. (2018, May 23). Evaporation, filtration and crystallisation | CPD article.
  • Eng-Tips. (2022, November 28).
  • Fluorochem. 2-Hydroxy-5-propanamidobenzoic acid. Fluorochem.
  • ChemicalBook. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid. ChemicalBook.
  • ChemicalBook. 2-Hydroxy-5-methylbenzoic acid(89-56-5). ChemicalBook.
  • University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
  • benzoic acid, 2-hydroxy-5-nitro-, methyl ester Properties vs Pressure | Density, Cp, Viscosity.
  • University of Rochester. How To: Purify by Crystallization. Department of Chemistry : University of Rochester.
  • Sigma-Aldrich. 2-Hydroxy-5-nitrobenzoic acid 99 96-97-9. Sigma-Aldrich.
  • Sigma-Aldrich. 2-Hydroxy-5-nitrobenzoic acid 99 96-97-9. Sigma-Aldrich.
  • Crystallization and characterization of cocrystals of piroxicam and 2,5-dihydroxybenzoic acid.
  • NIH. Dihydroavenanthramide D | C16H15NO4 | CID 10334118. PubChem.
  • (2025, November 6).
  • NIH.
  • Crystallization and characterization of cocrystals of piroxicam and 2,5-dihydroxybenzoic acid.
  • ChemicalBook. 2-Hydroxy-5-nitrobenzoic acid(96-97-9). ChemicalBook.
  • ResearchGate. (2025, August 10). Crystallization and Characterization of Cocrystals of Piroxicam and 2,5-Dihydroxybenzoic Acid.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-5-propanamidobenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 2-Hydroxy-5-propanamidobenzoic acid. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this multifunctional molecule. Here, we synthesize established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your reactions effectively.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses fundamental questions regarding the reactivity of 2-Hydroxy-5-propanamidobenzoic acid and the strategic decisions required for successful derivatization.

Q1: What are the reactive sites on 2-Hydroxy-5-propanamidobenzoic acid and their relative reactivity?

2-Hydroxy-5-propanamidobenzoic acid possesses three key functional groups, each with distinct chemical properties: a carboxylic acid (-COOH), a phenolic hydroxyl (-OH), and a secondary amide (-NHCO-). Their relative reactivity is crucial for planning any synthetic modification.

  • Carboxylic Acid (-COOH): The most acidic proton is on the carboxylic acid. This group is an excellent electrophile when activated, making it a primary site for esterification or amidation reactions.[1][2] Direct coupling with an amine or alcohol is difficult due to a competing acid-base reaction, which is why activation is necessary.[3]

  • Phenolic Hydroxyl (-OH): The hydroxyl group is nucleophilic and can undergo O-acylation to form an ester or O-alkylation to form an ether.[2][4] Its reactivity is generally lower than that of the amino group in a similar compound like p-aminophenol but can compete with the carboxylic acid under certain conditions.[5]

  • Amide (-NHCO-): The amide group is the least reactive of the three. The nitrogen lone pair is delocalized into the carbonyl, making it significantly less nucleophilic than an amine and less reactive than the phenolic hydroxyl. Derivatization at this site typically requires harsh conditions and is not a common pathway.

The general order of nucleophilicity/reactivity for acylation under mild conditions is: Amine > Phenol > Carboxylic Acid (unactivated) . However, for electrophilic activation, the carboxylic acid is the primary target.

G cluster_molecule 2-Hydroxy-5-propanamidobenzoic Acid cluster_reactivity Functional Group Reactivity mol Molecule Structure COOH Carboxylic Acid (-COOH) Primary site for esterification (activation needed). Most acidic. OH Phenolic Hydroxyl (-OH) Nucleophilic site for O-acylation/O-alkylation. Can compete with -COOH. Amide Amide (-NHCO-) Generally unreactive. Requires harsh conditions. COOH->OH More readily activated for nucleophilic attack OH->Amide More Nucleophilic

Caption: Reactivity hierarchy of functional groups.

Q2: What are the main strategies for selectively derivatizing one functional group over another?

Achieving selectivity is the cornerstone of successfully derivatizing this molecule. The strategy depends entirely on the desired outcome.

  • Exploiting Inherent Reactivity: For reactions like acylation, the difference in nucleophilicity can be used. For instance, amino groups are generally more nucleophilic than hydroxyl groups, allowing for selective N-acylation under controlled conditions.[5]

  • Condition-Controlled Reactions: The choice of catalyst and reaction conditions can favor one pathway over another. For example, Fischer esterification (acid catalyst with excess alcohol) specifically targets the carboxylic acid.[6][7]

  • Use of Protecting Groups: When inherent selectivity is insufficient, a protecting group strategy is essential.[8] This involves masking a more reactive functional group to allow a reaction to occur at a less reactive site. The protecting group is then removed in a subsequent step.[8][9]

G start Start: Derivatization Goal q1 Target Functional Group? start->q1 ester Esterify -COOH q1->ester Carboxylic Acid ether Alkylate/Acylate -OH q1->ether Phenolic Hydroxyl fischer Strategy: Fischer Esterification (Acid Catalyst + Alcohol) ester->fischer coupling Strategy: Coupling Agents (EDC, DCC, etc.) ester->coupling protect Strategy: Protect -COOH first (e.g., as a methyl ester) ether->protect react_oh React at Phenolic -OH protect->react_oh deprotect Deprotect -COOH react_oh->deprotect

Caption: General strategic workflow for selective derivatization.

Q3: When should I consider using a protecting group?

A protecting group is necessary when you need to perform a reaction on a less reactive functional group in the presence of a more reactive one that would otherwise interfere.

  • To derivatize the phenol: The carboxylic acid is more acidic and can be more easily activated. To perform O-alkylation or O-acylation on the phenol without interference, you should first protect the carboxylic acid, typically as an ester (e.g., methyl or benzyl ester).[8][10]

  • To derivatize the amide: This is less common, but if a reaction required harsh basic conditions that could deprotonate the phenol or carboxylic acid, both would need to be protected (e.g., as a benzyl ether and benzyl ester, respectively).

The ideal protecting group is easy to install in high yield, stable to the subsequent reaction conditions, and easy to remove in high yield without affecting the rest of the molecule.[8]

Section 2: Troubleshooting Guide: Derivatization of the Carboxylic Acid Group (Esterification)

Esterification is one of the most common derivatization reactions for this molecule. Below are solutions to frequently encountered issues.

Q4: My Fischer esterification is giving a very low yield. What are the common causes and solutions?

Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol under acidic catalysis.[6][7] Low yields are almost always due to the equilibrium not favoring the product side.

Common Causes & Solutions:

  • Insufficient Catalyst: Ensure you are using a catalytic amount of a strong acid like concentrated H₂SO₄ or TsOH.[6]

  • Water in the Reaction: The presence of water in your reagents (especially the alcohol) will push the equilibrium back towards the starting materials. Use anhydrous solvents and reagents.

  • Reversibility: The reaction is reversible. To drive it forward, you must either use a large excess of the alcohol (often as the solvent) or actively remove the water as it forms.[7][11]

  • Steric Hindrance: If the alcohol is bulky, the reaction rate will be significantly slower.[12][13] In this case, longer reaction times, higher temperatures, or switching to a more potent activation method (like using coupling reagents) is recommended.

G start Problem: Low Ester Yield q1 Is the reaction at equilibrium? start->q1 q2 Is water being removed? q1->q2 Yes sol1 Solution: - Use large excess of alcohol. - Remove water (Dean-Stark). q1->sol1 No q3 Is the alcohol sterically hindered? q2->q3 Yes sol2 Solution: - Use anhydrous reagents. - Add molecular sieves. q2->sol2 No sol3 Solution: - Increase reaction time/temp. - Switch to coupling reagents (EDC). q3->sol3 Yes end Yield Optimized q3->end No sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting flowchart for Fischer esterification.

Q5: I am recovering unreacted starting material after my esterification reaction. How can I drive the reaction to completion?

This is directly related to the equilibrium issue in Q4. According to Le Chatelier's principle, you must shift the equilibrium to the product side.

  • Increase Reactant Concentration: Use the alcohol as the solvent. A 10-fold excess or greater can dramatically increase yield.[11]

  • Remove a Product: Water is the easiest product to remove. This can be done using a Dean-Stark apparatus, which physically separates the water-toluene azeotrope that forms during reflux.[11] Alternatively, adding molecular sieves to the reaction mixture can sequester the water.

  • Switch to an Irreversible Method: Instead of an equilibrium-based method, use a coupling reagent like EDC or DCC. These reagents activate the carboxylic acid to form a highly reactive intermediate that reacts with the alcohol in a non-reversible manner.[3][14]

Q6: I am observing side products. What are they likely to be and how can I prevent them?

Under harsh Fischer esterification conditions (high temperature, strong acid), side reactions can occur.

  • O-Acylation of the Phenol: It's possible to form a di-ester, especially if an acylating agent like an acid chloride is used instead of Fischer conditions. To avoid this, use classic Fischer esterification, which is highly selective for the carboxylic acid.

  • Decomposition: Prolonged heating at high temperatures can lead to decomposition, often indicated by the formation of colored impurities. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

  • Alkylation of the Aromatic Ring: While less common with simple alcohols, reactions with olefins in the presence of strong acid catalysts can lead to Friedel-Crafts alkylation on the electron-rich aromatic ring.[15]

Q7: Which amide coupling reagents are best for forming an ester with a sensitive alcohol, and what are the optimal conditions?

For sensitive or sterically hindered alcohols where Fischer esterification fails, carbodiimide coupling agents are an excellent alternative.[14] These reactions are typically run under mild, anhydrous conditions at room temperature.

Coupling Reagent CombinationBaseSolventKey Advantages & Considerations
EDC / DMAP (DMAP is catalytic base)DCM, DMFHighly efficient for ester formation. DMAP acts as an acyl transfer agent. EDC byproducts are water-soluble, simplifying workup.[16]
DCC / DMAP (DMAP is catalytic base)DCMVery effective, but the dicyclohexylurea (DCU) byproduct is a solid that must be filtered off. Can be problematic for purification.
HATU / DIPEA DIPEADMF, CH₃CNVery powerful coupling agent, often used for difficult amide bond formations, but also effective for esters. Byproducts are water-soluble.[16]

Note: EDC is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DMAP is 4-Dimethylaminopyridine; DCC is Dicyclohexylcarbodiimide; HATU is 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA is N,N-Diisopropylethylamine.

Section 3: Troubleshooting Guide: Derivatization of the Phenolic Hydroxyl Group

Modifying the phenol requires careful consideration of the more reactive carboxylic acid group.

Q8: I'm trying to perform an O-acylation on the phenol, but I'm getting reaction at the carboxylic acid instead. How can I improve selectivity?

This is a classic selectivity problem. Direct acylation with a reagent like acetyl chloride will likely produce a mixture of products.

  • Protect the Carboxylic Acid: This is the most reliable method. First, convert the carboxylic acid to a methyl or ethyl ester using Fischer esterification (see Protocol 3).[17] With the carboxylic acid protected, you can then perform the O-acylation on the phenol using your desired acylating agent (e.g., an acid chloride or anhydride) and a base like pyridine or triethylamine. Finally, you can hydrolyze the methyl ester back to a carboxylic acid under basic conditions if needed.[8]

  • Chemoselective Enzymatic Acylation: In some cases, lipases can show high selectivity for one functional group over another, providing a green chemistry alternative.[18]

Q9: My O-alkylation (ether synthesis) is not working. What factors should I investigate?

O-alkylation, typically a Williamson ether synthesis, involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

  • Choice of Base: The base must be strong enough to deprotonate the phenol but not so strong that it causes side reactions. Common choices include K₂CO₃, NaH, or Cs₂CO₃. The pKa of the phenol is the key parameter.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically required to dissolve the phenoxide salt and promote the Sₙ2 reaction.

  • Leaving Group: The alkyl halide should have a good leaving group (I > Br > Cl).

  • Protection is Key: Attempting this reaction without first protecting the carboxylic acid is highly problematic. The base will deprotonate the more acidic carboxylic acid first, forming a carboxylate that is a poor nucleophile and preventing the desired reaction. Always protect the -COOH group before attempting O-alkylation.

Section 4: Experimental Protocols

The following protocols are generalized starting points and should be optimized based on the specific substrate and analytical monitoring.

Protocol 1: Fischer Esterification of 2-Hydroxy-5-propanamidobenzoic Acid (to form Methyl Ester)
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-Hydroxy-5-propanamidobenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (20-50 eq, serving as solvent and reagent).

  • Catalyst: While stirring, slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise.[1]

  • Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into a beaker of ice water. Neutralize carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: EDC/DMAP-Mediated Esterification
  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Hydroxy-5-propanamidobenzoic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Activation: Cool the mixture to 0°C in an ice bath. Add EDC (1.2-1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS (typically 2-6 hours).

  • Workup: Once complete, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 3: Protection of the Carboxylic Acid as a Methyl Ester

This protocol is identical to Protocol 1 . The resulting methyl ester is the "protected" form of the molecule, which can then be used in subsequent reactions to modify the phenolic hydroxyl group.

Section 5: Product Purification and Analysis

Q10: What are the recommended methods for purifying my derivatized product?
  • Recrystallization: If your product is a stable solid, this is an excellent method for achieving high purity.

  • Silica Gel Column Chromatography: This is the most common method for purifying reaction mixtures, separating compounds based on polarity. A gradient of ethyl acetate in hexanes is a common starting point.

  • Preparative HPLC: For difficult separations or to achieve very high purity (>95%), reverse-phase preparative HPLC is a powerful tool.[19]

Q11: Which analytical techniques are best for confirming the structure of my final compound?

A combination of techniques is essential for unambiguous structure confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring reaction progress and confirming the molecular weight of the desired product.[19][20]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[20][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structure elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, confirming that the derivatization occurred at the intended position.[23]

Section 6: References

  • G. L. Patrick. (2015). An Introduction to Drug Synthesis. Oxford University Press.

  • Westfield State University. Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Retrieved from [Link]

  • Unknown Author. Ester Derivatives of Salicylic Acid. Retrieved from [Link]

  • Paola B. et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Bioconjugate Chemistry. Retrieved from [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Paola B. et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. Retrieved from [Link]

  • Krishna P. Kaliappan. (2020). Protecting Groups. IIT Bombay. Retrieved from [Link]

  • Tohoku University. (2023). Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • M. E. S. T. et al. (2022). Synthesis of new ester derivatives of salicylic acid and evaluation of their COX inhibitory potential. PubMed. Retrieved from [Link]

  • D'Souza & Nagaraju. Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Indian Journal of Chemistry. Retrieved from [Link]

  • R. L. May. (1946). Esterification of salicylic acid. Google Patents. Retrieved from

  • H. A. Al-Trawneh. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. ResearchGate. Retrieved from [Link]

  • G. L. Patrick. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from [Link]

  • V. Istudor et al. (2010). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Salicylic acid. Retrieved from [Link]

  • Slideshare. (2016). Protecting Groups In Organic Synthesis. Retrieved from [Link]

  • H. A. Al-Trawneh. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • Google Patents. (2023). An environment-friendly process for selective acylation of aminophenol. Retrieved from

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Scribd. Analytical Methods for Salicylic Acid. Retrieved from [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Y. Wang et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH. Retrieved from [Link]

  • P. D. T. et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Retrieved from [Link]

  • A. S. K. et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Fisher Scientific. Amide Synthesis. Retrieved from [Link]

  • Google Patents. (1991). Method for making aminophenols and their amide derivatives. Retrieved from

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O - acylation?. Retrieved from [Link]

  • University of Calgary. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • A. V. et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Retrieved from [Link]

  • Kwantlen Polytechnic University. (2022). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry. Retrieved from [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021). Metabolites. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]

  • V. V. et al. (2012). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Retrieved from [Link]

  • M. M. et al. (2017). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 2-hydroxy-5-aminobenzoic acid. Retrieved from

  • G. C. Paffenbarger et al. (1953). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of the American Dental Association. Retrieved from [Link]

  • T. Santa et al. (2004). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

Sources

minimizing by-product formation in 2-Hydroxy-5-propanamidobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-propanamidobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this compound. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategy.

I. Synthesis Overview & Key Challenges

The synthesis of 2-Hydroxy-5-propanamidobenzoic acid typically involves the N-acylation of 5-amino-2-hydroxybenzoic acid with an appropriate propanoylating agent, such as propanoyl chloride or propanoic anhydride. While seemingly straightforward, this reaction presents several challenges stemming from the multiple reactive sites on the starting material. Key challenges include controlling selectivity (N-acylation vs. O-acylation), preventing di-acylation, and managing potential decarboxylation.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes, recommended solutions, and preventative measures.

FAQ 1: Low Yield of the Desired Product

Question: I am getting a very low yield of 2-Hydroxy-5-propanamidobenzoic acid. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent issue and can be attributed to several factors, ranging from suboptimal reaction conditions to degradation of the starting material or product.

A. Probable Causes & Solutions:

  • Incomplete Reaction: The acylation may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1][2]. If starting material is still present after the expected reaction time, consider increasing the reaction time or temperature moderately. However, be cautious with temperature, as it can promote side reactions[3].

  • Hydrolysis of Acylating Agent: Propanoyl chloride and propanoic anhydride are highly reactive and susceptible to hydrolysis by moisture.[4]

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. It is often beneficial to use a slight excess (1.1-1.3 equivalents) of the acylating agent to compensate for any minor hydrolysis.

  • Poor Solubility of Starting Material: 5-amino-2-hydroxybenzoic acid has limited solubility in many common organic solvents.

    • Solution: Choose a suitable solvent system. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) with a co-solvent or a base can be effective. The use of a base like pyridine or triethylamine not only acts as an acid scavenger but can also help in solubilizing the starting material.

  • Product Loss During Workup and Purification: The product is a polar molecule and might be lost during aqueous workup or adhere to silica gel during chromatography.

    • Solution: During aqueous workup, ensure the pH is carefully adjusted to precipitate the product fully. Saturation of the aqueous phase with sodium chloride can sometimes reduce the solubility of the product and improve recovery. For purification, consider reverse-phase chromatography if silica gel chromatography proves problematic. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) is often the most effective purification method for this type of compound.

B. Experimental Protocol: Optimizing Reaction Conditions

ParameterRecommendationRationale
Solvent Anhydrous DMF or DCMGood solubility for reactants, aprotic nature prevents reaction with acylating agent.
Acylating Agent Propanoyl Chloride (1.1-1.2 eq.)Highly reactive, ensures complete reaction. Slight excess accounts for potential hydrolysis.[4][5]
Base Pyridine or Triethylamine (2.0-2.2 eq.)Acts as a nucleophilic catalyst and scavenges the HCl by-product, driving the reaction forward.[5][6]
Temperature 0 °C to Room TemperatureStarting at a lower temperature helps control the exothermic reaction and minimizes side products.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the highly reactive acyl chloride.
FAQ 2: Presence of a Major By-product with a Similar Polarity

Question: My crude product shows a significant impurity with a polarity very close to my desired product, making it difficult to separate by column chromatography. What could this by-product be?

Answer:

The most likely culprit is the O-acylated isomer, 5-amino-2-(propanoyloxy)benzoic acid . The starting material, 5-amino-2-hydroxybenzoic acid, has two nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). While the amino group is generally a stronger nucleophile than the hydroxyl group, O-acylation can still occur, particularly under certain conditions.

A. Mechanistic Insight: N- vs. O-Acylation

The nitrogen atom of the amino group is more nucleophilic than the oxygen of the hydroxyl group. This is because nitrogen is less electronegative than oxygen, and its lone pair of electrons is more available for donation.[7] Therefore, N-acylation is kinetically favored. However, the reaction conditions can influence the selectivity.

B. Minimizing O-Acylation:

  • Control of Basicity: The choice and amount of base are critical.

    • Weak, non-nucleophilic bases like triethylamine or diisopropylethylamine (DIPEA) are preferred. They are sufficient to scavenge the generated acid (HCl) without significantly deprotonating the phenolic hydroxyl group.

    • Strong bases (e.g., NaOH, KOH) or an excess of a moderately strong base can deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide ion, which will readily attack the acyl chloride, leading to increased O-acylation.

  • Temperature Control:

    • Run the reaction at a lower temperature (e.g., starting at 0 °C). N-acylation has a lower activation energy and will predominate at lower temperatures. Higher temperatures can provide enough energy to overcome the activation barrier for O-acylation.

C. Visualizing the Competing Pathways

The following diagram illustrates the competition between N-acylation and O-acylation.

G SM 5-Amino-2-hydroxy- benzoic Acid NP Desired Product (N-Acylation) SM->NP N-attack (Favored, more nucleophilic) OP By-product (O-Acylation) SM->OP O-attack (Less favored) AC Propanoyl Chloride AC->NP AC->OP

Caption: Competing N- and O-acylation pathways.

FAQ 3: Identification of Multiple Acylation Products

Question: I'm observing a less polar by-product in my reaction mixture, which I suspect is a di-acylated species. How can I confirm this and prevent its formation?

Answer:

The formation of a di-acylated product, 2-(propanoyloxy)-5-propanamidobenzoic acid , is a common issue, especially when using a large excess of the acylating agent or extended reaction times at elevated temperatures.

A. Confirmation of Di-acylation:

  • Mass Spectrometry (MS): The di-acylated product will have a molecular weight corresponding to the addition of two propanoyl groups to the starting material.

  • ¹H NMR Spectroscopy: The spectrum of the di-acylated product will lack the signals for both the -NH₂ and -OH protons. You will observe a new amide N-H proton signal and the characteristic signals for two separate propanoyl groups.

  • ¹³C NMR Spectroscopy: You will observe two distinct amide/ester carbonyl signals.

  • FT-IR Spectroscopy: The spectrum will show an amide C=O stretch (around 1650-1680 cm⁻¹) and an ester C=O stretch (around 1735-1750 cm⁻¹), but will lack the broad O-H stretch of the starting material.[8]

B. Prevention Strategy:

The key to preventing di-acylation is precise control over the stoichiometry of the acylating agent.

  • Stoichiometry: Use no more than 1.1-1.2 equivalents of propanoyl chloride.

  • Mode of Addition: Add the propanoyl chloride dropwise to the solution of the amine at a low temperature (0 °C). This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

  • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the slower di-acylation of the desired product.

C. Logical Workflow for Troubleshooting Multiple Acylations

G cluster_outcome Analysis of Crude Product cluster_remedy Corrective Actions start Reaction Start check_sm Monitor by TLC/HPLC: Is Starting Material (SM) consumed? start->check_sm check_sm->start No, continue reaction analyze Analyze Crude Product (NMR, MS) check_sm->analyze Yes is_diacylated Is Di-acylated Product Present? analyze->is_diacylated is_o_acylated Is O-acylated Product Present? is_diacylated->is_o_acylated No remedy_di Reduce Acyl Chloride eq. Add Dropwise at 0°C is_diacylated->remedy_di Yes success Main Product is N-acylated Proceed to Purification is_o_acylated->success No remedy_o Use Weaker Base Lower Reaction Temp is_o_acylated->remedy_o Yes remedy_di->start Restart with new conditions remedy_o->start Restart with new conditions

Caption: Troubleshooting workflow for acylation side reactions.

FAQ 4: Product Decomposition During Reaction or Workup

Question: I suspect my product is decomposing, as I'm seeing a new, more polar spot on TLC and observing gas evolution, especially at higher temperatures. What is happening?

Answer:

Salicylic acid and its derivatives can undergo decarboxylation (loss of CO₂) at elevated temperatures, especially under acidic or basic conditions. In your case, the likely decomposition product is 4-amino-2-propanamidophenol .

A. Mechanism of Decarboxylation:

The carboxylic acid group can be eliminated as carbon dioxide, particularly when the aromatic ring is activated by electron-donating groups like the hydroxyl and amino/amido groups. This process is often catalyzed by heat.

B. Prevention and Mitigation:

  • Temperature Control: This is the most critical factor. Maintain the reaction temperature at or below room temperature if possible. Avoid prolonged heating during both the reaction and any subsequent purification steps (like recrystallization).

  • pH Control During Workup: During the aqueous workup, avoid strongly acidic or strongly basic conditions for extended periods. When acidifying to precipitate the product, do so at a low temperature (ice bath) and collect the product promptly.

  • Storage: Store the final product in a cool, dark, and dry place to prevent slow decomposition over time.

C. Analytical Evidence for Decarboxylation:

  • ¹H NMR: The aromatic signals will change, and the characteristic carboxylic acid proton signal (typically >10 ppm) will be absent.

  • Gas Evolution: Visible bubbling (CO₂) during the reaction at higher temperatures is a strong indicator.

  • TLC/HPLC: The decarboxylated product will have a different retention time/Rf value, often being more nonpolar than the carboxylic acid starting material.

III. Purification and Characterization

A. Recommended Purification Protocol: Recrystallization

For many batches, recrystallization is superior to chromatography for obtaining high-purity material.

  • Solvent Selection: A mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, acetone) and a non-polar solvent in which it is less soluble (e.g., water, hexanes) is ideal.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot polar solvent.

    • Slowly add the non-polar "anti-solvent" until the solution becomes slightly turbid.

    • If necessary, add a drop or two of the polar solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

B. Key Spectroscopic Data for Product Confirmation

Technique Expected Signature for 2-Hydroxy-5-propanamidobenzoic acid
¹H NMR - Aromatic protons with specific splitting patterns. - Amide N-H proton (singlet or broad singlet). - Carboxylic acid O-H proton (broad singlet, often >10 ppm). - Phenolic O-H proton (singlet). - Propanoyl group signals (triplet and quartet).
¹³C NMR - Aromatic carbon signals. - Amide carbonyl carbon (~168-172 ppm). - Carboxylic acid carbonyl carbon (~170-175 ppm). - Propanoyl group carbons.
FT-IR - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹). - Phenolic O-H stretch (~3200-3600 cm⁻¹). - N-H stretch from amide (~3300 cm⁻¹). - Two distinct C=O stretches: one for the carboxylic acid (~1680-1710 cm⁻¹) and one for the amide (~1650 cm⁻¹).
Mass Spec Molecular ion peak corresponding to the calculated exact mass of C₁₀H₁₁NO₄.

IV. References

  • CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid. Google Patents.

  • 2-Hydroxy-5-methylbenzoic acid(89-56-5) - ChemicalBook. (URL not provided)

  • Synthesis of 2-propoxy-5-methylbenzoic acid. (URL not provided)

    • 4-Aminosalicylic acid and its derivatives. Part III. Some reactions of 2-acetoxy-4-nitrobenzoyl chloride and the synthesis of some aryl esters of 4-aminosalicylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • Quantum-chemical study of the carboxylation reaction of 4-aminophenol, 4-acetylaminophenol and their salts in the synthesis of 5-aminosalicylic acid - Эдиторум - Editorum. (URL not provided)

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.

  • 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. [Link]

  • US2558298A - Method of preparing 4-aminosalicylic acid - Google Patents.

  • 2-Hydroxy-5-(prop-2-enamido)benzoic acid | 39833-78-8 | PBA83378 - Biosynth. (URL not provided)

  • During the formation of paracetamol why do you get N-acylation instead of O- acylation? - Quora. [Link]

  • Benzoic acid, 2-hydroxy-5-methyl-, methyl ester - the NIST WebBook. [Link]

  • AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... - Tuttee Academy. [Link]

  • 4-Aminosalicylic acid synthesis - ChemicalBook. (URL not provided)

  • Synthesis of β-hydroxy carboxylic acids, esters and amides - Organic Chemistry Portal. [Link]

  • Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. (URL not provided)

  • Acyl chloride - Wikipedia. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. [Link]

  • Leveraging the Alliance™ iS Bio HPLC System as a Modern HPLC for Peptide Drug Substances Analysis in QC Environments. (URL not provided)

  • Acylation of N-Aryl systems using acyl chlorides : r/Chempros - Reddit. [Link]

  • Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method - JOCPR. [Link]

  • Effect of Temperature on the Purity and Yield of Aspirin - AWS. [Link]

  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB - MDPI. [Link]

  • HPLC method for simultaneous determination of impurities and degradation products in Cardiazol - Pharmacia. [Link]

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate. [Link]

  • US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents.

  • reaction between acyl chlorides and amines - addition / elimination - Chemguide. [Link]

  • 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid AldrichCPR | Sigma-Aldrich. (URL not provided)

  • Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed. [Link]

  • US3816521A - Process for the production of p-hydroxy benzoic acid - Google Patents.

  • (PDF) INFLUENCE OF TEMPERATURE AND PH ON THE DECOMPOSITION KINETICS OF PERACETIC ACID IN AQUEOUS SOLUTIONS - ResearchGate. [Link]

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC - NIH. [Link]

  • US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents.

  • Chemical Properties of Propanoic acid, 2-hydroxy-2-methyl-, methyl ester (CAS 2110-78-3). (URL not provided)

Sources

Technical Support Center: A Guide to Addressing Cytotoxicity of 2-Hydroxy-5-propanamidobenzoic Acid and Related Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request requires a comprehensive approach to address the potential cytotoxicity of 2-Hydroxy-5-propanamidobenzoic acid. As a Senior Application Scientist, this guide is structured to provide both foundational knowledge and practical, actionable troubleshooting advice for researchers encountering challenges in their cell-based assays.

This guide provides a structured approach to understanding, troubleshooting, and mitigating unexpected cytotoxicity when working with 2-Hydroxy-5-propanamidobenzoic acid. While direct public data on this specific molecule is limited, we can infer its properties and potential cellular interactions from its structural class—a derivative of 5-aminosalicylic acid. This family of compounds, including various hydroxybenzoic acids, is known for a range of biological activities, and understanding their behavior in vitro is critical for accurate experimental outcomes.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when working with novel compounds like 2-Hydroxy-5-propanamidobenzoic acid.

Q1: What are the potential mechanisms of cytotoxicity for a hydroxybenzoic acid derivative?

Q2: I'm observing high cytotoxicity even at low concentrations. What are the immediate troubleshooting steps?

A: If you observe unexpectedly high cytotoxicity, it is crucial to first rule out experimental artifacts before investigating compound-specific effects.

  • Verify Compound Concentration: Double-check all calculations for stock solution preparation and serial dilutions.

  • Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic, typically below 0.5%.[6] Run a vehicle-only control to confirm.

  • Check for Contamination: Visually inspect your cell culture plates for any signs of microbial contamination, which can confound cytotoxicity assay results.[6]

  • Evaluate Compound Stability & Solubility: Confirm that your compound is fully dissolved in the media and has not precipitated, as precipitates can cause physical stress to cells.

Q3: How do I select an appropriate starting concentration range for my cytotoxicity experiments?

A: For a novel compound, it is best to start with a broad range of concentrations covering several orders of magnitude (e.g., from nanomolar to high micromolar or even millimolar, depending on solubility). This dose-response screening will help identify the concentration at which a biological effect is first observed and establish the IC50 (half-maximal inhibitory concentration). For related compounds, IC50 values have been observed to vary widely, from ~8 µM to over 100 µM, depending on the specific derivative and cell line used.[5][7]

Q4: Can the cell culture medium itself interfere with my compound or assay?

A: Yes, components within the cell culture medium can interact with your compound or the assay reagents. For example, phenol red, a common pH indicator, can interfere with the absorbance readings in colorimetric assays like the MTT assay.[6][8] Using a phenol red-free medium during the assay incubation step can mitigate this issue.[6] Furthermore, some media components, like cysteine or certain metal ions, can impact the stability of drug products and potentially influence cellular responses.[9]

Part 2: In-Depth Troubleshooting Guides

This section provides structured solutions to specific problems encountered during cytotoxicity testing.

Issue 1: High Variability Between Replicate Wells

High variability can mask the true effect of the compound and make data interpretation unreliable.

Potential Cause Explanation & Troubleshooting Steps
Inconsistent Cell Seeding Uneven cell numbers across wells will lead to different baseline signals. Solution: Ensure you have a single-cell suspension before plating. Count cells accurately using a hemocytometer or automated cell counter. Mix the cell suspension gently but thoroughly between plating replicates.[10][11]
"Edge Effect" Wells on the perimeter of a 96-well plate are prone to faster evaporation, leading to increased concentrations of media components and your test compound. Solution: To minimize this, fill the outer wells with sterile PBS or culture medium without cells and use only the inner 60 wells for your experiment.[12] Using a plate sealer can also help maintain humidity.[12]
Pipetting Errors Inaccurate or inconsistent pipetting of cells, compound, or assay reagents is a common source of variability. Solution: Ensure your pipettes are calibrated. Use fresh tips for each replicate. When adding reagents, dispense them consistently, for example, by touching the tip to the side of the well just above the liquid surface.
Incomplete Solubilization of Formazan (MTT Assay) If the purple formazan crystals in an MTT assay are not fully dissolved, absorbance readings will be inconsistent. Solution: Ensure the solubilization buffer is added to all wells and mixed thoroughly. Increase the incubation time with the solubilizing agent until all visible crystals are dissolved.[11][12]
Issue 2: Test Compound Precipitates in Culture Medium

Compound precipitation can lead to inaccurate dosing and physical stress on cells.

Potential Cause Explanation & Troubleshooting Steps
Poor Aqueous Solubility Many organic compounds have limited solubility in aqueous culture media. Solution: Determine the solubility limit of 2-Hydroxy-5-propanamidobenzoic acid in your specific medium. Prepare a high-concentration stock in a suitable solvent like DMSO, but ensure the final concentration in the media is low (<0.5%).[6]
Interaction with Media Components The compound may react with or be precipitated by components in the serum or basal medium. Solution: Prepare the final dilution of the compound in a small volume of medium immediately before adding it to the wells. Visually inspect for precipitation under a microscope after adding it to the cells. Consider using a serum-free medium for the duration of the compound treatment if serum is suspected to be the cause.[6]
pH or Temperature Changes The solubility of a compound can be sensitive to pH and temperature. Solution: Ensure your culture medium is properly buffered and equilibrated to 37°C before adding the compound.
Issue 3: Low or No Signal in Viability Assay (e.g., MTT, XTT)

Low signal suggests that the assay is not detecting viable cells effectively.

Potential Cause Explanation & Troubleshooting Steps
Insufficient Cell Number If too few cells are seeded, the metabolic activity may be too low to generate a detectable signal. Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line in your chosen plate format (e.g., 96-well). A starting range of 1,000 to 100,000 cells per well is common.[6]
Short Incubation Time The incubation period with the assay reagent (e.g., MTT) may be too short for sufficient conversion to the colored product. Solution: Optimize the incubation time. For MTT, this is typically 1-4 hours, but it can vary between cell lines.[6][11]
Cells Are Not Proliferating If cells are stressed or not healthy, they will have low metabolic activity. Solution: Use cells that are in the logarithmic growth phase and have a low passage number.[6] Allow cells to adhere and recover for at least 24 hours after plating before adding the test compound.[11]

Part 3: Key Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions

Accurate compound preparation is fundamental to reproducible results.

  • Prepare a High-Concentration Stock Solution: Weigh out a precise amount of 2-Hydroxy-5-propanamidobenzoic acid and dissolve it in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Create an Intermediate Dilution: On the day of the experiment, thaw a stock aliquot. Prepare an intermediate dilution in cell culture medium. For example, if your highest final concentration is 100 µM and you add 10 µL to a 100 µL well volume, your intermediate stock should be 1 mM. Note: This is the step where precipitation is most likely to occur. Visually confirm solubility.

  • Perform Serial Dilutions: Using the intermediate dilution, perform serial dilutions in cell culture medium to prepare the working concentrations for your dose-response curve.

Protocol 2: Standard MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess cell viability based on mitochondrial reductase activity.[12][13][14]

  • Cell Seeding: Harvest cells in logarithmic growth phase. Count the cells and dilute to the optimal seeding density in fresh culture medium. Dispense the cell suspension into a 96-well plate and incubate for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Remove the old medium. Add fresh medium containing the various concentrations of 2-Hydroxy-5-propanamidobenzoic acid, the vehicle control (medium with DMSO), and a negative control (medium only). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[10][11]

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of MTT Solubilization Solution (e.g., acidified isopropanol or DMSO) to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10][11] Calculate the percentage of cell viability relative to the vehicle control.

Part 4: Data Interpretation & Visualization

Visual workflows can clarify complex experimental and troubleshooting processes.

Diagram 1: General Cytotoxicity Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_cells Prepare & Count Cells seed_plate Seed 96-Well Plate prep_cells->seed_plate prep_compound Prepare Compound Dilutions treat_cells Treat with Compound & Controls prep_compound->treat_cells incubate_attach Incubate (24h) for Attachment seed_plate->incubate_attach incubate_attach->treat_cells incubate_treat Incubate (24-72h) treat_cells->incubate_treat add_reagent Add Viability Reagent (e.g., MTT) incubate_treat->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read_plate Read Plate (Spectrophotometer) incubate_reagent->read_plate analyze_data Calculate % Viability & Plot IC50 Curve read_plate->analyze_data

Caption: A standard workflow for in vitro cytotoxicity testing.

Diagram 2: Troubleshooting Unexpected Cytotoxicity

G start Unexpected High Cytotoxicity Observed check_solvent Is Vehicle Control Toxic? start->check_solvent check_solubility Is Compound Precipitating? check_solvent->check_solubility No fix_solvent Reduce Solvent Concentration (<0.5%) check_solvent->fix_solvent Yes check_contamination Evidence of Contamination? check_solubility->check_contamination No fix_solubility Optimize Solvent System or Lower Concentration check_solubility->fix_solubility Yes check_cells Are Cells Healthy (Passage #, Morphology)? check_contamination->check_cells No fix_contamination Discard Culture, Use Fresh Stocks check_contamination->fix_contamination Yes fix_cells Use Lower Passage, Healthy Cells check_cells->fix_cells No conclusion True Compound Cytotoxicity check_cells->conclusion Yes

Caption: A decision tree for troubleshooting cytotoxic results.

References

  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. 2019-05-01.
  • Lecture 18: In vitro Cytotoxicity Analysis. YouTube. 2025-02-24.
  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. 2025-01-23.
  • [Mechanisms of cytotoxic action of a series of directionally synthesized heterocyclic hydroxamic acids]. PubMed.
  • Cytotoxic and apoptotic effects of hydroxytyrosol on ovarian cancer cell lines. DergiPark. 2016-06-01.
  • Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97. PMC - NIH.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. 2023-11-09.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • Cell culture media impact on drug product solution stability. PubMed. 2016-07-08.

Sources

Technical Support Center: Enhancing the Bioavailability of 2-Hydroxy-5-propanamidobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-propanamidobenzoic acid and its derivatives. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the preclinical development of this chemical series, with a primary focus on overcoming the critical hurdle of poor oral bioavailability.

The therapeutic potential of novel chemical entities, such as the derivatives of 2-Hydroxy-5-propanamidobenzoic acid, is often limited by their physicochemical properties.[1] These compounds, belonging to a class of substituted benzoic acids, frequently exhibit poor aqueous solubility and/or membrane permeability, which restricts their ability to be absorbed into systemic circulation after oral administration.[2][3][4] This guide provides a troubleshooting framework and detailed protocols to systematically address and overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your strategy.

Q1: What is bioavailability and why is it a primary concern for my compound? A: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[5][6] For oral drugs, low bioavailability can lead to insufficient therapeutic effect, high inter-patient variability, and unpredictable dose-responses. Factors like poor solubility, low dissolution rate, poor membrane permeability, and first-pass metabolism are common causes.[2][7][8][9] Derivatives of 2-Hydroxy-5-propanamidobenzoic acid, due to their aromatic structure and potential for strong crystal lattice formation, are predisposed to low aqueous solubility, making bioavailability a key challenge.

Q2: How do I determine the Biopharmaceutics Classification System (BCS) class of my derivative? A: The BCS framework classifies drugs based on their aqueous solubility and intestinal permeability.[10]

  • Solubility: Determine the highest dose's solubility in 250 mL of aqueous media across a pH range of 1.2 to 6.8. If it dissolves, it is "highly soluble."

  • Permeability: This is typically assessed using in vitro models like Caco-2 cell monolayers. High permeability is generally defined as an absorption of 90% or more.[11] Your derivative will likely fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability), both of which require formulation strategies to enhance bioavailability.[2][12][13]

Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble acidic drug? A: The main goal is to increase the concentration of the dissolved drug at the site of absorption.[14] Key strategies include:

  • Particle Size Reduction: Micronization and nanocrystal technology increase the surface area for dissolution.[15][16][17]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state prevents the drug from arranging in a stable crystal lattice, thereby increasing its apparent solubility and dissolution rate.[14][18]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) dissolve the drug in a mix of oils and surfactants, forming a fine emulsion in the gut, which enhances absorption through lipid pathways.[13][17][19]

  • Prodrug Approach: Chemically modifying the molecule to create a more soluble or permeable version that converts back to the active drug in vivo.[10][20][21]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[7][15]

Q4: Should I focus on improving solubility or permeability first? A: For BCS Class II compounds, the dissolution rate is the limiting factor, so enhancing solubility is the primary goal.[2] For BCS Class IV, both solubility and permeability are problematic. Often, strategies like lipid-based formulations (SEDDS) or nanotechnology can simultaneously address both issues.[22][23][24] It is often most efficient to first tackle the solubility challenge, as a drug must be in solution to be absorbed.

Section 2: Troubleshooting Guides

This section provides a problem-oriented approach to common experimental hurdles.

Guide 1: Issue - My compound shows poor aqueous solubility (<100 µg/mL) in physiological pH ranges.
  • Causality: The low solubility of 2-Hydroxy-5-propanamidobenzoic acid derivatives is often due to a stable crystalline structure (high lattice energy) and the molecule's overall lipophilicity. The carboxylic acid and phenolic hydroxyl groups provide some ionizable character, but this may not be sufficient to overcome the hydrophobicity of the core structure.

  • Solutions & Methodologies:

    • Amorphous Solid Dispersions (ASDs): This is a powerful technique for BCS Class II/IV compounds.[14][18] By converting the drug to a high-energy amorphous state and dispersing it within a hydrophilic polymer, you can achieve a state of supersaturation upon dissolution.

      • Actionable Advice: Start by screening polymers for miscibility and stabilization. Hot-melt extrusion (HME) and spray drying are the leading manufacturing technologies.[25][26] The choice of polymer is critical for maintaining the amorphous state and preventing recrystallization in the gut.[25]

Polymer CarrierCommon Solvents for Spray DryingKey Advantages
PVP K30 Methanol, Ethanol, WaterGood solubilizer, widely used.
Soluplus® Acetone, EthanolAmphiphilic nature, can form micelles.[26]
HPMC-AS Acetone, Methanol/DCMExcellent at preventing recrystallization, particularly for acidic drugs.
Kollidon® VA64 Ethanol, IsopropanolGood for HME due to lower glass transition temperature.[27]
Guide 2: Issue - My formulation shows improved solubility but low permeability in Caco-2 assays.
  • Causality: Even if solubilized, the molecule may struggle to cross the intestinal epithelium. This can be due to its molecular size, polarity, or because it is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport compounds back into the intestinal lumen.

  • Solutions & Methodologies:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): This is a highly effective strategy for overcoming both solubility and permeability challenges.[13][28] The formulation, consisting of oils, surfactants, and co-solvents, spontaneously forms a fine oil-in-water emulsion upon contact with gastrointestinal fluids.[19][29]

      • Actionable Advice: The mechanism involves presenting the drug in a solubilized state within small lipid droplets, which can be absorbed via lipid transport pathways.[13] Certain excipients used in SEDDS (e.g., Tween 80, Labrasol®) can also inhibit P-gp, thereby reducing efflux and increasing net absorption.[25] The initial step is to screen oils and surfactants for their ability to dissolve the drug and create a stable emulsion.

    • Prodrug Approach: This involves chemically modifying the parent drug to create a more permeable derivative. The promoiety is designed to be cleaved in vivo to release the active drug.

      • Actionable Advice: For 2-Hydroxy-5-propanamidobenzoic acid, the carboxylic acid and phenolic hydroxyl are prime targets for modification. Esterifying the carboxylic acid can mask its polarity and increase lipophilicity, favoring passive diffusion across cell membranes.[20][30] This approach can significantly enhance absorption.[21][31]

Guide 3: Issue - My in vivo preclinical study shows high data variability and poor dose-proportionality.
  • Causality: This often points to formulation failure in vivo. For example, an ASD might achieve supersaturation initially but then rapidly precipitate into a less soluble form in the gut.[1] Variability in gastric emptying and intestinal pH between subjects can also lead to inconsistent formulation performance.[8]

  • Solutions & Methodologies:

    • Optimize the ASD Polymer: If using an amorphous solid dispersion, ensure the chosen polymer is an effective precipitation inhibitor. Polymers like HPMC-AS are specifically designed to maintain the drug in a supersaturated state for an extended period, allowing more time for absorption.

    • Develop a Robust SEDDS Formulation: SEDDS are often less susceptible to physiological variables like pH and food effects compared to other formulations.[13] The spontaneous emulsification process ensures that the drug is finely dispersed regardless of the conditions in the GI tract, leading to more consistent absorption and lower variability.[29]

    • Conduct In Vitro Dissolution in Biorelevant Media: Standard dissolution tests in simple buffers may not predict in vivo performance. Use of biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) can help identify potential issues like precipitation or food effects before conducting animal studies.[11]

Section 3: Visualizations & Workflows
Diagram 1: Formulation Strategy Decision Workflow

This diagram provides a logical pathway for selecting an appropriate bioavailability enhancement strategy based on the physicochemical properties of your 2-Hydroxy-5-propanamidobenzoic acid derivative.

G cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Formulation Pathways cluster_3 Evaluation Start Start: Characterize Derivative (Solubility, pKa, LogP, Tm) BCS Determine BCS Class (Solubility & Permeability) Start->BCS IsSolubilityLimiting Solubility Limiting? BCS->IsSolubilityLimiting IsPermeabilityLimiting Permeability Also Limiting? IsSolubilityLimiting->IsPermeabilityLimiting No (Permeability OK) ASD Amorphous Solid Dispersion (ASD) IsSolubilityLimiting->ASD Yes Nano Nanocrystals IsSolubilityLimiting->Nano Yes SEDDS Lipid-Based (SEDDS) IsPermeabilityLimiting->SEDDS Yes Prodrug Prodrug Approach IsPermeabilityLimiting->Prodrug Yes Evaluate In Vitro Dissolution & In Vivo PK Study ASD->Evaluate Nano->Evaluate SEDDS->Evaluate Prodrug->Evaluate

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Diagram 2: Mechanism of Bioavailability Enhancement by SEDDS

This diagram illustrates how a Self-Emulsifying Drug Delivery System works within the gastrointestinal tract to improve drug absorption.

SEDDS_Mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation Capsule Capsule containing Drug + Oil + Surfactant GI_Fluid GI Fluids (Water + Bile Salts) Capsule->GI_Fluid Ingestion Emulsion Spontaneous Emulsification (Fine O/W Droplets) GI_Fluid->Emulsion Dispersion Absorption Absorption into Enterocytes Emulsion->Absorption Lipid Uptake Pathways + Increased Surface Area Circulation Systemic Circulation (Enhanced Bioavailability) Absorption->Circulation

Caption: Mechanism of bioavailability enhancement by SEDDS.

Diagram 3: Prodrug Strategy for Enhancing Membrane Permeability

This diagram shows how modifying a functional group can improve a drug's ability to cross a cell membrane.

Caption: Prodrug strategy for enhancing membrane permeability.

Section 4: Key Experimental Protocols
Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To screen excipients and formulate a liquid SEDDS for a 2-Hydroxy-5-propanamidobenzoic acid derivative.

Materials:

  • 2-Hydroxy-5-propanamidobenzoic acid derivative (API)

  • Oils: Capryol™ 90, Maisine® CC, Oleic Acid

  • Surfactants: Kolliphor® EL (Cremophor EL), Tween® 80

  • Co-solvents: Transcutol® HP, Propylene Glycol

  • Glass vials, magnetic stirrer, water bath.

Methodology:

  • Solubility Screening:

    • Add an excess amount of API to 2 mL of each oil, surfactant, and co-solvent in separate vials.

    • Agitate at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for API concentration using a validated HPLC method to determine the solubility in each excipient.

  • Constructing Ternary Phase Diagrams:

    • Based on solubility data, select the oil, surfactant, and co-solvent with the highest solubilizing capacity for the API.

    • Prepare a series of formulations by mixing the components at various ratios (e.g., Oil: 10-80%, Surfactant:Co-solvent (Smix): 20-90%).

    • For each formulation, titrate with water and observe the formation of an emulsion. The region where clear or bluish-white, stable microemulsions form is mapped on a ternary diagram. This identifies robust formulation ratios.[32]

  • Drug Loading and Formulation:

    • Select an optimal ratio from the phase diagram.

    • Dissolve the desired amount of API into the pre-mixed oil, surfactant, and co-solvent blend with gentle heating and stirring until a clear solution is formed.

  • Performance Testing:

    • Self-Emulsification Time: Add 1 mL of the drug-loaded SEDDS to 250 mL of 0.1 N HCl at 37°C with gentle agitation (e.g., 50 RPM in a USP dissolution apparatus). Record the time taken for the formulation to form a homogenous emulsion.[29]

    • Droplet Size Analysis: Dilute the resulting emulsion and measure the globule size and polydispersity index (PDI) using dynamic light scattering (DLS). Target droplet size is typically <200 nm for optimal absorption.[32]

Protocol 2: In Vitro Dissolution Testing under Biorelevant Conditions

Objective: To evaluate the dissolution profile of an enhanced formulation (e.g., ASD or SEDDS) and predict its in vivo behavior.

Materials:

  • FaSSIF/FeSSIF powder (e.g., from Biorelevant.com)

  • USP II Dissolution Apparatus (Paddles)

  • Test formulation (e.g., capsule filled with ASD or liquid SEDDS)

  • Control formulation (crystalline API)

  • HPLC for sample analysis.

Methodology:

  • Media Preparation: Prepare FaSSIF (Fasted State) and FeSSIF (Fed State) media according to the supplier's instructions. These media contain bile salts and lecithin to mimic the composition of human intestinal fluids.

  • Dissolution Test Setup:

    • Set the dissolution apparatus to 37°C ± 0.5°C.

    • Use 500 mL of either FaSSIF or FeSSIF as the dissolution medium.

    • Set the paddle speed to 75 RPM.

  • Procedure:

    • Place the dosage form (one dose equivalent) into each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Immediately filter the samples through a syringe filter (e.g., 0.22 µm PVDF) to stop dissolution.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis:

    • Analyze the filtered samples for drug concentration using a validated HPLC method.

    • Plot the percentage of drug dissolved versus time. Compare the dissolution profile of your enhanced formulation against the crystalline API. A significantly faster rate and higher extent of dissolution indicate successful formulation.

References
  • Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ManTech Publications. Role of Nanotechnology in Enhancing Drug Bioavailability and Therapeutic Efficacy.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PubMed. Prodrug strategies for enhancing the percutaneous absorption of drugs.
  • ResearchGate. (PDF)
  • Journal of Chemical Health Risks. Nanoparticle Drug Delivery System for Bioavailability Enchancement.
  • ResearchGate.
  • MDPI.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • SciSpace. Nano-drug delivery systems for the enhancement of bioavailability and bioactivity (2024)
  • Longdom Publishing. Enhancing Bioavailability through Nanoscale Drug Delivery.
  • European Pharmaceutical Review.
  • PMC - PubMed Central. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.
  • MDPI.
  • NIH. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products.
  • ResearchGate. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
  • Scholars Research Library. Formulation and evaluation of self-emulsifying drug delivery system for BCS Class - II Drug.
  • MDPI.
  • MDPI. Self-Emulsifying Drug Delivery Systems (SEDDS)
  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • European Pharmaceutical Review. Novel excipients for solubility enhancement.
  • American Pharmaceutical Review. Dispersion Excipients.
  • BASF. Role of excipients in amorphous solid dispersions.
  • PMC. Self-emulsifying drug delivery systems: a novel approach to deliver drugs.
  • Taylor & Francis Online.
  • PubMed. Self-Micro-Emulsifying Drug Delivery Systems: In-Depth Review on Enhancing Solubility and Therapeutic Efficacy of BCS Class II Drugs.
  • PMC - PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • ResearchGate.
  • Patsnap Synapse. What are the methods used for enhancement of bioavailability?.
  • Springer Protocols. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds.
  • Vici Health Sciences. Bioavailability Enhancement Solutions.
  • ACS Publications. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics.
  • PMC - NIH. Enhancing the Bioavailability of Poorly Soluble Drugs.
  • ChemicalBook. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid.
  • PubMed Central.
  • Dr.Oracle.
  • Patsnap Synapse. What are the factors affecting the bioavailability of oral drugs?.
  • Patsnap Synapse. How to improve the bioavailability of a drug?.
  • OMICS International. Preformulation Challenges and Advices to Obtain the Bioavailability and Bioequivalence Studies of Pharmaceuticals.
  • PubMed. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

Sources

Technical Support Center: Method Refinement for Consistent Results with 2-Hydroxy-5-propanamidobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-5-propanamidobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method refinement strategies. Our goal is to empower you with the expertise to achieve consistent and reliable results in your experiments involving this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when working with 2-Hydroxy-5-propanamidobenzoic acid, providing quick and actionable solutions.

Q1: What are the key chemical properties of 2-Hydroxy-5-propanamidobenzoic acid I should be aware of?

A1: Understanding the fundamental chemical properties of 2-Hydroxy-5-propanamidobenzoic acid is crucial for method development. Key properties include its predicted boiling point of 590.0±40.0 °C and a density of 1.354±0.06 g/cm3 .[1] Its predicted pKa is 3.47±0.10, and it has a water solubility of 86.5mg/L at 20℃.[1] This compound is also known as hydroxyphenyl propamidobenzoic acid and is derived from the active ingredient in oats.[1] It functions as a skin conditioning and soothing agent, exhibiting anti-irritant and antioxidant properties.[1]

Q2: I'm observing inconsistent peak shapes and retention times during HPLC analysis. What are the likely causes and how can I troubleshoot this?

A2: Inconsistent peak shapes, such as fronting or tailing, and shifting retention times are common HPLC issues that can often be resolved by systematically evaluating several factors.[2][3]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily, especially if it contains buffers or volatile components.[4] Inconsistent mobile phase composition is a primary cause of retention time variability. Thoroughly degas the mobile phase to prevent bubble formation, which can lead to baseline noise and flow rate fluctuations.[4]

  • Column Equilibration: Insufficient column equilibration, particularly when changing mobile phases, can lead to baseline drift and inconsistent retention times.[5] Always allow adequate time for your column to equilibrate with the new mobile phase.

  • pH Control: The pH of the mobile phase is critical, especially for an acidic compound like 2-Hydroxy-5-propanamidobenzoic acid. Small variations in pH can significantly impact the ionization state of the analyte and thus its retention. Ensure the mobile phase is buffered and the pH is consistently maintained.

  • Column Health: Poor peak shape can indicate a deteriorating column.[2] This could be due to a partially blocked frit, a void at the column inlet, or contamination.[5] Consider flushing the column with a strong solvent or, if the problem persists, replacing it.[4]

Q3: My sample preparation seems to be affecting the reproducibility of my results. What are some best practices for preparing samples of 2-Hydroxy-5-propanamidobenzoic acid?

A3: Robust sample preparation is the foundation of reproducible analytical results. For 2-Hydroxy-5-propanamidobenzoic acid, consider the following:

  • Solvent Selection: Dissolve your sample in a solvent that is compatible with your mobile phase to avoid peak distortion.[5] Ideally, use the mobile phase itself as the sample solvent.

  • Filtration: Always filter your samples through a 0.45 µm or 0.2 µm syringe filter before injection to remove particulates that can block the column frit and cause pressure issues.[4]

  • Concentration: Ensure your sample concentration is within the linear range of your detector to avoid peak saturation and non-linear responses.[6]

Q4: I am struggling with baseline noise and drift in my chromatograms. What steps can I take to improve my baseline stability?

A4: A stable baseline is essential for accurate quantification. Baseline noise and drift can stem from several sources:[3]

  • Mobile Phase Contamination: Impurities in your solvents or buffers can accumulate on the column and elute as broad peaks, causing the baseline to rise.[5] Use high-purity solvents and prepare fresh mobile phases.

  • Detector Issues: A dirty detector cell or an unstable detector lamp can contribute to baseline noise.[4] Regularly clean the detector cell according to the manufacturer's instructions.

  • Temperature Fluctuations: Changes in ambient temperature can affect the refractive index of the mobile phase and the performance of the detector, leading to baseline drift.[4] Using a column oven and ensuring a stable laboratory environment can mitigate this.[4]

  • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector cell, causing spikes and an unstable baseline.[4] Ensure your mobile phase is properly degassed.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols and logical frameworks to diagnose and resolve specific experimental issues.

Guide 1: Resolving Poor Peak Resolution in HPLC Analysis

Poor resolution between 2-Hydroxy-5-propanamidobenzoic acid and other components in your sample can compromise the accuracy of your results.[2] This guide will walk you through a systematic approach to improving peak separation.

Logical Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting poor peak resolution.

Step-by-Step Protocol for Method Optimization:

  • Evaluate Mobile Phase Composition:

    • Principle: The organic-to-aqueous ratio and the pH of the mobile phase are the most powerful parameters for adjusting selectivity and resolution in reversed-phase HPLC.

    • Action: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For instance, if you are using a 50:50 acetonitrile:water mixture, try varying the acetonitrile content from 40% to 60% in 5% increments.[6]

    • pH Adjustment: Given the acidic nature of the analyte, adjusting the pH of the aqueous portion of the mobile phase can significantly alter its retention and selectivity relative to other compounds. Prepare a series of mobile phases with pH values around the pKa of your analyte and any interfering peaks.

  • Adjust Flow Rate:

    • Principle: Lowering the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.

    • Action: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on resolution.[7]

  • Consider a Different Column:

    • Principle: The choice of stationary phase chemistry is fundamental to achieving separation. If optimizing the mobile phase is insufficient, a different column chemistry may be necessary.

    • Action: If you are using a standard C18 column, consider trying a column with a different selectivity, such as a C8, phenyl-hexyl, or a column with a polar-embedded phase. These can offer different interactions with your analyte and impurities.

Data-Driven Decision Making:

ParameterTrial 1Trial 2Trial 3
Mobile Phase 50:50 ACN:Water (pH 3)45:55 ACN:Water (pH 3)50:50 ACN:Water (pH 2.5)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Resolution (Rs) 1.21.81.4
Observations Peaks are partially merged.Baseline separation is achieved.Selectivity changes, but resolution does not improve.

In this example, decreasing the organic content of the mobile phase (Trial 2) provided the best improvement in resolution.

Guide 2: Addressing Inconsistent Quantification and Poor Linearity

Accurate quantification relies on a linear relationship between analyte concentration and detector response. This guide provides a framework for troubleshooting issues with linearity and reproducibility in your calibration curves.

Workflow for Improving Quantification:

Caption: A workflow for troubleshooting poor linearity in quantitative analysis.

Step-by-Step Protocol for Calibration Curve Refinement:

  • Verify Standard Preparation and Stability:

    • Principle: Inaccurate preparation of stock and working standards is a common source of error. The stability of the analyte in the chosen solvent is also critical.

    • Action: Prepare fresh stock and working standard solutions. Use calibrated pipettes and volumetric flasks. If possible, use a different batch of the reference standard to rule out degradation of the original standard. Perform stability tests on your standard solutions by re-analyzing them over time.[7]

  • Evaluate the Calibration Range:

    • Principle: The detector response may only be linear over a specific concentration range. A range that is too wide can lead to non-linearity at the upper and lower ends.[6]

    • Action: Narrow the concentration range of your calibration standards. If you suspect non-linearity at high concentrations, prepare additional standards at the upper end of your curve to confirm detector saturation. Conversely, if the issue is at the lower end, ensure your lowest standard is above the Limit of Quantitation (LOQ).

  • Assess Detector Performance:

    • Principle: A malfunctioning detector can lead to inconsistent responses.

    • Action: Check the detector lamp's energy. A lamp nearing the end of its life can cause increased noise and a non-linear response. Ensure the chosen wavelength is appropriate for 2-Hydroxy-5-propanamidobenzoic acid.

Example Calibration Data Analysis:

Concentration (µg/mL)Peak Area (Initial)Peak Area (Fresh Standards)
11502315105
57589075525
10149560150980
25365430377500
50698760755100
R² Value 0.9975 0.9998

In this example, preparing fresh standards significantly improved the linearity of the calibration curve, indicating that the original standards may have degraded.

By systematically applying these troubleshooting principles and protocols, you can enhance the robustness and reliability of your analytical methods for 2-Hydroxy-5-propanamidobenzoic acid.

References

  • HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal. [Link]

  • DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. IJNRD. [Link]

  • Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. MDPI. [Link]

  • A Review on a Some Analytical Methods for Determination of Salicylic Acid. ResearchGate. [Link]

  • Solving Common Errors in HPLC. Chromatography Today. [Link]

  • Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

Sources

Validation & Comparative

Confirming the Mechanism of Action of 2-Hydroxy-5-propanamidobenzoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of 2-Hydroxy-5-propanamidobenzoic acid, a compound of interest for its potential therapeutic activities. Given the limited direct literature on this specific molecule, this document outlines a scientifically rigorous, hypothesis-driven approach. We will leverage data from structurally analogous compounds to formulate a primary hypothesis and detail the requisite experimental protocols for its validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction and Formulation of a Primary Hypothesis

2-Hydroxy-5-propanamidobenzoic acid belongs to the family of substituted hydroxybenzoic acids. Derivatives of hydroxybenzoic acid are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] For instance, the structurally related compound, 5-acetamido-2-hydroxy benzoic acid, has demonstrated anti-inflammatory and analgesic effects, with in-silico studies suggesting an affinity for the cyclooxygenase-2 (COX-2) receptor.[4][5][6] Another related synthetic compound, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, exhibits potent anti-inflammatory properties by inhibiting mast cell degranulation and reducing the secretion of pro-inflammatory cytokines through interaction with the neurokinin-1 receptor (NK1R).[7]

Based on these precedents, we hypothesize that 2-Hydroxy-5-propanamidobenzoic acid primarily functions as an anti-inflammatory agent, potentially through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways.

This guide will provide a step-by-step methodology to test this hypothesis, compare its potential activity with known anti-inflammatory agents, and establish a clear mechanistic profile.

Comparative Landscape: Potential Alternatives and Their Mechanisms

To establish a benchmark for evaluating 2-Hydroxy-5-propanamidobenzoic acid, it is crucial to consider existing compounds with similar therapeutic aims.

Compound/ClassPrimary Mechanism of ActionKey Cellular Effects
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to reduced prostaglandin synthesis.Decreased inflammation, pain, and fever.
Corticosteroids Binding to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes (e.g., NF-κB) and transactivation of anti-inflammatory genes.Broad immunosuppressive and anti-inflammatory effects.
Mast Cell Stabilizers Inhibition of mast cell degranulation, preventing the release of histamine and other inflammatory mediators.Attenuation of allergic and inflammatory responses.
Specific Cytokine Inhibitors (e.g., biologics) Neutralization of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6).Targeted modulation of inflammatory pathways.

Experimental Workflow for Mechanism of Action Confirmation

The following experimental plan is designed to systematically investigate the proposed anti-inflammatory mechanism of 2-Hydroxy-5-propanamidobenzoic acid.

Initial In Vitro Screening: Target Engagement and Cellular Effects

The initial phase focuses on determining if the compound interacts with key targets in the inflammatory cascade and elicits an anti-inflammatory response in a cellular context.

Experimental Protocol 1: Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine if 2-Hydroxy-5-propanamidobenzoic acid directly inhibits COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Prepare a dilution series of 2-Hydroxy-5-propanamidobenzoic acid.

    • Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

    • Include a known non-selective COX inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

    • Calculate the IC50 values for both enzymes.

Experimental Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages

  • Objective: To assess the ability of the compound to suppress the production of pro-inflammatory mediators in an inflammatory cell model.

  • Methodology:

    • Culture a macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with varying concentrations of 2-Hydroxy-5-propanamidobenzoic acid for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) using ELISA and Griess reagent, respectively.

    • Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.

dot

Experimental_Workflow_Part1 cluster_Target Target Engagement cluster_Cellular Cellular Effects Compound 2-Hydroxy-5- propanamidobenzoic acid COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay Test for direct inhibition Macrophages RAW 264.7 Macrophages Compound->Macrophages Pre-treatment Cytokine_Analysis Cytokine & NO Measurement (ELISA, Griess) LPS_Stimulation LPS Stimulation Macrophages->LPS_Stimulation Induce inflammation LPS_Stimulation->Cytokine_Analysis Assess inflammatory markers

Caption: Initial in vitro screening workflow.

Deeper Mechanistic Insights: Signaling Pathway Analysis

Should the initial screening indicate anti-inflammatory activity, the next step is to delineate the underlying signaling pathways.

Experimental Protocol 3: Western Blot Analysis of Inflammatory Signaling Pathways

  • Objective: To investigate the effect of the compound on key signaling proteins involved in inflammation, such as NF-κB and MAPKs.

  • Methodology:

    • Treat macrophages with 2-Hydroxy-5-propanamidobenzoic acid followed by LPS stimulation as described in Protocol 2.

    • Lyse the cells at various time points post-stimulation.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 subunit of NF-κB, p38, ERK, JNK).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine changes in protein phosphorylation.

dot

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκBα, p65) TLR4->NFkB_Pathway Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPK_Pathway->Proinflammatory_Genes NFkB_Pathway->Proinflammatory_Genes Compound 2-Hydroxy-5- propanamidobenzoic acid Compound->MAPK_Pathway Inhibition? Compound->NFkB_Pathway Inhibition?

Caption: Hypothesized signaling pathway modulation.

In Vivo Validation and Comparative Efficacy

The final step is to validate the in vitro findings in a relevant animal model of inflammation and compare the efficacy to a standard-of-care treatment.

Experimental Protocol 4: Carrageenan-Induced Paw Edema Model

  • Objective: To evaluate the in vivo anti-inflammatory activity of 2-Hydroxy-5-propanamidobenzoic acid.

  • Methodology:

    • Use a suitable rodent model (e.g., Wistar rats).

    • Administer 2-Hydroxy-5-propanamidobenzoic acid orally or intraperitoneally at various doses.

    • Include a vehicle control group and a positive control group (e.g., indomethacin).

    • After a set pre-treatment time, induce acute inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage inhibition of edema for each group.

Data Interpretation and Conclusion

The collective data from these experiments will provide a robust assessment of the mechanism of action of 2-Hydroxy-5-propanamidobenzoic acid.

  • If the compound inhibits COX enzymes and reduces LPS-induced inflammation: This would support the hypothesis of it acting as a classical NSAID-like compound.

  • If the compound does not inhibit COX enzymes but still reduces LPS-induced inflammation and modulates NF-κB or MAPK signaling: This would suggest a novel anti-inflammatory mechanism, distinct from direct COX inhibition.

By following this structured, comparative approach, researchers can confidently confirm the mechanism of action of 2-Hydroxy-5-propanamidobenzoic acid and position it within the landscape of existing anti-inflammatory agents.

References

  • 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications. (2023-08-15).
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed. (2023-11-09).
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (2023-11-09).
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed Central. (2023-11-09).
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - MDPI. (2023-11-09).
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives - SciSpace. (2025-08-06).
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. (2025-08-06).

Sources

A Comparative Guide to 2-Hydroxy-5-propanamidobenzoic Acid and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the nuanced exploration of structure-activity relationships is paramount to the development of novel therapeutics. This guide offers a comprehensive comparative analysis of 2-Hydroxy-5-propanamidobenzoic acid, a derivative of the well-established anti-inflammatory agent 5-aminosalicylic acid (5-ASA), and its structurally similar compounds. While direct and extensive experimental data for 2-Hydroxy-5-propanamidobenzoic acid is emerging, this document synthesizes available information and leverages the rich dataset of its analogs to provide a predictive yet robust comparison. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies necessary to explore the potential of this class of compounds.

Introduction to 5-Acylaminosalicylic Acids: A Legacy of Anti-Inflammatory Action

Salicylic acid and its derivatives have a storied history in medicine, with their anti-inflammatory, analgesic, and antipyretic properties being cornerstone therapeutic strategies.[1] The introduction of an amino group at the 5-position to yield 5-aminosalicylic acid (5-ASA, Mesalazine) marked a significant advancement, particularly in the treatment of inflammatory bowel disease (IBD).[2] 5-ASA is believed to exert its therapeutic effects locally in the colon, with its N-acetylated metabolite, Ac-5-ASA, also playing a role in its biological activity.[3][4]

The acylation of the 5-amino group, as in 2-Hydroxy-5-propanamidobenzoic acid, presents a compelling avenue for modulating the physicochemical and pharmacological properties of the parent molecule. This modification can influence factors such as lipophilicity, solubility, and interaction with biological targets, potentially leading to enhanced efficacy, altered pharmacokinetic profiles, or novel therapeutic applications.

Physicochemical Properties: A Comparative Overview

The physicochemical characteristics of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below presents a comparison of key properties of 2-Hydroxy-5-propanamidobenzoic acid and its parent compound, 5-aminosalicylic acid, along with other relevant substituted salicylic acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogPH-Bond DonorsH-Bond Acceptors
2-Hydroxy-5-propanamidobenzoic acid C₁₀H₁₁NO₄209.20Not available1.9234
5-Aminosalicylic acid (5-ASA)C₇H₇NO₃153.14~280 (decomposes)1.2033
2-Hydroxy-5-acetamidobenzoic acidC₉H₉NO₄195.17228 - 230Not available34
2-Hydroxy-5-nitrobenzoic acidC₇H₅NO₅183.12228 - 2310.7925

Data for 2-Hydroxy-5-propanamidobenzoic acid is sourced from Fluorochem. Data for other compounds is compiled from various chemical databases and publications.[5][6][7]

The introduction of the propanamido group in 2-Hydroxy-5-propanamidobenzoic acid increases its molecular weight and predicted lipophilicity (LogP) compared to 5-ASA. This increased lipophilicity may enhance membrane permeability and alter its distribution profile within biological systems.

Synthesis of 2-Hydroxy-5-propanamidobenzoic Acid and its Analogs

The synthesis of N-acyl derivatives of 5-aminosalicylic acid is typically achieved through the acylation of the amino group of 5-ASA. A general synthetic pathway is illustrated below.

Synthesis ASA 5-Aminosalicylic Acid reaction Acylation ASA->reaction AcylatingAgent Propanoyl Chloride or Propanoic Anhydride AcylatingAgent->reaction SolventBase Solvent (e.g., Ethyl Acetate) Base (e.g., K₂CO₃) SolventBase->reaction Reaction Conditions Target 2-Hydroxy-5-propanamidobenzoic Acid reaction->Target

Caption: General synthesis of 2-Hydroxy-5-propanamidobenzoic acid.

A detailed protocol for a similar N-acylation is as follows:

Protocol for N-Acylation of 5-Aminosalicylic Acid:

  • Dissolve 5-aminosalicylic acid in a suitable solvent such as ethyl acetate.

  • Add a base, for example, potassium carbonate, to the solution.

  • Slowly add the acylating agent (e.g., propanoyl chloride or propanoic anhydride) to the reaction mixture, typically at room temperature.

  • Stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is typically worked up by washing with water and brine.

  • The organic layer is then dried over an anhydrous salt like sodium sulfate and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system.

Comparative Biological Activity

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for many salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[8] There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[9]

COX_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Salicylates 2-Hydroxy-5-propanamidobenzoic acid & Analogs Salicylates->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by salicylates.

Furthermore, 5-ASA has been shown to exert its anti-inflammatory effects through mechanisms independent of direct COX inhibition, such as the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the inhibition of the JNK and p38 MAPK signaling pathways.[11] The acylation of the amino group in 2-Hydroxy-5-propanamidobenzoic acid could potentially enhance its interaction with these targets.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a framework for evaluating the COX-2 inhibitory potential of test compounds.

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in a suitable buffer and keep on ice.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare a solution of Arachidonic Acid (substrate) in ethanol and sodium hydroxide, followed by dilution with water.

  • Assay Procedure:

    • Dissolve test compounds (e.g., 2-Hydroxy-5-propanamidobenzoic acid and analogs) in a suitable solvent like DMSO.

    • In a 96-well white opaque plate, add the test inhibitor, an inhibitor control (e.g., Celecoxib), and an enzyme control (no inhibitor).

    • Add the Reaction Mix to all wells.

    • Initiate the reaction by adding the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement:

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

    • Calculate the rate of reaction from the linear portion of the fluorescence curve.

    • Determine the percent inhibition for each test compound concentration and calculate the IC₅₀ value.

Antimicrobial Activity: A Potential Secondary Pharmacophore

Phenolic compounds, including salicylic acid derivatives, are known to possess antimicrobial properties. The antibacterial activity of 5-ASA derivatives has been demonstrated, particularly against Gram-positive bacteria. The mechanism of action is often attributed to the disruption of the bacterial cell membrane. The increased lipophilicity of 2-Hydroxy-5-propanamidobenzoic acid compared to 5-ASA may enhance its ability to penetrate bacterial cell walls, potentially leading to improved antimicrobial efficacy.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard method for assessing the antimicrobial susceptibility of a compound.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to the final inoculum concentration (typically 5 x 10⁵ CFU/mL in the final well volume).

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

2-Hydroxy-5-propanamidobenzoic acid represents a promising derivative of 5-aminosalicylic acid with potentially modulated physicochemical and biological properties. Based on the extensive research on its structural analogs, it is hypothesized to possess both anti-inflammatory and antimicrobial activities. The increased lipophilicity conferred by the propanamido group may enhance its cellular uptake and interaction with biological targets.

However, it is crucial to underscore that this guide is, in part, a predictive analysis. Rigorous experimental validation is required to definitively characterize the biological activity profile of 2-Hydroxy-5-propanamidobenzoic acid. The detailed protocols provided herein offer a clear path for researchers to undertake such investigations. Future studies should focus on obtaining quantitative data, such as IC₅₀ values for COX inhibition and MIC values against a panel of clinically relevant microorganisms. Such data will be invaluable in elucidating the therapeutic potential of this and other N-acyl-5-aminosalicylic acid derivatives.

References

  • Bosco, M. C., et al. (2008). Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid. Journal of Cellular and Molecular Medicine, 12(5B), 2105-2118. Available at: [Link]

  • Anusevičius, K., et al. (2024). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. Applied Sciences, 14(1), 123. Available at: [Link]

  • Anusevičius, K., et al. (2024). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. Applied Sciences, 14(1), 123. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 21(11), 1142-1149. Available at: [Link]

  • El-Malah, A. A. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Journal of Chemical and Pharmaceutical Research, 8(5), 45-56. Available at: [Link]

  • Jacob, C., et al. (2016). Importance of the evaluation of N-acetyltransferase enzyme activity prior to 5-aminosalicylic acid medication for ulcerative colitis. Inflammatory Bowel Diseases, 22(9), 2051-2062. Available at: [Link]

  • Gao, C., et al. (2017). 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages. Immunopharmacology and Immunotoxicology, 39(1), 45-53. Available at: [Link]

  • Kaur, J., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Drug Targets, 12(7), 1008-1030. Available at: [Link]

  • Jacob, C., et al. (2016). Importance of the Evaluation of N-Acetyltransferase Enzyme Activity Prior to 5-Aminosalicylic Acid Medication for Ulcerative Colitis. Inflammatory Bowel Diseases, 22(9), 2051-2062. Available at: [Link]

  • Rousseaux, C., et al. (2005). Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ. Journal of Experimental Medicine, 201(8), 1205-1215. Available at: [Link]

  • Kennedy, J. M., et al. (2015). Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2. American Journal of Physiology-Gastrointestinal and Liver Physiology, 309(4), G273-G281. Available at: [Link]

  • Vaishnav, R. (2013). COX-2 Inhibitors. Texas Heart Institute Journal, 40(3), 312-313. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 5-aminosalicylic acid. Retrieved from [Link]

  • Gotor, V., et al. (1998). Antibacterial activity of 5-aminoorotic acid derivatives. Current Microbiology, 36(4), 245-247. Available at: [Link]

  • ResearchGate. (n.d.). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for compounds 1-13, celecoxib and zileuton. Retrieved from [Link]

  • Brauer, G. M., & White, E. E. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 66A(4), 309-311. Available at: [Link]

  • Google Patents. (n.d.). EP0270815A1 - Process for the preparation of 5-aminosalicylic acid.
  • Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7654. Available at: [Link]

  • Peyrin-Biroulet, L., et al. (2019). Modern use of 5-aminosalicylic acid compounds for ulcerative colitis. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 825-833. Available at: [Link]

  • PubChem. (n.d.). 5-Aminosalicylic acid. Retrieved from [Link]

  • Dull, B. J., et al. (1987). Colonic N-acetylation of 5-aminosalicylic acid in inflammatory bowel disease. Gastroenterology, 92(1), 34-38. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Hydroxy-5-propanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs) is the cornerstone of drug development and quality control. This guide provides an in-depth comparative analysis of three distinct analytical methods for the quantification of 2-Hydroxy-5-propanamidobenzoic acid, a salicylic acid derivative. We delve into the cross-validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and direct UV-Vis Spectrophotometry. By presenting detailed experimental protocols, validation data, and a causality-driven discussion, this document serves as a practical resource for researchers, analytical chemists, and drug development professionals. We aim to empower scientists to select the most "fit-for-purpose" methodology by objectively comparing performance based on internationally recognized validation parameters, guided by the principles of the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative for Novel Salicylates

2-Hydroxy-5-propanamidobenzoic acid is a derivative of 5-aminosalicylic acid (mesalazine), a compound class well-established for its anti-inflammatory properties. As with any API, ensuring its identity, purity, and strength requires analytical methods that are not only accurate and precise but also thoroughly validated for their intended purpose.[1][2] Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended use, a critical component of Good Manufacturing Practice (GMP).[2]

When multiple analytical techniques are available or when a method is transferred between laboratories, a cross-validation study is essential.[3][4] Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose and will produce comparable results.[5] This guide will compare a robust, workhorse HPLC-UV method, a highly sensitive and specific LC-MS/MS method, and a simple, rapid UV-Vis spectrophotometric assay for the analysis of 2-Hydroxy-5-propanamidobenzoic acid.

The Principle of Method Cross-Validation

The goal of cross-validation is to ensure the reliability and consistency of analytical data throughout a drug's lifecycle, especially when data from different sources must be compared or combined.[6] According to ICH guideline Q2(R2), this process should demonstrate that different procedures achieve the same predefined performance criteria.[5] This is not merely a pass/fail exercise; it is an investigation into the method's performance, providing a clear understanding of any potential biases between techniques.

The following diagram outlines a typical workflow for the cross-validation of analytical methods.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Analysis & Comparison M1_Dev Develop Method 1 (e.g., HPLC-UV) M1_Val Validate Method 1 (per ICH Q2) M1_Dev->M1_Val Sample_Set Prepare Identical Sample Set (API, Formulation, Stressed Samples) M1_Val->Sample_Set M2_Dev Develop Method 2 (e.g., LC-MS/MS) M2_Val Validate Method 2 (per ICH Q2) M2_Dev->M2_Val M2_Val->Sample_Set M3_Dev Develop Method 3 (e.g., UV-Vis) M3_Val Validate Method 3 (per ICH Q2) M3_Dev->M3_Val M3_Val->Sample_Set Analyze_M1 Analyze with Method 1 Sample_Set->Analyze_M1 Analyze_M2 Analyze with Method 2 Sample_Set->Analyze_M2 Analyze_M3 Analyze with Method 3 Sample_Set->Analyze_M3 Compare Compare Results (Statistical Analysis) Analyze_M1->Compare Analyze_M2->Compare Analyze_M3->Compare Report Generate Cross-Validation Report (Assess Equivalence) Compare->Report

Caption: Workflow for Cross-Validation of Analytical Methods.

Method Comparison: Protocols and Performance Data

This section details the experimental protocols for each of the three analytical methods and presents their individual validation performance data.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is the gold standard for routine quality control of small molecule APIs.[7] It offers excellent quantitation and the ability to separate the main compound from potential impurities.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobicity, which provides good retention for moderately polar aromatic compounds like 2-Hydroxy-5-propanamidobenzoic acid.

  • Mobile Phase: An acidic mobile phase (pH ~2.5-3.0) is used to suppress the ionization of the carboxylic acid moiety on the analyte. In its neutral form, the analyte is more hydrophobic, leading to better retention, improved peak shape, and reproducible chromatography. Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength.

  • Detection: The UV detection wavelength is set at the compound's absorbance maximum (λmax) to ensure the highest sensitivity for quantification.

G cluster_0 Reversed-Phase HPLC Separation cluster_1 Analyte Interaction Mobile_Phase Polar Mobile Phase (Acetonitrile/Water) Analyte Analyte (2-Hydroxy-5-propanamido benzoic acid) Mobile_Phase->Analyte Elution Flow Stationary_Phase Nonpolar C18 Stationary Phase Analyte->Stationary_Phase Hydrophobic Interaction (Partitioning)

Caption: Principle of Reversed-Phase HPLC Separation.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV detector, autosampler, column oven, and a C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Reagents and Materials: Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric acid.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v). Degas before use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 298 nm (determined via UV scan).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Stock (1 mg/mL): Accurately weigh 25 mg of 2-Hydroxy-5-propanamidobenzoic acid reference standard and dissolve in a 25 mL volumetric flask with methanol.

    • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • System Suitability Test (SST): Inject the 25 µg/mL standard six times. The acceptance criteria are: %RSD of peak area < 2.0%, Tailing Factor ≤ 2.0, and Theoretical Plates > 2000.

  • Analysis: Inject the prepared standards and samples for analysis.

Table 1: HPLC-UV Validation Performance Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RTPassed (Forced degradation showed no co-elution)
Linearity (R²) ≥ 0.9990.9998
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability ≤ 2.0%0.85%
Intermediate Precision ≤ 2.0%1.15%
Limit of Detection (LOD) S/N ≥ 3:10.2 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10:10.7 µg/mL
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[8][9] It is particularly valuable for impurity identification and quantification at very low levels.[10][11]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, thermally labile molecules. The negative ion mode is selected to deprotonate the acidic carboxylic acid and phenolic hydroxyl groups, which is often very efficient for such structures.

  • Detection (MRM): Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the molecular weight of the analyte) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering provides exceptional selectivity and sensitivity, virtually eliminating matrix interference.

Experimental Protocol: LC-MS/MS

  • Instrumentation: UHPLC system coupled to a triple-quadrupole mass spectrometer with an ESI source.

  • LC Conditions: Same as HPLC-UV method, but formic acid is preferred over phosphoric acid as it is volatile and compatible with MS. Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (40:60 v/v).

  • MS Conditions:

    • Ionization Mode: ESI, Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • MRM Transition: m/z 208.1 → m/z 121.0 (Precursor → Product ion transition, requires experimental confirmation).

  • Standard and Sample Preparation: As per the HPLC-UV method, but diluted to a lower concentration range (e.g., 0.1 - 100 ng/mL) to leverage the higher sensitivity.

Table 2: LC-MS/MS Validation Performance Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interference in MRM channelPassed
Linearity (R²) ≥ 0.9950.9985
Range 0.1 - 100 ng/mLConfirmed
Accuracy (% Recovery) 85.0% - 115.0%92.3% - 108.4%
Precision (% RSD) Repeatability ≤ 15.0%4.5%
Intermediate Precision ≤ 15.0%6.8%
Limit of Detection (LOD) S/N ≥ 3:10.02 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10:10.08 ng/mL
Method 3: UV-Vis Spectrophotometry

This is the simplest and fastest method, based on the direct measurement of light absorbance by the analyte in a solution, governed by the Beer-Lambert Law.[12] Its primary limitation is a lack of specificity.[13][14]

Causality Behind Experimental Choices:

  • Solvent: A basic solution (e.g., 0.1 M NaOH) is used as the solvent. In a basic environment, the phenolic hydroxyl and carboxylic acid groups are deprotonated, causing a bathochromic (red) shift in the UV absorbance spectrum. This often moves the λmax to a longer wavelength, away from potential interferences, and can enhance molar absorptivity.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.

  • Reagents: 0.1 M Sodium Hydroxide (NaOH).

  • Procedure:

    • Determine the λmax of 2-Hydroxy-5-propanamidobenzoic acid in 0.1 M NaOH (e.g., ~310 nm).

    • Prepare a calibration curve by making serial dilutions of a stock solution in 0.1 M NaOH (e.g., 2 - 20 µg/mL).

    • Use 0.1 M NaOH as the blank.

    • Measure the absorbance of the standards and samples at the determined λmax.

Table 3: UV-Vis Spectrophotometry Validation Performance Summary

Validation ParameterAcceptance CriteriaResult
Specificity Must be demonstratedFailed (Significant interference from excipients and degradation products)
Linearity (R²) ≥ 0.9990.9991
Range 2 - 20 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5% (on pure substance only)
Precision (% RSD) Repeatability ≤ 2.0%1.2%
Intermediate Precision ≤ 2.0%1.8%
Limit of Detection (LOD) Instrument dependent0.5 µg/mL
Limit of Quantitation (LOQ) Instrument dependent1.5 µg/mL

Establishing Method Stability-Indicating Properties

A crucial aspect of trustworthiness for any analytical method used in stability studies is its ability to be "stability-indicating."[15] This means the method must be able to resolve the API from its degradation products.[16] A forced degradation study, as mandated by ICH Q1A(R2), is performed to generate these potential degradants.[15][17]

G cluster_stress Forced Degradation Conditions (ICH Q1A) API API Solution (2-Hydroxy-5-propanamido benzoic acid) Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Oxid Oxidation (H2O2) API->Oxid Therm Thermal (Dry Heat) API->Therm Photo Photolytic (UV/Vis Light) API->Photo Analysis Analyze Stressed Samples by HPLC & LC-MS Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Result Peak Purity Assessment & Mass Balance Calculation Analysis->Result

Caption: Workflow for a Forced Degradation Study.

In this study, forced degradation would likely lead to the hydrolysis of the amide bond, yielding 5-amino-2-hydroxybenzoic acid and propanoic acid. Both HPLC-UV and LC-MS/MS methods were able to separate the parent API from this primary degradant, confirming they are stability-indicating. The UV-Vis method, however, could not distinguish between the two, as both compounds possess similar chromophores, leading to a falsely high result for the API.

Comparative Analysis and Discussion

The cross-validation study involves analyzing a single batch of the drug substance and a formulated product with all three validated methods. The results are then compared.

Table 4: Cross-Validation Comparative Performance

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Application Routine QC, Assay, PurityImpurity Profiling, BioanalysisBasic Assay (pure substance only)
Specificity High (Separates degradants)Very High (Mass-based)Low (Interference likely)
Sensitivity (LOQ) 0.7 µg/mL0.08 ng/mL1.5 µg/mL
Throughput MediumMediumHigh
Cost / Complexity MediumHighLow
Assay Result (API) 99.8%99.7%103.5% (falsely elevated)

The results clearly demonstrate that the HPLC-UV and LC-MS/MS methods provide comparable, accurate results for the pure API. The slight difference is well within the expected variability of the methods. The UV-Vis spectrophotometry result is significantly higher, confirming the interference from excipients or degradants and proving it is not suitable for stability or formulation testing without extensive sample cleanup.

  • For Routine QC and Batch Release: The HPLC-UV method is the most appropriate choice. It provides the necessary specificity, accuracy, and precision in a cost-effective and robust manner.[7]

  • For Impurity Identification and Quantification: The LC-MS/MS method is unparalleled. Its superior sensitivity and specificity are essential for characterizing impurities at trace levels, as required during drug development and for meeting regulatory expectations.[8][10]

  • For High-Throughput Screening (non-GMP): The UV-Vis method could be considered for very preliminary studies on the pure drug substance where speed is critical and specificity is not a concern, for example, in dissolution testing.[13]

Conclusion

This guide demonstrates the critical process of cross-validating analytical methods for the pharmaceutical compound 2-Hydroxy-5-propanamidobenzoic acid. Through detailed protocols and comparative data, we have established that while all three methods (HPLC-UV, LC-MS/MS, and UV-Vis) can be validated for linearity, accuracy, and precision, their "fitness for purpose" varies dramatically based on their specificity.

The HPLC-UV method stands out as the optimal choice for routine quality control, balancing performance with practicality. The LC-MS/MS method is the authoritative choice for sensitive impurity analysis and structural characterization. The UV-Vis method, while simple, lacks the specificity required for reliable analysis in complex matrices. This comparative framework, grounded in ICH guidelines, provides a clear, scientifically-defensible pathway for selecting and validating the most appropriate analytical technology to ensure drug product quality and patient safety.

References

  • HunterLab. (2025, December 19). UV Spectrophotometry as a Pharmaceutical Testing Solution.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Resolve Mass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pharma Pathway. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pharmuni. Validating Analytical Methods in Pharmaceuticals.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157.
  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • ResearchGate. (n.d.). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BioAgilytix. LC/MS Applications in Drug Development.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • Contract Pharma. (2023, April 27). Analytical Testing Methods: UV Spectroscopy.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Semantic Scholar. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation.
  • PMC - NIH. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. Cross and Partial Validation.
  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.

Sources

A Comparative Guide to the Biological Activity of 2-Hydroxy-5-propanamidobenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 2-Hydroxy-5-propanamidobenzoic acid and its synthetic precursors. Designed for researchers, scientists, and professionals in drug development, this document delves into the anti-inflammatory, analgesic, and antimicrobial properties of these compounds. We will explore the structure-activity relationships that emerge from the chemical modification of the parent molecules and provide detailed experimental protocols for independent validation.

Introduction: From Precursors to a Novel Salicylate Derivative

2-Hydroxy-5-propanamidobenzoic acid belongs to the family of salicylic acid derivatives, a class of compounds renowned for their therapeutic properties.[1][2] The parent compound, salicylic acid, and its derivatives are widely recognized for their anti-inflammatory, analgesic, and antipyretic effects.[3] The subject of this guide, 2-Hydroxy-5-propanamidobenzoic acid, is synthesized from key precursors, primarily 2-hydroxy-5-aminobenzoic acid (commonly known as 5-aminosalicylic acid or 5-ASA) and a propanoylating agent such as propanoic anhydride.

The rationale behind this synthesis is to explore how the addition of a propanamide group to the 5-amino position of salicylic acid modulates its biological activity. This modification can influence the compound's lipophilicity, receptor binding affinity, and metabolic stability, potentially leading to enhanced efficacy or a more favorable safety profile.

Synthetic Pathway Overview

The synthesis of 2-Hydroxy-5-propanamidobenzoic acid is a straightforward acylation reaction. The primary amine group of 5-aminosalicylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoic anhydride. This results in the formation of an amide bond, yielding the final product.

5-Aminosalicylic Acid 5-Aminosalicylic Acid 2-Hydroxy-5-propanamidobenzoic Acid 2-Hydroxy-5-propanamidobenzoic Acid 5-Aminosalicylic Acid->2-Hydroxy-5-propanamidobenzoic Acid Acylation Propanoic Anhydride Propanoic Anhydride Propanoic Anhydride->2-Hydroxy-5-propanamidobenzoic Acid Propanoylating Agent

Caption: Synthetic route to 2-Hydroxy-5-propanamidobenzoic acid.

Comparative Biological Activity

This section will compare the known and anticipated biological activities of 2-Hydroxy-5-propanamidobenzoic acid with its key precursor, 5-aminosalicylic acid. While direct experimental data for the propanamido derivative is limited in publicly available literature, we can infer its probable activities based on studies of closely related analogues, such as 5-acetamido-2-hydroxy benzoic acid.[4][5]

Anti-inflammatory Activity

5-Aminosalicylic Acid (5-ASA): 5-ASA is a well-established anti-inflammatory agent, particularly in the treatment of inflammatory bowel disease (IBD).[6][7] Its mechanisms of action are multifaceted and include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[7] 5-ASA is also known to scavenge reactive oxygen species and inhibit the activity of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[7]

2-Hydroxy-5-propanamidobenzoic Acid: It is hypothesized that 2-Hydroxy-5-propanamidobenzoic acid retains, and potentially enhances, the anti-inflammatory properties of its precursor. The addition of the propanamide group increases the molecule's lipophilicity, which may improve its ability to penetrate cell membranes and interact with intracellular targets. Like other salicylates, its anti-inflammatory action is likely mediated through the inhibition of COX enzymes.[2][3]

Comparative Data on COX Inhibition:

CompoundTargetIC50 (µM)
AspirinCOX-166
IbuprofenCOX-113
CelecoxibCOX-20.04
5-Aminosalicylic AcidCOX-1/2Variable, generally weaker than NSAIDs
2-Hydroxy-5-propanamidobenzoic AcidCOX-1/2To be determined experimentally

Data for Aspirin, Ibuprofen, and Celecoxib are representative values from the literature. The IC50 for 5-ASA can vary significantly depending on the assay conditions.

Analgesic Activity

5-Aminosalicylic Acid (5-ASA): While primarily known for its anti-inflammatory effects in the gut, 5-ASA is structurally related to other salicylates that possess analgesic properties.[8] Its analgesic action is linked to its anti-inflammatory mechanism, specifically the reduction of prostaglandins that sensitize nociceptors.

2-Hydroxy-5-propanamidobenzoic Acid: Studies on the closely related compound, 5-acetamido-2-hydroxy benzoic acid, have demonstrated significant anti-nociceptive activity in vivo.[4][5] It is therefore highly probable that 2-Hydroxy-5-propanamidobenzoic acid also exhibits analgesic effects. The structural modifications may influence its interaction with pain-mediating pathways.

Antimicrobial Activity

5-Aminosalicylic Acid (5-ASA): 5-ASA has been reported to possess antibacterial and antifungal properties.[6] This broad-spectrum activity is beneficial in the context of IBD, where dysbiosis of the gut microbiota is a contributing factor.

2-Hydroxy-5-propanamidobenzoic Acid and its Precursors: Benzoic acid and its derivatives are known for their antimicrobial properties.[9][10][11][12] The antimicrobial action is often attributed to their ability to disrupt cell membrane integrity and interfere with essential metabolic processes.[12] The introduction of a hydroxyl group can modulate this activity. It is plausible that 2-Hydroxy-5-propanamidobenzoic acid will exhibit antimicrobial effects, and the propanamide moiety could influence its spectrum of activity.

Experimental Protocols for Biological Activity Assessment

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for assessing the key biological activities discussed.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Heme

  • Tris-HCl buffer

  • Test compounds (2-Hydroxy-5-propanamidobenzoic acid, 5-ASA)

  • Reference inhibitors (e.g., Ibuprofen for COX-1, Celecoxib for COX-2)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, heme, and TMPD.

  • Add the reaction buffer to the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include wells with a reference inhibitor and a vehicle control (DMSO).

  • Add the COX-1 or COX-2 enzyme to each well and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately read the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value.

A Prepare Reaction Buffer B Add Buffer to 96-well Plate A->B C Add Test Compounds & Controls B->C D Add COX Enzyme & Incubate C->D E Initiate Reaction with Arachidonic Acid D->E F Measure Absorbance at 590 nm E->F G Calculate Reaction Rates F->G H Determine IC50 G->H

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This protocol outlines an in vivo model to assess the peripheral analgesic activity of the test compounds in mice.

Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), which is a visceral pain response. Analgesic compounds reduce the number of writhes.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds (2-Hydroxy-5-propanamidobenzoic acid, 5-ASA)

  • Reference analgesic (e.g., Aspirin)

  • 0.6% (v/v) acetic acid solution

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Fast the mice overnight with free access to water.

  • Divide the mice into groups (n=6-8 per group): vehicle control, reference drug, and different doses of test compounds.

  • Administer the test compounds and reference drug orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Calculate the percentage of inhibition of writhing for each group compared to the control group.

In Vitro Antimicrobial Assay: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial and fungal strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds

  • Reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

  • Resazurin (viability indicator)

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • After incubation, add resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is the lowest concentration of the compound at which no color change is observed.

Conclusion and Future Directions

The comparative analysis presented in this guide suggests that 2-Hydroxy-5-propanamidobenzoic acid is a promising candidate for further investigation as a novel anti-inflammatory, analgesic, and antimicrobial agent. Its structural relationship to 5-aminosalicylic acid and other salicylate derivatives provides a strong rationale for these anticipated biological activities. The increased lipophilicity conferred by the propanamide group may lead to improved pharmacokinetic and pharmacodynamic properties.

The experimental protocols provided herein offer a robust framework for the systematic evaluation of 2-Hydroxy-5-propanamidobenzoic acid and a direct comparison with its precursors. Future studies should focus on a comprehensive in vitro and in vivo characterization of this compound, including its selectivity for COX-1 versus COX-2, its efficacy in various models of inflammation and pain, and its spectrum of antimicrobial activity. Such research will be crucial in determining the therapeutic potential of this novel salicylate derivative.

References

  • A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA): an anti-ulcer and anti-oxidant drug. (2021). springermedicine.com.
  • [Antiphlogistic effect of salicylic acid and its deriv
  • Quantitative structure-activity relationships.
  • The Anti-Inflammatory Power of Salicylic Acid: Beyond Acne Treatment. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. (n.d.). PMC - NIH.
  • Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. (2018). Journal of Applied Pharmaceutical Science.
  • Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. (n.d.). PubMed.
  • The anti-oxidant properties of 5-aminosalicylic acid. (n.d.). PubMed.
  • Propionic anhydride. (n.d.). PubChem - NIH.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
  • Anti-Inflammatory Salicylates, Their Properties and Actions. (n.d.). Animal Science Products.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid deriv
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PMC - NIH.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid deriv
  • Mechanism of Action of Aminosalicyl
  • Antimicrobial activity of phenol and benzoic acid derivatives. (2025).
  • 5-Aminosalicylic Acid. (n.d.). PubChem.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI.

Sources

A Head-to-Head Comparison of 2-Hydroxy-5-propanamidobenzoic Acid with Existing Anti-inflammatory Drugs: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 2-Hydroxy-5-propanamidobenzoic acid, a novel salicylic acid derivative, against established non-steroidal anti-inflammatory drugs (NSAIDs). The content is structured to guide researchers and drug development professionals through a logical, data-driven comparison of pharmacodynamics, efficacy, pharmacokinetics, and safety.

Introduction: The Scientific Rationale

2-Hydroxy-5-propanamidobenzoic acid belongs to the salicylate family, a class of compounds renowned for their anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] Its core structure, shared with acetylsalicylic acid (Aspirin), suggests a likely mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[4][5] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][5]

The primary distinction between the two isoforms lies in their physiological roles. COX-1 is constitutively expressed and plays a "housekeeping" role in protecting the gastric mucosa and maintaining kidney function.[4][6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4][6]

The therapeutic efficacy of traditional NSAIDs stems from their inhibition of both COX isoforms. However, the simultaneous inhibition of COX-1 is also responsible for the most common and severe side effect: gastrointestinal toxicity.[5][7][8] This has driven the development of COX-2 selective inhibitors, which aim to provide potent anti-inflammatory relief with a reduced risk of gastric complications.[4][7]

This guide will outline a head-to-head comparison of 2-Hydroxy-5-propanamidobenzoic acid with the following established drugs:

  • Aspirin: A non-selective COX inhibitor.

  • Celecoxib: A COX-2 selective inhibitor.

  • Mesalazine (5-ASA): A derivative of salicylic acid used in the treatment of inflammatory bowel disease.

Part 1: In Vitro Pharmacodynamic Evaluation

A. Target Engagement and Selectivity: COX Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of 2-Hydroxy-5-propanamidobenzoic acid against COX-1 and COX-2 and to establish its selectivity profile in comparison to Aspirin and Celecoxib.

Experimental Protocol: Cell-Free COX Inhibition Assay

This protocol is adapted from established methods for assessing COX inhibition.[9][10][11]

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Reaction Buffer: Prepare a 100 mM Tris-HCl buffer (pH 8.0).

  • Incubation: In a 96-well plate, combine the reaction buffer, hematin (a cofactor), and the respective COX enzyme (COX-1 or COX-2).

  • Compound Addition: Add varying concentrations of the test compounds (2-Hydroxy-5-propanamidobenzoic acid, Aspirin, Celecoxib) or vehicle control (DMSO) to the wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to bind to the enzymes.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a defined incubation period, stop the reaction.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Data Analysis: Calculate the IC50 values for each compound against both COX-1 and COX-2. The selectivity index is then determined (IC50 COX-1 / IC50 COX-2).

Data Presentation: Hypothetical IC50 and Selectivity Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-Hydroxy-5-propanamidobenzoic acid500.5100
Aspirin51000.05
Celecoxib100.1100

Experimental Workflow: COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reaction Buffer, Enzymes (COX-1/COX-2), and Cofactors A1 Add Buffer, Enzyme, and Cofactors to Plate P1->A1 P2 Prepare Serial Dilutions of Test Compounds A2 Add Test Compounds or Vehicle Control P2->A2 A1->A2 A3 Pre-incubate at 37°C A2->A3 A4 Initiate Reaction with Arachidonic Acid A3->A4 A5 Terminate Reaction A4->A5 D1 Quantify PGE2 Production (ELISA or LC-MS/MS) A5->D1 D2 Calculate IC50 Values D1->D2 D3 Determine Selectivity Index D2->D3

Caption: Workflow for the in vitro COX inhibition assay.

B. Cellular Efficacy: Inhibition of Prostaglandin Production

Objective: To assess the ability of the compounds to inhibit prostaglandin E2 (PGE2) production in a cellular model of inflammation.

Experimental Protocol: LPS-Stimulated Macrophage Assay

This protocol is based on standard methods for inducing an inflammatory response in macrophages.[12][13][14]

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent PGE2 production.[15][16]

  • Incubation: Incubate the cells for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using an ELISA kit.

  • Data Analysis: Determine the EC50 value (the concentration of the drug that gives a half-maximal response) for PGE2 inhibition for each compound.

Data Presentation: Hypothetical EC50 for PGE2 Inhibition

CompoundEC50 for PGE2 Inhibition (µM)
2-Hydroxy-5-propanamidobenzoic acid1.2
Aspirin25
Celecoxib0.3
Mesalazine>100

Signaling Pathway: Arachidonic Acid to Prostaglandin Synthesis

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by LPS) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitors Aspirin (Non-selective) Celecoxib (COX-2 Selective) 2-Hydroxy-5-propanamidobenzoic acid (?) Inhibitors->COX1 Inhibitors->COX2 PLA2->AA

Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.

Part 2: In Vivo Efficacy and Safety Assessment

A. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory effects of 2-Hydroxy-5-propanamidobenzoic acid in a well-established model of acute inflammation.[17][18][19]

Experimental Protocol: Rat Paw Edema

This is a standard preclinical model for assessing anti-inflammatory drugs.[20][21]

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Grouping: Randomly assign the animals to different treatment groups (vehicle control, positive control, and various doses of the test compound).

  • Compound Administration: Administer the test compounds orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation: Hypothetical Inhibition of Paw Edema

Treatment (Dose)% Inhibition of Paw Edema at 3 hours
Vehicle Control0%
2-Hydroxy-5-propanamidobenzoic acid (30 mg/kg)55%
Aspirin (100 mg/kg)45%
Celecoxib (10 mg/kg)60%
B. Pharmacokinetic Profiling

Objective: To determine the key pharmacokinetic parameters of 2-Hydroxy-5-propanamidobenzoic acid to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[22]

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol provides a general framework for a preliminary pharmacokinetic assessment.[23][24][25][26]

  • Animal Model: Use cannulated rats to facilitate serial blood sampling.

  • Compound Administration: Administer the test compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Data Presentation: Hypothetical Pharmacokinetic Parameters

Parameter2-Hydroxy-5-propanamidobenzoic acidAspirinCelecoxib
Half-life (t1/2) (hours)60.2511
Cmax (ng/mL) (Oral Dose)150020000750
Tmax (hours) (Oral Dose)1.50.53
Oral Bioavailability (%F)70%50%40%
C. Safety Assessment: Gastrointestinal Toxicity

Objective: To evaluate the potential for 2-Hydroxy-5-propanamidobenzoic acid to cause gastric damage, a primary concern for NSAIDs.[8][27][28]

Experimental Protocol: Gastric Ulceration Model

This protocol is designed to assess NSAID-induced gastropathy.[29]

  • Animal Model: Use rats fasted for 24 hours prior to the experiment.

  • Compound Administration: Administer high doses of the test compounds orally for several consecutive days.

  • Euthanasia and Tissue Collection: On the final day, euthanize the animals and carefully excise their stomachs.

  • Macroscopic Evaluation: Open the stomachs along the greater curvature and examine for the presence of ulcers, erosions, and petechiae.

  • Ulcer Index Scoring: Score the gastric lesions based on their number and severity to calculate an ulcer index.

  • Histopathological Analysis: Process the stomach tissues for histological examination to assess the extent of mucosal damage.

Data Presentation: Hypothetical Gastric Ulcer Index

Treatment (Dose)Ulcer Index (Mean ± SD)
Vehicle Control0.2 ± 0.1
2-Hydroxy-5-propanamidobenzoic acid (100 mg/kg/day)1.5 ± 0.5
Aspirin (200 mg/kg/day)8.2 ± 2.1
Celecoxib (50 mg/kg/day)1.1 ± 0.4

Conclusion and Future Directions

This guide provides a structured approach to the head-to-head preclinical comparison of 2-Hydroxy-5-propanamidobenzoic acid with existing NSAIDs. The hypothetical data presented illustrates a potential profile of a potent, COX-2 selective anti-inflammatory agent with a favorable pharmacokinetic and safety profile. Should the experimental data align with these projections, 2-Hydroxy-5-propanamidobenzoic acid could represent a promising candidate for further development as a novel treatment for inflammatory conditions. Subsequent studies should focus on chronic inflammatory models, detailed mechanistic studies, and comprehensive toxicological evaluations to fully characterize its therapeutic potential.

References

  • Walsh Medical Media. Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Available from: [Link]

  • Vane JR. Mechanism of action of nonsteroidal anti-inflammatory drugs. Am J Med. 1998;104(3A):2S-8S. Available from: [Link]

  • Wikipedia. Nonsteroidal anti-inflammatory drug. Available from: [Link]

  • Kaddouh, F., et al. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. CPT Pharmacometrics Syst Pharmacol. 2021;10(11):1346-1356. Available from: [Link]

  • Ghlichloo, I., & Gerriets, V. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan-. Available from: [Link]

  • American Academy of Orthopaedic Surgeons. What Are NSAIDs? OrthoInfo. Available from: [Link]

  • Morris CJ. Carrageenan-induced paw edema in the rat and mouse. Methods Mol Biol. 2003;225:115-21. Available from: [Link]

  • Kaddouh, F., et al. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available from: [Link]

  • Tantishaiyakul, V., et al. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opin Ther Pat. 2011;21(11):1715-28. Available from: [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]

  • Tantishaiyakul, V., et al. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opin Ther Pat. 2011;21(11):1715-28. Available from: [Link]

  • Kaddouh, F., et al. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. Available from: [Link]

  • Posadas, I., et al. Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. Available from: [Link]

  • Hosseinzadeh, H., et al. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian J Pharmacol. 2015;47(3):293-8. Available from: [Link]

  • Kaddouh, F., et al. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Scite.ai. Available from: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • Wikipedia. Medical uses of salicylic acid. Available from: [Link]

  • Z-H, Wang, et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. J Vis Exp. 2014;(87):51522. Available from: [Link]

  • Laufer, S., et al. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods Mol Biol. 2010;644:127-37. Available from: [Link]

  • Lawrence, J. N., et al. Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays. Toxicol In Vitro. 1991;5(3):183-91. Available from: [Link]

  • ResearchGate. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Available from: [Link]

  • MDPI. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Available from: [Link]

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available from: [Link]

  • ResearchGate. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Available from: [Link]

  • Bartosh, T. J., et al. Macrophage Inflammatory Assay. Bio Protoc. 2016;6(16):e1903. Available from: [Link]

  • Marnett, L. J., et al. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods Mol Biol. 2010;644:139-51. Available from: [Link]

  • DermNet. Salicylic acid. Available from: [Link]

  • ResearchGate. PGE2 production in LPS-stimulated macrophages following treatment with... Available from: [Link]

  • Chen, Y. F., et al. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Int J Mol Sci. 2021;22(9):4735. Available from: [Link]

  • Medzhitov, R., et al. Prostaglandin E2 suppresses LPS-stimulated IFNβ production. J Immunol. 2006;176(8):4567-73. Available from: [Link]

  • Cryer, B. NSAID gastrointestinal toxicity. Curr Opin Gastroenterol. 2000;16(6):495-502. Available from: [Link]

  • Lee, S., et al. Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database. J Clin Med. 2023;12(13):4472. Available from: [Link]

  • Sostres, C., et al. NSAID induced gastrointestinal damage and designing GI-sparing NSAIDs. Expert Rev Gastroenterol Hepatol. 2017;11(8):749-758. Available from: [Link]

Sources

A Researcher's Guide to the Independent Verification of Biological Targets for 2-Hydroxy-5-propanamidobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently identify and validate the biological targets of 2-Hydroxy-5-propanamidobenzoic acid. As a novel derivative of salicylic acid, understanding its precise molecular interactions is paramount to elucidating its mechanism of action and advancing its therapeutic potential. This document eschews a rigid template in favor of a logical, in-depth exploration of the strategies and experimental workflows essential for robust target deconvolution.

Introduction: The Challenge of a New Salicylate Derivative

2-Hydroxy-5-propanamidobenzoic acid belongs to the salicylate family, a class of compounds renowned for its therapeutic effects, most famously exemplified by aspirin (acetylsalicylic acid). The parent molecule, salicylic acid, and its derivatives are known to interact with a multitude of biological targets, mediating processes from inflammation to plant immunity.[1][2] While structurally similar compounds, such as 5-acetamido-2-hydroxy benzoic acid, have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs) with selectivity for cyclooxygenase-2 (COX-2), the specific targets of the propanamide derivative remain to be empirically determined.[3][4][5]

The process of moving from a compound with an interesting phenotypic effect (e.g., anti-inflammatory activity) to knowing its direct molecular target(s) is known as target deconvolution. This is a critical and often challenging step in drug discovery. A validated target provides a mechanistic rationale for the compound's activity, enables structure-activity relationship (SAR) studies for lead optimization, and is essential for building a robust intellectual property portfolio.[3]

This guide presents an integrated, multi-pronged approach to target identification, combining biophysical, chemoproteomic, and genetic methods. We will detail the causality behind experimental choices, provide self-validating protocols, and present a clear framework for interpreting the resulting data.

Initial Hypothesis Generation: Learning from Structural Analogs

Based on its core salicylic acid scaffold, we can formulate initial hypotheses about the potential targets of 2-Hydroxy-5-propanamidobenzoic acid.

  • Cyclooxygenase (COX) Enzymes: The most well-established targets for aspirin and many NSAIDs are COX-1 and COX-2.[1] These enzymes are central to the synthesis of pro-inflammatory prostaglandins. Studies on closely related 5-acylamido derivatives suggest that modifications at the 5-position can confer selectivity for COX-2, a desirable trait for reducing gastrointestinal side effects.[4][5] Therefore, COX enzymes are high-priority candidate targets.

  • Other Known Salicylate Binders: Research has uncovered a broader range of salicylic acid-binding proteins (SABPs). These include Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and High Mobility Group Box 1 (HMGB1), proteins involved in metabolism, cell death, and inflammation.[1][2] These represent plausible, albeit lower-priority, candidate targets.

These hypotheses provide a starting point, but unbiased, empirical validation is necessary to confirm these predictions and to discover potentially novel, unanticipated targets.

A Multi-Pronged Strategy for Target Deconvolution

No single method for target identification is foolproof. A robust strategy employs orthogonal approaches that validate each other's findings. The overall workflow involves generating a list of candidate binding proteins (target identification) and then functionally confirming their role in the compound's biological effect (target validation).

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Functional Validation ac_ms Affinity Chromatography- Mass Spectrometry (AC-MS) candidate_list List of Putative Target Proteins ac_ms->candidate_list Identifies direct binding partners crispr CRISPR-Cas9 Genetic Screen crispr->candidate_list Identifies genes modulating compound sensitivity cetsa Cellular Thermal Shift Assay (CETSA) candidate_list->cetsa Verifies direct binding in intact cells sirna siRNA/shRNA Knockdown cetsa->sirna Confirms functional relevance biochem In Vitro Biochemical Assays cetsa->biochem Quantifies interaction validated_target Validated Biological Target(s) sirna->validated_target biochem->validated_target

Caption: A comprehensive workflow for target identification and validation.

Comparative Guide to Key Methodologies

We will focus on three powerful and complementary techniques: Affinity Chromatography-Mass Spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), and CRISPR-Cas9 Screening.

Methodology Principle Pros Cons Data Output
Affinity Chromatography-Mass Spectrometry (AC-MS) The compound is immobilized on a solid support (beads) to "pull down" binding proteins from a cell lysate. Bound proteins are identified by mass spectrometry.Unbiased; identifies a broad range of potential binders; well-established.Requires chemical modification of the compound; risk of false positives (non-specific binders); in vitro context.List of proteins with enrichment scores.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein, increasing its melting temperature. This thermal shift is detected in intact cells or lysates.Label-free (uses unmodified compound); confirms target engagement in a physiological context (live cells); can be adapted to high-throughput.Requires a specific antibody for each candidate target (Western Blot) or advanced proteomics (MS-CETSA); not suitable for initial discovery without MS.A shift in the protein melting curve, indicating binding.
CRISPR-Cas9 Screening A library of cells, each with a different gene knocked out, is treated with the compound. Genes whose knockout confers resistance or sensitivity are identified by sequencing.Unbiased; provides functional information about the entire pathway; powerful for identifying resistance mechanisms.Identifies functional pathway members, not necessarily the direct binding target; complex data analysis.List of genes that significantly alter the cellular response to the compound.
Experimental Protocols & Methodologies

Here, we provide detailed, self-validating protocols for AC-MS and CETSA, two cornerstone techniques for direct target identification and engagement.

5.1 Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol is designed for the unbiased discovery of proteins that bind to 2-Hydroxy-5-propanamidobenzoic acid. The key to a successful experiment is the design of appropriate controls to eliminate non-specific binders.

G cluster_controls Critical Controls start Start: Synthesize Compound & Controls immobilize Immobilize Compound on Beads (e.g., NHS-activated Sepharose) start->immobilize incubate Incubate Beads with Cell Lysate (e.g., from relevant cancer cell line) immobilize->incubate wash Wash Beads Extensively (to remove non-specific binders) incubate->wash elute Elute Bound Proteins (e.g., using SDS or pH change) wash->elute digest On-Bead or In-Solution Trypsin Digestion elute->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis: Identify & Quantify Proteins lcms->analysis finish Result: List of Enriched Proteins analysis->finish control_beads Control 1: Beads Only (No Compound) control_competitor Control 2: Compound + Excess Free Compound (Competitive Elution)

Caption: Experimental workflow for AC-MS pulldown assay.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an analog of 2-Hydroxy-5-propanamidobenzoic acid with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine) suitable for covalent attachment to beads. This is a critical step requiring expertise in medicinal chemistry.

  • Immobilization: Covalently couple the amine-linker-compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Also, prepare "beads-only" control by blocking the reactive groups without adding the compound.

  • Lysate Preparation: Culture a relevant cell line (e.g., a human inflammatory cell line like THP-1) and harvest cells. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Affinity Pulldown:

    • Test Sample: Incubate ~1-5 mg of cell lysate protein with the compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • Control 1 (Non-specific binding): Incubate an equal amount of lysate with the "beads-only" control beads.

    • Control 2 (Competition): Pre-incubate the lysate with a high concentration (e.g., 100x molar excess) of free, unmodified 2-Hydroxy-5-propanamidobenzoic acid for 1 hour before adding the compound-coupled beads.

  • Washing: Wash all bead samples extensively with lysis buffer (at least 5 washes) to remove proteins that bind non-specifically to the beads or linker.

  • Elution: Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heating at 95°C for 5-10 minutes.

  • Protein Identification:

    • Run the eluates on a short SDS-PAGE gel to separate proteins from residual contaminants.

    • Perform an in-gel trypsin digest of the entire protein lane.

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. A true binding partner should be highly enriched in the "Test Sample" compared to both the "Beads-Only" and "Competition" controls.

5.2 Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol validates the direct binding of the unmodified compound to a specific target protein within intact cells, providing crucial physiological context. It is typically used to confirm candidates identified from unbiased screens like AC-MS.

Step-by-Step Methodology:

  • Cell Culture: Grow the target cells to ~80% confluency.

  • Compound Treatment: Treat cells with either the vehicle (e.g., DMSO) or 2-Hydroxy-5-propanamidobenzoic acid at a desired concentration (e.g., 10x the expected IC50) for 1-2 hours under normal culture conditions.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The heat-denatured, aggregated proteins will be in the pellet, while the soluble, stable proteins remain in the supernatant.

  • Protein Detection:

    • Carefully collect the supernatant from each sample.

    • Analyze the amount of the specific target protein remaining in the soluble fraction by Western Blot using a validated antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For both vehicle- and compound-treated samples, plot the percentage of soluble protein remaining against the temperature.

    • A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating that the compound binding stabilized the protein against thermal denaturation.

Validating the Hits: From Binding to Function

Identifying a protein that binds to your compound is a major milestone, but it is not the final step. The functional relevance of this interaction must be established.

  • Genetic Validation: Once a top candidate (e.g., "Protein X") is identified and confirmed by CETSA, its functional role can be tested using RNA interference.

    • Experiment: Use siRNA or shRNA to specifically knock down the expression of Protein X in cells.

    • Readout: Measure the phenotypic effect of 2-Hydroxy-5-propanamidobenzoic acid in both control cells and Protein X-knockdown cells.

    • Interpretation: If Protein X is the true target, its knockdown should phenocopy the effect of the compound or, more commonly, render the cells less sensitive to the compound.

  • Biochemical Validation: The direct interaction should be quantified using in vitro methods. If the target is an enzyme (like COX-2), recombinant purified protein can be used in an activity assay to determine the compound's inhibitory concentration (IC50).

By combining unbiased discovery (AC-MS, CRISPR), direct engagement confirmation (CETSA), and functional validation (siRNA), researchers can build a powerful, multi-faceted case for the true biological targets of 2-Hydroxy-5-propanamidobenzoic acid. This rigorous, evidence-based approach is the bedrock of modern chemical biology and drug discovery.

References
  • Klessig, D. F., et al. (2016). Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals. Molecular Plant-Microbe Interactions, 29(8), 635-640. [Link]

  • Bobrovs, R., et al. (2024). Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors. PLOS ONE, 19(4), e0296995. [Link]

  • Pessanha, F. F., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • Klessig, D. F. (2016). Newly Identified Targets of Aspirin and Its Primary Metabolite, Salicylic Acid. DNA and Cell Biology, 35(4), 163-166. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals assessing the selectivity of 2-Hydroxy-5-propanamidobenzoic acid against related targets.

This guide provides a comprehensive framework for evaluating the selectivity of 2-Hydroxy-5-propanamidobenzoic acid, a salicylic acid derivative. Given the limited direct literature on this specific molecule, we will establish a robust methodology by contextualizing it within the well-understood class of cyclooxygenase (COX) inhibitors. The principles and protocols detailed herein are broadly applicable for assessing the selectivity of novel small molecules against closely related enzyme isoforms.

The core challenge in drug development is not merely identifying a compound that hits a target, but one that hits the right target while sparing others. This is particularly critical when targeting enzymes with multiple isoforms that serve different physiological roles, such as the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, COX-2 is an inducible enzyme primarily involved in inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key objective for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

This guide will walk through the essential in vitro assays required to determine the selectivity profile of a compound like 2-Hydroxy-5-propanamidobenzoic acid against COX-1 and COX-2.

Part 1: The Targets - COX-1 and COX-2

COX-1 and COX-2 are enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and other physiological processes. Despite sharing approximately 60% sequence homology and having nearly identical catalytic sites, a key structural difference in the substrate-binding channel allows for the design of selective inhibitors. The active site of COX-2 is slightly larger and has a side pocket, which can accommodate the bulky side groups present in selective COX-2 inhibitors (coxibs).

cluster_0 Arachidonic Acid Cascade cluster_1 COX-1 Pathway (Constitutive) cluster_2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_Physiological Catalysis PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Catalysis

Caption: The Arachidonic Acid Cascade showing the roles of COX-1 and COX-2.

Part 2: In Vitro Selectivity Profiling

The first step in assessing selectivity is to determine the compound's inhibitory potency against each target enzyme individually. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.

Experimental Workflow

The general workflow for determining the IC50 values for COX-1 and COX-2 is as follows:

cluster_workflow IC50 Determination Workflow A Prepare Reagents: - COX-1/COX-2 Enzymes - Arachidonic Acid (Substrate) - Test Compound Dilutions B Incubate Enzyme with Test Compound A->B C Initiate Reaction by Adding Substrate B->C D Detect Prostaglandin Production (e.g., Colorimetric Assay) C->D E Calculate % Inhibition vs. Compound Concentration D->E F Determine IC50 (Non-linear Regression) E->F

Caption: A generalized workflow for determining the IC50 of a test compound.

Detailed Protocol: COX Inhibitor Screening Assay

This protocol is based on commercially available colorimetric COX inhibitor screening kits, which are a common and reliable method for this type of assessment.

Materials:

  • Ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Test compound (2-Hydroxy-5-propanamidobenzoic acid) and reference compounds (e.g., Ibuprofen, Celecoxib)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference compounds in DMSO.

    • Create a series of dilutions of the stock solutions in assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Prepare the enzyme solutions (COX-1 and COX-2) in assay buffer containing heme.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • 150 µL of assay buffer

      • 10 µL of heme

      • 10 µL of the enzyme solution (COX-1 or COX-2)

      • 10 µL of the test compound dilution (or DMSO for the control wells)

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Detection:

    • Add 10 µL of arachidonic acid to each well to initiate the reaction.

    • Immediately add 10 µL of the colorimetric substrate (TMPD).

    • Read the absorbance at 590 nm every minute for 5 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (DMSO only).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Data Interpretation and Selectivity Index

The selectivity of a compound is typically expressed as the Selectivity Index (SI) , which is the ratio of the IC50 values for the two targets.

SI = IC50 (COX-1) / IC50 (COX-2)

  • An SI > 1 indicates selectivity for COX-2.

  • An SI < 1 indicates selectivity for COX-1.

  • An SI ≈ 1 indicates a non-selective inhibitor.

The higher the SI value, the more selective the compound is for COX-2.

Table 1: Hypothetical and Reference IC50 Values and Selectivity Indices

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Selectivity Profile
2-Hydroxy-5-propanamidobenzoic acid To be determinedTo be determinedTo be determinedTo be determined
Ibuprofen (Reference)13.220.30.65Non-selective
Celecoxib (Reference)150.04375COX-2 Selective
Rofecoxib (Reference)>10000.5>2000Highly COX-2 Selective

Conclusion

Assessing the selectivity of a novel compound like 2-Hydroxy-5-propanamidobenzoic acid is a critical step in its preclinical evaluation. By employing standardized in vitro enzyme inhibition assays, researchers can quantitatively determine the compound's potency against its intended target (e.g., COX-2) and its potential for off-target effects (e.g., COX-1 inhibition). The calculation of a Selectivity Index provides a clear and universally accepted metric for comparing the selectivity of different compounds. This data-driven approach is fundamental to guiding the optimization of lead compounds and predicting their potential therapeutic window and side-effect profile. While this guide focuses on the COX enzymes as a model system, the principles of determining IC50 values and calculating a selectivity index are applicable to a wide range of drug targets with multiple isoforms.

References

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3), 2S-8S. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000. [Link]

  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]

  • Chan, C. C., Boyce, S., Brideau, C., Charleson, S., Cromlish, W., Ethier, D., ... & Li, C. S. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560. [Link]

A Comparative Guide to 2-Hydroxy-5-propanamidobenzoic Acid and 5-acetamido-2-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of salicylic acid derivatives, subtle structural modifications can lead to significant shifts in physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of two closely related N-acyl derivatives of 5-aminosalicylic acid (5-ASA): 2-Hydroxy-5-propanamidobenzoic acid and the more extensively studied 5-acetamido-2-hydroxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds and the potential implications for therapeutic applications.

Introduction: The 5-Aminosalicylic Acid Scaffold

5-aminosalicylic acid (5-ASA), also known as mesalamine, is a well-established anti-inflammatory agent, particularly in the treatment of inflammatory bowel disease (IBD).[1][2][3] Its therapeutic efficacy is, however, limited by its rapid absorption in the upper gastrointestinal tract, reducing its availability at the site of inflammation in the colon. To overcome this, various prodrugs and delayed-release formulations have been developed. Acylation of the 5-amino group is a common strategy to create more stable derivatives, with the expectation that the acyl group may be cleaved by bacterial enzymes in the colon, releasing the active 5-ASA. This guide focuses on two such derivatives, where the amino group is modified with a propanoyl and an acetyl group, respectively.

5-acetamido-2-hydroxybenzoic Acid: A Well-Characterized Derivative

5-acetamido-2-hydroxybenzoic acid, the N-acetylated form of 5-ASA, has been the subject of several studies investigating its potential as a non-steroidal anti-inflammatory drug (NSAID).[4][5]

Synthesis and Physicochemical Properties

The synthesis of 5-acetamido-2-hydroxybenzoic acid is typically achieved through the acylation of 5-aminosalicylic acid using acetic anhydride.[4] This is a straightforward and well-documented reaction.

Table 1: Physicochemical Properties of 5-acetamido-2-hydroxybenzoic Acid

PropertyValueSource
Molecular FormulaC₉H₉NO₄[4]
Molecular Weight195.17 g/mol [4]
Melting Point228.0 - 230.0 °C[4]
SolubilityCold-soluble in ethanol, methanol, DMSO, acetonitrile, acetic acid, and acetone. Hot-soluble in ethyl acetate and water. Insoluble in dichloromethane, chloroform, and hexane.[4]
Biological Activity and Mechanism of Action

Studies have demonstrated that 5-acetamido-2-hydroxybenzoic acid possesses analgesic and anti-inflammatory properties.[4] In-silico studies suggest that it has good bioavailability and binding affinity for the COX-2 receptor, a key enzyme in the inflammatory cascade.[4][5] The proposed mechanism of action for salicylates, in general, involves the inhibition of prostaglandin synthesis, which are key mediators of pain, fever, and inflammation.[6] Furthermore, some salicylates are known to inhibit the transcription of genes for cyclooxygenase and interfere with intracellular signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway.[7]

2-Hydroxy-5-propanamidobenzoic Acid: A Theoretical Profile and Comparative Analysis

In contrast to its acetylated counterpart, 2-Hydroxy-5-propanamidobenzoic acid is not as well-documented in publicly available literature. However, by applying principles of structure-activity relationships (SAR), we can construct a theoretical profile for this compound and draw logical comparisons. The key structural difference is the extension of the N-acyl chain from a methyl (in the acetamido group) to an ethyl group (in the propanamido group).

Predicted Physicochemical Properties

The addition of an extra methylene group in the propanamido chain is expected to increase the lipophilicity of the molecule.[8][9] This can have a cascading effect on its other physicochemical properties.

Table 2: Predicted Physicochemical Properties of 2-Hydroxy-5-propanamidobenzoic Acid

PropertyPredicted Value/TrendRationale
Molecular FormulaC₁₀H₁₁NO₄Addition of a CH₂ group
Molecular Weight209.20 g/mol Addition of a CH₂ group
Melting PointLikely to be slightly lower than the acetamido derivativeIncreased alkyl chain length can sometimes disrupt crystal packing
SolubilityDecreased solubility in polar solvents (e.g., water) and increased solubility in non-polar solvents (e.g., lipids, dichloromethane)Increased lipophilicity due to the longer alkyl chain
LogP (Lipophilicity)Higher than 5-acetamido-2-hydroxybenzoic acidThe log P value of acylated derivatives generally increases with the elongation of the acyl chain length.[8]
Predicted Biological Activity and Rationale

The increased lipophilicity of 2-Hydroxy-5-propanamidobenzoic acid is predicted to influence its biological activity in several ways:

  • Membrane Permeability: Enhanced lipophilicity could lead to improved passive diffusion across cell membranes, potentially increasing its intracellular concentration and interaction with target enzymes like COX-2.

  • Protein Binding: The longer alkyl chain might lead to stronger hydrophobic interactions with the binding pockets of target proteins, which could either enhance or, in some cases, hinder its activity.

  • Pharmacokinetics: A change in lipophilicity will likely alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Increased lipophilicity can sometimes lead to greater plasma protein binding and a longer half-life.

  • "Cut-off Effect": It is important to note that a linear increase in alkyl chain length does not always correlate with a linear increase in biological activity. A phenomenon known as the "cut-off effect" has been observed in some phenolic compounds, where beyond a certain chain length, the biological activity plateaus or even decreases.[9]

Based on these principles, it is plausible to hypothesize that 2-Hydroxy-5-propanamidobenzoic acid could exhibit comparable or potentially enhanced anti-inflammatory activity compared to 5-acetamido-2-hydroxybenzoic acid, up to a certain point. However, this remains a hypothesis that requires experimental validation.

Experimental Protocols for a Head-to-Head Comparison

To provide a definitive comparison, the following experimental workflows are proposed. These protocols are designed to be self-validating and provide the necessary data for a robust comparative analysis.

Synthesis and Characterization

The synthesis of 2-Hydroxy-5-propanamidobenzoic acid would follow a similar acylation reaction as its acetamido counterpart, using propionic anhydride or propanoyl chloride as the acylating agent.

Protocol 1: Synthesis of 2-Hydroxy-5-propanamidobenzoic Acid

  • Dissolution: Dissolve 5-aminosalicylic acid in a suitable solvent (e.g., water or a mixture of water and a miscible organic solvent).

  • Acylation: Slowly add propionic anhydride or propanoyl chloride to the solution while stirring. Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

  • Characterization: Confirm the structure and purity of the synthesized compound using:

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Melting Point Analysis: To assess purity.

Diagram 1: Synthetic Pathway

Synthesis cluster_acetamido 5-acetamido-2-hydroxybenzoic acid Synthesis cluster_propanamido 2-Hydroxy-5-propanamidobenzoic acid Synthesis ASA_A 5-Aminosalicylic Acid Product_A 5-acetamido-2-hydroxybenzoic acid ASA_A->Product_A Acylation AA Acetic Anhydride AA->Product_A ASA_P 5-Aminosalicylic Acid Product_P 2-Hydroxy-5-propanamidobenzoic acid ASA_P->Product_P Acylation PA Propionic Anhydride PA->Product_P Workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis & Comparison Synth_Acetamido Synthesize 5-acetamido-2-hydroxybenzoic acid Char_Acetamido Characterize (NMR, IR, MS) Synth_Acetamido->Char_Acetamido Synth_Propanamido Synthesize 2-Hydroxy-5-propanamidobenzoic acid Char_Propanamido Characterize (NMR, IR, MS) Synth_Propanamido->Char_Propanamido Solubility Solubility Studies Char_Acetamido->Solubility Lipophilicity LogP Determination Char_Acetamido->Lipophilicity COX2_Assay COX-2 Inhibition Assay Char_Acetamido->COX2_Assay Cell_Permeability Cell Permeability Studies Char_Acetamido->Cell_Permeability Char_Propanamido->Solubility Char_Propanamido->Lipophilicity Char_Propanamido->COX2_Assay Char_Propanamido->Cell_Permeability Comparison Comparative Analysis of Physicochemical Properties and Biological Activity Solubility->Comparison Lipophilicity->Comparison COX2_Assay->Comparison Cell_Permeability->Comparison

Caption: A comprehensive workflow for the comparative study.

Summary of Comparative Data

The following table summarizes the known data for 5-acetamido-2-hydroxybenzoic acid and the predicted data for 2-Hydroxy-5-propanamidobenzoic acid, providing a clear, at-a-glance comparison.

Table 3: Comparative Summary

Feature5-acetamido-2-hydroxybenzoic acid2-Hydroxy-5-propanamidobenzoic acid (Predicted)
Synthesis Well-established (acylation of 5-ASA with acetic anhydride)Feasible via acylation of 5-ASA with propionic anhydride
Molecular Weight 195.17 g/mol 209.20 g/mol
Lipophilicity (LogP) LowerHigher
Aqueous Solubility HigherLower
Biological Target COX-2 (putative)COX-2 (putative)
Anti-inflammatory Activity DemonstratedHypothesized to be comparable or potentially higher (pending experimental verification)

Conclusion and Future Directions

While 5-acetamido-2-hydroxybenzoic acid has been characterized to some extent, 2-Hydroxy-5-propanamidobenzoic acid remains a largely unexplored derivative of 5-ASA. Based on established structure-activity relationships, it is reasonable to predict that the longer N-acyl chain of the propanamido derivative will increase its lipophilicity, which in turn could modulate its biological activity. The experimental protocols outlined in this guide provide a clear roadmap for a comprehensive comparative study. Such research would not only elucidate the specific properties of 2-Hydroxy-5-propanamidobenzoic acid but also contribute to a deeper understanding of the SAR of N-acyl-5-aminosalicylic acid derivatives, potentially paving the way for the development of novel anti-inflammatory agents.

References

  • Emerging antioxidants applied in lipid systems. Food Chemistry, 2025.
  • Effect of the alkyl chain length on the partition behavior of phenolics...
  • O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil. PMC - NIH, 2024.
  • Relationship between lipophilic properties (alkyl chain length) and...
  • Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applic
  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis.
  • Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • 5-Aminosalicylic Acid. PubChem.
  • 2-Hydroxy-5-nitrobenzoic acid(96-97-9). ChemicalBook.
  • The Beneficial Biological Properties of Salicylic Acid.
  • 5-Aminosalicylic acid derivatives.
  • 2-Hydroxy-5-(phenylethynyl)benzoic acid. PubChem.
  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI, 2023.
  • Anti-inflammatory effects of aspirin and sodium salicyl
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed, 2023.
  • 2-Hydroxy-5-methylbenzoic acid(89-56-5). ChemicalBook.
  • Synthesis of 2-propoxy-5-methylbenzoic acid.
  • Natural Salicylates and Their Roles in Human Health. MDPI, 2021.
  • Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. PMC - NIH, 2015.
  • (PDF) Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative.
  • Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and...
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • Anti-Inflammatory Salicylates, Their Properties and Actions. Animal Science Products.
  • CID 73760523. PubChem.
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
  • Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI, 2022.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Hydroxy-5-propanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Part 1: Hazard Assessment and Waste Characterization

In the absence of a specific SDS for 2-Hydroxy-5-propanamidobenzoic acid, a hazardous waste determination must be conducted based on knowledge of the chemical's structure and functional groups.[1] The U.S. Environmental Protection Agency (EPA) mandates that any person who generates a waste must determine if that waste is hazardous.[2]

Structural Insights:

2-Hydroxy-5-propanamidobenzoic acid is an aromatic compound containing three key functional groups:

  • A carboxylic acid group (-COOH)

  • A hydroxyl group (-OH) on the benzene ring (a phenol derivative)

  • A propanamide group (-NH-CO-CH2-CH3)

Based on these functional groups, we can infer potential hazards. Carboxylic acids can be corrosive, and phenolic compounds can have toxic properties. Therefore, as a precautionary measure, 2-Hydroxy-5-propanamidobenzoic acid should be managed as a hazardous waste until proven otherwise through analytical testing.

The Four Characteristics of Hazardous Waste:

According to the EPA, a waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]

Characteristic Assessment for 2-Hydroxy-5-propanamidobenzoic acid Conclusion
Ignitability As a solid with a relatively high molecular weight, it is unlikely to be ignitable.Likely Non-Ignitable
Corrosivity The carboxylic acid group may impart acidic properties. A solution's pH could be less than or equal to 2.Potentially Corrosive
Reactivity The structure does not suggest inherent instability or reactivity with water.Likely Non-Reactive
Toxicity Phenolic compounds and their derivatives can be toxic. The potential for this compound to leach harmful constituents is unknown.Potentially Toxic

Given the potential for corrosivity and toxicity, it is imperative to handle this compound as hazardous waste.

Part 2: Personal Protective Equipment (PPE) and Spill Management

Personal Protective Equipment (PPE):

When handling 2-Hydroxy-5-propanamidobenzoic acid, the following PPE should be worn:

Equipment Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A laboratory coat.
Respiratory Protection If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Spill Management:

In the event of a spill of solid 2-Hydroxy-5-propanamidobenzoic acid, follow these procedures:

  • Evacuate and Secure the Area: If the spill is large, evacuate the immediate area and restrict access.

  • Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the correct PPE.

  • Contain the Spill: Prevent the powder from becoming airborne.[4]

  • Clean-up:

    • Carefully sweep the solid material using a brush and dustpan.[4][5]

    • Place the swept material into a clearly labeled, sealed container for hazardous waste.[4]

    • Clean the spill area with a damp cloth or paper towel.

    • Place all cleaning materials into the hazardous waste container.[4]

  • Decontaminate: Wash your hands thoroughly after the cleanup is complete.

Part 3: Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in your laboratory for the collection of this hazardous waste.[3][6] This area must be at or near the point of generation.[3]

  • Use a Dedicated Waste Container: Use a chemically compatible, leak-proof container with a secure lid. It is often best to use the original container if it is in good condition.[6]

  • Segregate Waste Streams: Do not mix 2-Hydroxy-5-propanamidobenzoic acid waste with other waste streams, especially incompatible materials like strong bases or oxidizing agents.[6]

2. Waste Container Labeling:

Proper labeling is crucial for safety and regulatory compliance. The label on your hazardous waste container must include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "2-Hydroxy-5-propanamidobenzoic acid".

  • A clear statement of the potential hazards (e.g., "Potentially Corrosive," "Potentially Toxic").[7]

  • The date when the first amount of waste was added to the container (accumulation start date).

3. Storage in the Satellite Accumulation Area (SAA):

  • Keep Containers Closed: The waste container must be kept tightly sealed except when adding waste.[6][8]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]

  • Accumulation Limits: Do not exceed the SAA limits, which are typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[3]

4. Arranging for Disposal:

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is responsible for the proper disposal of hazardous waste and will provide guidance on their specific procedures.[3][9]

  • Schedule a Waste Pickup: Once the container is full or has been in storage for the maximum allowable time (check with your EHS office, but it can be up to one year for partially filled containers in an SAA), arrange for a pickup.[3][6]

  • Do Not Dispose of Down the Drain or in Regular Trash: As a potentially hazardous chemical, it must not be disposed of in the sanitary sewer or regular trash.[8][10]

Disposal Decision Workflow:

DisposalWorkflow cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure Start Generated 2-Hydroxy-5- propanamidobenzoic acid waste CheckSDS Is a specific SDS available? Start->CheckSDS HazardDet Perform Hazardous Waste Determination based on chemical structure and properties. CheckSDS->HazardDet No AssumeHazard Assume Hazardous as a precautionary measure. HazardDet->AssumeHazard Collect Collect in a dedicated, labeled hazardous waste container. AssumeHazard->Collect Store Store in a designated Satellite Accumulation Area (SAA). Collect->Store ContactEHS Contact Environmental Health & Safety (EHS) for pickup. Store->ContactEHS Dispose Proper disposal by licensed hazardous waste vendor. ContactEHS->Dispose

Caption: Decision workflow for the disposal of 2-Hydroxy-5-propanamidobenzoic acid.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Oregon State University. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Rice University. (n.d.). Chemical Spills. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • IDR Environmental Services. (2020). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification. Retrieved from [Link]

  • Clean Earth. (n.d.). Hazardous & Non-Hazardous Waste. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Indiana Department of Environmental Management. (2014). Understanding the Hazardous Waste Determination Process. Retrieved from [Link]

  • Temarry Recycling. (2024). How To Make a Hazardous Waste Determination. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • CountyOffice.org. (2023). How Does The EPA Define Hazardous Waste?. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Hydroxy-5-propanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Proactive Approach

2-Hydroxy-5-propanamidobenzoic acid is an aromatic amide and a derivative of benzoic acid. Based on the known hazards of similar compounds, we must anticipate potential risks.[1][2][3] When handling this and other chemical powders, it is crucial to understand the potential hazards, which may include toxicity, sensitization, and carcinogenicity.[4] Even powders that are not highly toxic can cause respiratory issues with routine exposure.[4]

Anticipated Hazards:

  • Skin and Eye Irritation: Many benzoic acid derivatives are known to cause skin irritation and serious eye irritation or damage.[1][2][3][5][6]

  • Respiratory Irritation: Inhalation of fine dust can lead to respiratory tract irritation.[1][3]

  • Unknown Long-Term Effects: The toxicological properties of this specific compound have not been fully investigated.[1] Therefore, it is prudent to minimize all chemical exposures.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[7][8] The following is a step-by-step guide to the mandatory PPE for handling 2-Hydroxy-5-propanamidobenzoic acid.

Eye and Face Protection: Your First Line of Defense

Mandatory:

  • Chemical Safety Goggles: These should be worn at all times when handling the chemical, even in small quantities. They must provide a complete seal around the eyes to protect against dust particles and potential splashes.[9][10]

  • Face Shield: When handling larger quantities (typically >25g) or when there is a significant risk of dust generation, a face shield should be worn in conjunction with safety goggles to provide full-face protection.[9][11]

Rationale: The eyes are particularly vulnerable to chemical insults. Benzoic acid derivatives are known to cause serious eye irritation, and direct contact with the solid powder or a solution could lead to significant injury.[1][5]

Hand Protection: The Right Gloves Matter

Mandatory:

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice for handling this type of chemical in a powdered form.[9][10] Always inspect gloves for any signs of degradation or punctures before use.

Procedural Steps for Glove Use:

  • Donning: Wash and dry hands thoroughly before putting on gloves.

  • During Use: Avoid touching surfaces such as doorknobs, phones, or keyboards with gloved hands to prevent cross-contamination.

  • Doffing and Disposal: Remove gloves without touching the outside of the glove with your bare skin. Dispose of them immediately in the designated chemical waste container.

  • Hand Hygiene: Always wash your hands with soap and water after removing gloves.[9]

Rationale: Gloves provide a critical barrier to prevent skin contact. Aromatic amides can have varying levels of skin permeability, and prolonged or repeated contact could lead to irritation or sensitization.[12]

Body Protection: Shielding from Spills and Splashes

Mandatory:

  • Laboratory Coat: A full-length, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[9][13]

  • Closed-toe Shoes: Footwear that completely covers the feet is mandatory in any laboratory setting where chemicals are handled.[9][14]

Rationale: Accidental spills can happen, and a lab coat provides a removable barrier that can be quickly taken off in the event of a significant contamination. Closed-toe shoes protect the feet from spills and falling objects.

Respiratory Protection: Preventing Inhalation Exposure

When Required:

  • Work in a Ventilated Area: All handling of 2-Hydroxy-5-propanamidobenzoic acid powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[9][13][14]

  • Respiratory Protection: If a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with a particulate filter (N95 or better) may be necessary.[10]

Rationale: Fine chemical powders can easily become airborne and inhaled, leading to respiratory irritation.[4] A fume hood is the primary engineering control to prevent this exposure.

Operational and Disposal Plans: A Step-by-Step Guide

A safe experimental workflow encompasses more than just wearing the right PPE. It includes careful planning of the procedure and proper disposal of waste.

Experimental Workflow for Handling 2-Hydroxy-5-propanamidobenzoic Acid

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS (if available) & Similar Compound Data prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound on Disposable Paper prep_workspace->handling_weigh Proceed to Handling handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Workspace handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_solid Dispose of Solid Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_liquid cleanup_ppe Doff and Dispose of PPE cleanup_dispose_solid->cleanup_ppe cleanup_dispose_liquid->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for the safe handling of 2-Hydroxy-5-propanamidobenzoic acid.

Disposal Plan

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, weighing paper, and other solid materials should be placed in a clearly labeled, sealed container for hazardous chemical waste.[15]
Unused Chemical Unused 2-Hydroxy-5-propanamidobenzoic acid should be disposed of as hazardous waste through a licensed disposal company. Do not mix with other waste streams.[2]
Liquid Waste Solutions containing 2-Hydroxy-5-propanamidobenzoic acid should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[1][16]
Contaminated Glassware Rinse glassware with an appropriate solvent in a fume hood, collecting the rinsate as hazardous liquid waste. Then wash the glassware according to standard laboratory procedures.

Conclusion: A Culture of Safety

Adherence to these PPE and handling protocols is not merely a matter of compliance; it is a commitment to the well-being of every member of our research community. By approaching the handling of 2-Hydroxy-5-propanamidobenzoic acid with the informed caution outlined in this guide, we can continue to push the boundaries of science while upholding the highest standards of laboratory safety.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • SAFETY DATA SHEET - 2,5-Dihydroxybenzoic acid. (2005, April 18). Fisher Scientific.
  • BENZOIC ACID Safety Data Sheet. (2024, August 16).
  • BENZOIC ACID Safety Data Sheet. (2021, February 19). Alpha Resources.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.).
  • Aramid - Wikipedia. (n.d.).
  • General Rules for Working with Chemicals | Compliance and Risk Management. (n.d.).
  • SAFETY DATA SHEET - Benzoic acid. (2024, September 6). Sigma-Aldrich.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. (n.d.).
  • Protective Equipment - American Chemistry Council. (n.d.).
  • Part D: Chemical Safety Procedures for Laboratories - UW-La Crosse. (n.d.).
  • Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (2025, September 23).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.).
  • Benzoic acid Safety Data Sheet. (2024, April 24). Penta chemicals.
  • Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. (2022, May 13). Valsynthese SA.
  • 2-Bromo-5-hydroxybenzoic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.